Fosgonimeton sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2091773-96-3 |
|---|---|
Molecular Formula |
C27H44N4NaO8P |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
sodium;[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C27H45N4O8P.Na/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32;/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38);/q;+1/p-1/t19-,22-,25-;/m0./s1 |
InChI Key |
FKDVTTURUVVCAT-HEGDDJOISA-M |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N.[Na+] |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Fosgonimeton Sodium: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton sodium (ATH-1017) is an investigational small molecule developed to restore neuronal health and slow neurodegeneration. It is a subcutaneously administered prodrug that is rapidly converted in plasma to its active metabolite, fosgo-AM (ATH-1001).[1][2] The core mechanism of action of fosgonimeton is the positive modulation of the Hepatocyte Growth Factor (HGF)/MET signaling system, a critical neurotrophic pathway that can be impaired in neurodegenerative conditions.[3][1] By enhancing this system, fosgonimeton aims to provide a multimodal therapeutic approach, addressing complex pathologies such as synaptic loss, neuroinflammation, and neuronal loss that are hallmarks of diseases like Alzheimer's and Parkinson's disease.[2][4][5]
Core Mechanism: Positive Modulation of the HGF/MET System
The HGF/MET signaling pathway is integral to neuronal development, survival, regeneration, and function.[1][6] HGF, a potent neurotrophic factor, binds to its receptor, the MET tyrosine kinase, initiating a cascade of intracellular signals that promote neuronal health.[1][2]
Fosgonimeton's active metabolite, fosgo-AM, is a small molecule positive modulator of this system.[1][7] It crosses the blood-brain barrier and enhances the interaction between HGF and the MET receptor.[2] This potentiation leads to increased MET phosphorylation and the activation of downstream signaling pathways, thereby amplifying the natural neurotrophic and neuroprotective effects of the HGF/MET system.[2][8][9]
Signaling Pathways and Downstream Effects
Activation of the MET receptor by HGF, enhanced by fosgo-AM, triggers several key intracellular signaling cascades.[2] This leads to changes in gene expression that stimulate regenerative processes, anti-inflammatory responses, and neurotransmitter modulation.[2][10]
The primary downstream pathways include:
-
PI3K/Akt Pathway: A major pro-survival pathway that protects neurons from apoptosis and promotes cellular repair.[2][11]
-
MAPK/ERK Pathway: This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival.[2][12][13]
Activation of these pathways results in a broad range of beneficial effects:
-
Neurotrophic and Neuroplastic Effects: Fosgo-AM treatment has been shown to significantly enhance synaptogenesis (the formation of new synapses), increase synaptic vesicle clustering (a marker of synaptic strength), and promote neurite outgrowth in primary hippocampal neurons.[1][6][8]
-
Neuroprotection Against Toxic Insults: The active metabolite provides robust protection against a variety of neurotoxic challenges relevant to neurodegenerative diseases.[1][6] This includes protection from amyloid-beta (Aβ) toxicity, oxidative stress, neuroinflammation, excitotoxicity, and mitochondrial dysfunction.[6][11][14]
-
Reduction of Pathological Protein Aggregation: Fosgonimeton has been observed to reduce the hyperphosphorylation of tau protein, a key feature of Alzheimer's disease, by inhibiting one of its primary kinases, GSK3β.[11][12][13] It has also shown the ability to lower α-synuclein aggregation in preclinical models of Parkinson's disease.[6][15]
-
Anti-inflammatory and Pro-autophagy Effects: The mechanism involves mitigating neuroinflammation and potentially improving cellular cleanup processes by positively affecting autophagy markers like ULK1 and Beclin-1.[11][12][13]
-
Enhanced Synaptic Function: In human subjects with Alzheimer's disease, fosgonimeton treatment led to a significant normalization of ERP P300 latency, a neurophysiological marker of cognitive processing speed and synaptic function.[2][4]
Caption: Fosgonimeton enhances HGF/MET signaling via downstream pathways.
Experimental Protocols
Detailed methodologies from key preclinical and clinical studies provide insight into the validation of fosgonimeton's mechanism of action.
In Vitro Neuroprotection Assays
-
Objective: To evaluate the neuroprotective effects of fosgo-AM against various neurotoxic insults.[6][11]
-
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic rats and cultured.[1][11]
-
Treatment: Neurons are pre-treated with fosgo-AM at various concentrations (e.g., 100 nM - 1µM) before being exposed to a neurotoxic agent.[16]
-
Insults: A range of neurotoxins are used to model different aspects of neurodegeneration, including:
-
Assessment: Neuronal survival, neurite network integrity, and levels of biomarkers like phosphorylated tau are quantified using immunocytochemistry and other analytical methods.[11]
-
Caption: Workflow for in vitro neuroprotection studies of fosgo-AM.
In Vivo Cognitive Function Models
-
Objective: To assess the ability of fosgonimeton to reverse cognitive deficits in animal models of dementia.[1][11]
-
Methodology:
-
Animal Models: Rodent models are used to induce cognitive impairment, such as:
-
Scopolamine-induced amnesia: Scopolamine is used to induce cholinergic deficits and memory impairment.[1][7]
-
LPS-induced neuroinflammation: LPS is administered to create a neuroinflammatory state leading to cognitive deficits.[1][7]
-
Aβ-infusion model: Amyloid-beta peptides are directly administered to the brain to model aspects of Alzheimer's disease.[11]
-
-
Treatment: Animals receive subcutaneous injections of fosgonimeton or a placebo over a defined period (e.g., 14 days).[16]
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests, such as the passive avoidance test, which measures learning and memory.[11]
-
Human Pharmacodynamic Studies
-
Objective: To confirm central nervous system (CNS) penetration and target engagement in human subjects.[4]
-
Methodology:
-
Participants: Phase I trials included healthy volunteers and subjects with Alzheimer's disease.[4]
-
Treatment: Subjects received once-daily subcutaneous injections of fosgonimeton at various doses.[4]
-
Pharmacodynamic Measures:
-
Quantitative Electroencephalogram (qEEG): Used to measure changes in brain electrical activity. Fosgonimeton induced an acute and sustained increase in gamma power, a signal associated with cognitive processing.[2][4]
-
Event-Related Potential (ERP) P300: This measure reflects the speed of cognitive processing. Fosgonimeton treatment resulted in a statistically significant reduction (normalization) of P300 latency in AD subjects, suggesting an enhancement of synaptic function.[2][4]
-
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical evaluations of fosgonimeton.
Table 1: Preclinical Efficacy in Rodent Models
| Model | Drug/Dose | Duration | Outcome | Result | Citation |
|---|---|---|---|---|---|
| Aβ-induced AD (Rat) | Fosgonimeton (0.125-2 mg/kg) | 14 days | Cognitive Dysfunction | Significantly restored cognitive function at all doses. | [16] |
| LPS-induced Neuroinflammation (Mouse) | Fosgonimeton (0.125-1.25 mg/kg) | 14 days | Cognitive Impairment | Significantly ameliorated deficits at doses ≥ 0.25 mg/kg. |[16] |
Table 2: Phase 1 & 2/3 Clinical Trial Results
| Trial | Endpoint | Treatment Group (Change) | Placebo Group (Change) | Delta vs. Placebo (p-value) | Citation |
|---|---|---|---|---|---|
| Phase 1 (AD Cohort) | ERP P300 Latency (8 days) | -72.8 ms | No consistent change | Significant normalization (p=0.027) | [2][4] |
| LIFT-AD (Phase 2/3) | Global Statistical Test (GST) | - | - | -0.08 (p=0.70) | [17] |
| LIFT-AD (Phase 2/3) | ADAS-Cog11 (Cognition) | -1.09 (Improvement) | -0.39 (Improvement) | -0.70 (p=0.35) | [17][18] |
| LIFT-AD (Phase 2/3) | ADCS-ADL23 (Function) | +0.65 (Improvement) | -0.02 (Decline) | +0.67 (p=0.61) | [17][18] |
| LIFT-AD (Phase 2/3) | Plasma pTau217 | - | - | -0.12 pg/mL (p<0.01) |[17] |
Note: In the LIFT-AD trial, while primary and key secondary endpoints did not reach statistical significance, outcomes directionally favored fosgonimeton.[18][19]
Conclusion
This compound operates through a distinct and multimodal mechanism of action centered on the positive modulation of the HGF/MET neurotrophic system. Preclinical evidence robustly demonstrates its ability to exert neurotrophic and neuroprotective effects, countering key pathological processes of neurodegeneration, including synaptic disconnection, amyloid-beta and tau pathology, and neuroinflammation.[1][13] Clinical studies have confirmed target engagement in the CNS and have shown effects on biomarkers of pathology and synaptic function.[4][17] This positions fosgonimeton as a potential therapy designed to repair and protect neuronal networks, offering a regenerative approach to treating complex neurodegenerative diseases.[5]
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Announces Initiation of Patient Dosing in SHAPE, a Phase 2 Clinical Trial of ATH-1017 for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 6. neurology.org [neurology.org]
- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]
- 9. investors.athira.com [investors.athira.com]
- 10. researchgate.net [researchgate.net]
- 11. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. neurologylive.com [neurologylive.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
Fosgonimeton: A Technical Guide to Its Role as a Positive Modulator of HGF/MET Signaling
Introduction
Fosgonimeton (formerly ATH-1017) is an investigational, first-in-class, small-molecule drug candidate designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function.[3][4] In neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease, and Dementia with Lewy Bodies, the function of the HGF/MET system may be impaired.[5] Fosgonimeton represents a novel therapeutic approach aimed at enhancing this natural neurotrophic and neuroprotective signaling to potentially slow disease progression and restore neuronal function.[1]
This technical guide provides an in-depth overview of Fosgonimeton's mechanism of action, supported by a summary of key preclinical and clinical data. It includes detailed experimental protocols and visual representations of signaling pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM).[6] ATH-1001 is a small molecule that penetrates the central nervous system to enhance the HGF/MET neurotrophic system.[7] It acts as a positive modulator, augmenting the binding of HGF to its receptor, the MET tyrosine kinase.[4]
This enhanced interaction triggers the dimerization and autophosphorylation of the MET receptor, initiating a cascade of downstream intracellular signaling.[4] Key pro-survival and neurotrophic pathways activated include the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.[2][4] The activation of these cascades leads to changes in gene expression that promote a range of cellular activities, including neurogenesis, synaptogenesis, anti-inflammatory processes, and neuroprotection against various insults.[6]
Preclinical Evidence: In Vitro Studies
A series of in vitro experiments have demonstrated the neurotrophic and neuroprotective effects of Fosgonimeton's active metabolite, fosgo-AM. These studies confirm its mechanism of action and its potential to counteract key pathological features of neurodegeneration.
Summary of In Vitro Data
| Experimental Model | Key Findings | Reference(s) |
| HGF/MET Pathway Activation | In HEK293 cells, fosgo-AM significantly enhanced MET phosphorylation in the presence of HGF. | [8][9] |
| Neurotrophic Effects | In primary rat hippocampal neurons, fosgo-AM treatment increased neurite outgrowth, number of branches, synaptic count, and synaptic strength. | [6][8] |
| Neuroprotection | In primary rat cortical neurons, fosgo-AM provided significant protection against neurotoxic insults, including those related to amyloid-β (Aβ) toxicity, glutamate excitotoxicity, mitochondrial dysfunction, oxidative stress, and inflammation. | [2][10] |
| Aβ Toxicity Model | Fosgo-AM improved neuronal survival, preserved neurite networks, reduced tau hyperphosphorylation, decreased mitochondrial oxidative stress, and prevented neuron death in Aβ-challenged cortical neurons. | [2][10] |
| Autophagy Modulation | Fosgo-AM mitigated Aβ-induced deficits in key autophagy proteins (ULK1, Beclin-1), suggesting a novel mechanism for clearing toxic protein aggregates. | [2][10] |
Detailed Experimental Protocols
1. MET Phosphorylation Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology: Cells are treated with various concentrations of fosgo-AM in combination with a low concentration of HGF (e.g., 1 ng/mL).
-
Analysis: Cell lysates are analyzed using a pMET Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the level of MET receptor phosphorylation. Data is typically scaled relative to controls treated with low and high concentrations of HGF alone.[9]
-
Statistical Analysis: Student's t-test or one-way ANOVA is used to compare treatment groups to HGF-only controls.[9]
2. Neurite Outgrowth and Synaptogenesis Assay
-
Cell Culture: Primary rat hippocampal neurons are cultured for several days (e.g., 4 days).
-
Treatment: Neurons are treated with HGF with or without fosgo-AM.
-
Imaging: Immunocytochemistry is performed using antibodies against neuronal markers. Imaging is conducted using fluorescence microscopy (e.g., Olympus BX43).[6]
-
Quantification: Images are analyzed using software like ImageJ with the NeuroJ plugin to measure neurite length and the number of branches per neuron. Synaptic count and strength (fluorescence intensity of presynaptic markers like synaptobrevin-II) are also quantified.[6]
-
Statistical Analysis: Data is assessed for normality (Shapiro-Wilk test). One-way ANOVA with Dunnett's post-test or Kruskal-Wallis with Dunn's post-test is used for statistical comparisons.[6]
References
- 1. Athira Pharma Presents Clinical and Preclinical Data Supporting Therapeutic Potential of Fosgonimeton in Alzheimer’s and Parkinson’s Diseases at AD/PD™ 2024 International Conference - BioSpace [biospace.com]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
The Chemical Architecture and Neurotrophic-Activating Properties of Fosgonimeton Sodium (ATH-1017): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosgonimeton sodium, designated ATH-1017, is a novel small molecule investigational drug under development for the treatment of neurodegenerative diseases, including Alzheimer's disease. It is a prodrug that is rapidly converted to its active metabolite, ATH-1001. Fosgonimeton functions as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system, a critical signaling pathway involved in neuronal survival, protection, and regeneration. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a detailed summary of the experimental methodologies and quantitative data from key preclinical and clinical studies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule. Its chemical identity and key properties are summarized in the table below.
| Property | Value | Citation(s) |
| Systematic Name | sodium;[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] phosphate | [1] |
| Synonyms | ATH-1017, NDX-1017 | [1][2] |
| CAS Number | 2091773-96-3 | [3] |
| Molecular Formula | C₂₇H₄₄N₄NaO₈P | [1] |
| Molecular Weight | 606.6 g/mol | [1] |
| SMILES | CCCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)NCCCCCC(=O)N.[Na+] | [3] |
| InChI | InChI=1S/C27H45N4O8P.Na/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32;/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38);/q;+1/p-1/t19-,22-,25-;/m0./s1 | [3] |
| InChIKey | FKDVTTURUVVCAT-HEGDDJOISA-M | [3] |
Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway
Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite. This active form crosses the blood-brain barrier and acts as a positive modulator of the HGF/MET signaling pathway. It enhances the interaction between HGF and its receptor, the MET tyrosine kinase, leading to the activation of downstream signaling cascades that are crucial for neuronal health.
The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways collectively promote cell survival, growth, and plasticity.
Preclinical and Clinical Data
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of fosgonimeton and its active metabolite.
Table 1: In Vitro Neuroprotection and Neurotrophic Effects
| Assay | Model System | Treatment | Outcome | Quantitative Result | Citation(s) |
| MET Phosphorylation | HEK293 Cells | Fosgonimeton Active Metabolite (0.001-100 nM) + HGF (1 ng/mL) | Increased pMET levels | Dose-dependent increase in MET phosphorylation. | [4] |
| Cell Viability | Primary Rat Cortical Neurons | Fosgonimeton Active Metabolite (100 nM - 1 µM) + Neurotoxin | Increased cell viability | Restored cell viability in neurotoxin-treated neurons. | [5] |
| Neurite Outgrowth | Primary Rat Hippocampal Neurons | Fosgonimeton Active Metabolite (1 nM) + HGF (5 ng/mL) | Enhanced neurite length and branching | Significant increase in total neurite length and number of branches per neuron. | [4] |
| Synaptogenesis | Primary Rat Hippocampal Neurons | Fosgonimeton Active Metabolite (1 nM) + HGF (5 ng/mL) | Increased synaptic count and strength | Significant increase in the number of synapses and synaptobrevin-II intensity. | [4] |
Table 2: In Vivo Cognitive Efficacy in Animal Models
| Animal Model | Treatment | Behavioral Test | Outcome | Quantitative Result | Citation(s) |
| Scopolamine-induced Amnesia (Rat) | Fosgonimeton Active Metabolite | T-maze Spontaneous Alternation | Rescued cognitive deficits | Significant improvement in spontaneous alternation performance. | [4] |
| LPS-induced Neuroinflammation (Mouse) | Fosgonimeton (0.125 - 1.25 mg/kg, SC) | T-maze Spontaneous Alternation | Ameliorated cognitive deficits | Dose-dependent improvement in cognitive performance, with significant effects at doses of 0.25 mg/kg and higher. | [5] |
| Amyloid-β (Aβ)-induced AD Model (Rat) | Fosgonimeton (0.125 - 2 mg/kg, SC) | Passive Avoidance Test | Improved cognitive function | Significantly restored cognitive function at all tested doses, with a maximal recovery of 88% at 0.125 mg/kg.[5] | [6] |
Table 3: Phase 2/3 LIFT-AD Clinical Trial Results (Mild-to-Moderate Alzheimer's Disease)
| Endpoint | Treatment Group (Fosgonimeton 40 mg) | Placebo Group | Difference (Fosgonimeton vs. Placebo) | p-value | Citation(s) |
| Global Statistical Test (GST) Score Change from Baseline | - | - | -0.08 | 0.70 | [2] |
| ADAS-Cog11 Change from Baseline | -1.09 | -0.39 | -0.70 | 0.35 | [2] |
| ADCS-ADL23 Change from Baseline | 0.65 | -0.02 | 0.67 | 0.61 | [2] |
| Plasma p-tau217 Change from Baseline (pg/mL) | -0.12 | - | - | - | [2] |
Note: In the LIFT-AD trial, while the primary and key secondary endpoints did not reach statistical significance, the data showed numerical trends favoring fosgonimeton.[2][7]
Detailed Experimental Protocols
This assay quantifies the phosphorylation of the MET receptor, a direct indicator of its activation.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂ until they reach approximately 90% confluency.[4]
-
Seeding and Serum Starvation: Cells are seeded into 6-well plates and allowed to adhere for at least 8 hours in serum-free growth media.[4]
-
Treatment: Treatment cocktails containing a subthreshold concentration of recombinant HGF (1 ng/mL) with or without varying concentrations of the fosgonimeton active metabolite (0.001–100 nM) are prepared in DMEM with 0.1% FBS.[4] These are added to the cells in triplicate and incubated for 15 minutes.[4]
-
Cell Lysis and ELISA: Following treatment, cells are lysed, and the protein concentration of the lysates is determined. A pMET ELISA is then performed according to the manufacturer's instructions to quantify the levels of phosphorylated MET.[4]
These assays assess the neurotrophic effects of fosgonimeton by measuring changes in neuronal structure.
Protocol:
-
Neuron Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.[4]
-
Treatment: Neurons are treated with vehicle (0.1% DMSO), the fosgonimeton active metabolite (1 nM or 10 nM), HGF (5 ng/mL), or a combination of HGF and the active metabolite.[4]
-
Incubation and Media Refreshment: For the neurite outgrowth assay, treatment media is refreshed on day in vitro (DIV) 3, and cells are processed on DIV4.[4] For the synaptogenesis assay, media is refreshed on DIV3 and DIV6, with cell processing on DIV8.[4]
-
Immunostaining: Cells are fixed with methanol, permeabilized with Triton X-100, and blocked with bovine serum albumin.[4] They are then incubated with primary antibodies against neuronal and synaptic markers (e.g., β-III tubulin for neurites, synaptobrevin-II for presynaptic terminals) followed by fluorescently labeled secondary antibodies.[4]
-
Image Acquisition and Analysis: Images are captured using a fluorescence microscope. For neurite outgrowth, neurite length and branching are quantified using software such as NeuroJ.[4] For synaptogenesis, the number and intensity of synaptic puncta are measured to determine synaptic count and strength.[4]
This assay determines the neuroprotective effects of fosgonimeton against various neurotoxic insults.
Protocol:
-
Neuron Culture: Primary cortical neurons are isolated from postnatal day 1-3 rat pups and seeded in 384-well plates.[4]
-
Treatment: Neurons are pre-treated with the fosgonimeton active metabolite at various concentrations (e.g., 100 nM - 1 µM) before the addition of a neurotoxic agent (e.g., amyloid-beta, glutamate).[5]
-
Incubation: The cells are incubated with the neurotoxin and the test compound for a predetermined period.
-
Viability Measurement: Cell viability is assessed using a commercially available luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4] Luminescence is read on a plate reader.
Conclusion
This compound (ATH-1017) is a promising small molecule that positively modulates the HGF/MET signaling pathway, a key regulator of neuronal health. Preclinical studies have demonstrated its potential to promote neurotrophic effects, protect neurons from various insults, and improve cognitive function in animal models of neurodegeneration. While a Phase 2/3 clinical trial in Alzheimer's disease did not meet its primary endpoints, the observed trends and biomarker data suggest a potential biological effect that warrants further investigation. The detailed chemical information and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of neurodegenerative diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Fosgonimeton Small Molecule Therapy for Alzheimer’s Fails to Meet Study Endpoints - - Practical Neurology [practicalneurology.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
An In-depth Technical Guide to Fosgonimeton's Active Metabolite, Fosgo-AM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosgonimeton (ATH-1017) is a novel, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Following administration, fosgonimeton is converted to its active metabolite, fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier to exert its neurotrophic and neuroprotective effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for fosgo-AM, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by progressive neuronal loss and synaptic dysfunction. The HGF/MET signaling pathway is a critical neurotrophic system that plays a vital role in neuronal survival, growth, and plasticity.[1][2] Impairment of this pathway has been implicated in the pathophysiology of neurodegeneration. Fosgonimeton and its active metabolite, fosgo-AM, represent a therapeutic strategy aimed at restoring and enhancing HGF/MET signaling to combat the multifaceted nature of neurodegenerative conditions.[1] Preclinical studies have demonstrated the potential of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and synaptogenesis, and improve cognitive function in animal models of dementia.[1][3] This guide synthesizes the available technical data to provide a detailed resource for the scientific community.
Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway
Fosgo-AM acts as a positive modulator of the HGF/MET receptor system. It enhances the activation of the MET receptor by its ligand, HGF, leading to the stimulation of downstream signaling cascades that are crucial for neuronal health.
HGF/MET Signaling Cascade
The binding of HGF to the MET receptor tyrosine kinase induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated by this process include:
-
PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).[3][4]
-
RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and plasticity.[3][4]
The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.[1][3]
Preclinical Data
A substantial body of preclinical evidence supports the neuroprotective and neurotrophic effects of fosgo-AM in a variety of in vitro and in vivo models of neurodegeneration.
In Vitro Studies
Fosgo-AM has demonstrated significant neuroprotective effects in primary rat cortical neurons subjected to various toxic insults, including amyloid-beta (Aβ) toxicity, oxidative stress, and mitochondrial dysfunction.[3][5]
| Experimental Model | Endpoint | Result with Fosgo-AM Treatment | Reference |
| Amyloid-Beta (Aβ₁₋₄₂) Toxicity | Neuronal Survival | Increased survival | [3] |
| Neurite Network Protection | Protected neurite networks | [3] | |
| Tau Hyperphosphorylation | Reduced tau hyperphosphorylation | [3] | |
| Oxidative Stress (MitoSox) | Mitochondrial ROS | Significant decrease in mitochondrial oxidative stress | [5] |
| Mitochondrial Dysfunction | Cytochrome c Release | Significant decrease in cytochrome c release | [5] |
Treatment of primary hippocampal neurons with fosgo-AM has been shown to enhance synaptogenesis.[2]
| Endpoint | Result with Fosgo-AM Treatment | Reference |
| Synaptic Count | Increased number of synapses | [2] |
| Synaptic Strength | Increased relative abundance of presynaptic vesicles | [2] |
In Vivo Studies
Fosgo-AM and its prodrug, fosgonimeton, have been evaluated in several animal models of cognitive impairment, demonstrating procognitive effects.
| Experimental Model | Animal Model | Endpoint | Result with Fosgonimeton/Fosgo-AM Treatment | Reference |
| Amyloid-Beta (Aβ₂₅₋₃₅) Toxicity | Rat | Cognitive Function (Passive Avoidance Test) | Significantly rescued cognitive function | [3] |
| Scopolamine-Induced Amnesia | Rat | Cognitive Deficits | Rescued cognitive deficits | [1] |
| LPS-Induced Neuroinflammation | Mouse | Cognitive Impairment (T-maze) | Prevented cognitive deficits | [6][7] |
Clinical Data
Fosgonimeton has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with neurodegenerative diseases.
Phase 1 Clinical Trial (NCT03298672)
This study in healthy volunteers and patients with Alzheimer's disease demonstrated that fosgonimeton was safe and well-tolerated.[8][9]
| Study Population | Dose | Key Findings | Reference |
| Healthy Young Males (SAD) | 2, 6, 20, 40, 60, or 90 mg | Safe and well-tolerated, dose-proportional PK | [8][9] |
| Healthy Elderly (MAD) | 20, 40, 60, or 80 mg (9 days) | Safe and well-tolerated, no accumulation | [8][9] |
| Alzheimer's Disease Patients | 40 mg (9 days) | Significant effect toward ERP P300 latency normalization (p=0.027) | [8] |
Phase 2 ACT-AD Trial (NCT04491006)
This exploratory study in patients with mild-to-moderate Alzheimer's disease did not meet its primary endpoint in the overall population. However, a pre-specified subgroup analysis of patients on fosgonimeton monotherapy (not taking acetylcholinesterase inhibitors) showed encouraging results.[10][11]
| Population | Endpoint | Result at 26 Weeks | Reference |
| Monotherapy Subgroup | ERP P300 Latency | -28 millisecond change | [10] |
| Monotherapy Subgroup | ADAS-Cog11 | -3.3-point change | [10] |
Phase 2/3 LIFT-AD Trial (NCT04488419)
This trial in patients with mild-to-moderate Alzheimer's disease not on acetylcholinesterase inhibitors did not meet its primary endpoint of a statistically significant change in the Global Statistical Test (GST).[10]
| Endpoint | Result at 26 Weeks | p-value | Reference |
| Global Statistical Test (GST) | -0.08 change favoring fosgonimeton | 0.70 | [10] |
| ADAS-Cog11 | -1.09 change (fosgonimeton) vs. -0.39 (placebo) | 0.35 | [10] |
| ADCS-ADL23 | +0.65 improvement (fosgonimeton) vs. -0.02 decline (placebo) | 0.61 | [10] |
Phase 2 SHAPE Trial (NCT04831281)
This exploratory study in patients with Parkinson's disease dementia (PDD) and Dementia with Lewy Bodies (DLB) did not meet its primary endpoint. However, the 40 mg dose group showed a statistically significant improvement in ADAS-Cog13.[10][12][13]
| Dose Group | Endpoint | Result at 26 Weeks | p-value | Reference |
| 40 mg | ADAS-Cog13 | -7.2 points improvement vs. placebo | 0.0321 | [12][13] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key preclinical experiments cited in this guide.
In Vitro Experimental Workflows
Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[14][15] The tissue is dissociated, and the cells are plated on coated culture plates. The neurons are maintained in a specialized neurobasal medium supplemented with growth factors to allow for maturation and the formation of neuronal networks.[14][15]
-
Amyloid-Beta Toxicity Model: Mature primary cortical neurons are pre-treated with fosgo-AM for a short duration (e.g., 15 minutes) before being exposed to a solution containing Aβ₁₋₄₂ oligomers for 24 hours.[3]
-
Oxidative Stress and Mitochondrial Dysfunction Models: Neurons are pre-treated with fosgo-AM and then challenged with agents that induce oxidative stress (e.g., hydrogen peroxide) or mitochondrial dysfunction.[5] Mitochondrial reactive oxygen species (ROS) can be measured using fluorescent probes like MitoSox, and cytochrome c release can be assessed via immunocytochemistry.[5]
Following treatment with fosgo-AM, neuronal morphology is assessed. Neurite outgrowth can be quantified by measuring the total length of neurites per neuron.[2] Synaptogenesis is evaluated by immunostaining for pre- and post-synaptic protein markers and quantifying the number and strength of synapses.[2][16]
In Vivo Experimental Workflows
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. athira.com [athira.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Athira Pharma Announces Topline Results from ACT-AD Phase 2 Proof of Concept Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 12. Athira Pharma Announces Encouraging Results From SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia & Dementia With Lewy Bodies [drug-dev.com]
- 13. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Fosgonimeton: A Modulator of the HGF/MET Pathway and its Neuroprotective Effects Against Amyloid-Beta Toxicity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fosgonimeton (ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a crucial system for neuronal health, survival, and regeneration.[1] In the context of Alzheimer's disease (AD), characterized by the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau, fosgonimeton has been investigated for its potential to counteract Aβ-induced neurotoxicity and mitigate downstream pathological effects.[2] This technical guide provides an in-depth overview of the mechanism of action of fosgonimeton, with a specific focus on its effects on Aβ toxicity. It summarizes key preclinical and clinical data, details experimental methodologies from pivotal studies, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction: The HGF/MET Pathway in Neurodegeneration
The HGF/MET signaling pathway is integral to various cellular processes, including cell growth, motility, and morphogenesis. In the central nervous system, this pathway plays a significant neurotrophic and neuroprotective role.[3] Dysregulation of the HGF/MET system has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[4] Fosgonimeton is designed to enhance the activity of this endogenous repair mechanism, offering a novel therapeutic approach that targets multiple facets of AD pathology beyond direct Aβ clearance.[1][5]
Mechanism of Action: Fosgonimeton and Amyloid-Beta Toxicity
Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM, which can cross the blood-brain barrier.[6] Fosgo-AM acts as a positive modulator of the HGF/MET system, enhancing the signaling cascade initiated by HGF binding to its receptor, MET.[7] This modulation leads to the activation of downstream pro-survival signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways.[2][3]
The neuroprotective effects of fosgonimeton against Aβ toxicity are multifaceted:
-
Promotion of Neuronal Survival and Neurite Protection: In preclinical models, fosgo-AM has been shown to significantly improve the survival of primary rat cortical neurons challenged with Aβ1-42 and protect neurite networks from Aβ-induced degradation.[2][8]
-
Reduction of Tau Hyperphosphorylation: Aβ is known to induce the hyperphosphorylation of tau protein, a key pathological hallmark of AD. Fosgo-AM treatment has been demonstrated to reduce tau hyperphosphorylation, partly through the inhibition of glycogen synthase kinase 3 beta (GSK3β), a major kinase involved in this process.[2][9]
-
Attenuation of Mitochondrial Stress: Aβ-induced toxicity often involves mitochondrial dysfunction and oxidative stress. Fosgo-AM has been shown to decrease mitochondrial oxidative stress and the release of cytochrome c, an indicator of apoptosis.[2]
-
Modulation of Autophagy: The process of autophagy, which is responsible for clearing cellular debris and aggregated proteins, is often impaired in AD. Fosgo-AM has been observed to mitigate Aβ-induced deficits in key autophagy markers like Unc-like kinase 1 (ULK1) and Beclin-1.[2][9]
-
Protection Against Excitotoxicity: Fosgonimeton has demonstrated protective effects against glutamate excitotoxicity, a process implicated in neuronal cell death in AD. These effects were shown to be dependent on the activation of the AKT and MEK/ERK pathways.[2]
Signaling Pathway of Fosgonimeton in Mitigating Aβ Toxicity
References
- 1. investors.athira.com [investors.athira.com]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Tau (Thr212, Ser214) Monoclonal Antibody (AT100) (MN1060) [thermofisher.com]
- 6. athira.com [athira.com]
- 7. investors.athira.com [investors.athira.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. firstwordpharma.com [firstwordpharma.com]
The Role of Fosgonimeton in Mitigating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of numerous neurodegenerative diseases. The activation of glial cells, the brain's resident immune cells, and the subsequent release of pro-inflammatory mediators can lead to neuronal damage and cognitive decline. Fosgonimeton (ATH-1017) is an investigational small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system with known neurotrophic and neuroprotective functions. This technical guide provides an in-depth overview of the current preclinical and clinical evidence supporting the role of fosgonimeton in mitigating neuroinflammation.
Mechanism of Action: The HGF/MET Signaling Pathway
Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM (previously ATH-1001), which can cross the blood-brain barrier.[1] Fosgo-AM enhances the activity of the HGF/MET signaling system.[1] The binding of HGF to its receptor, MET, a receptor tyrosine kinase, triggers a cascade of intracellular signaling events.[2] This activation leads to the downstream signaling of pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are crucial for promoting neuronal survival, synaptogenesis, and plasticity, and importantly, they are also implicated in the modulation of inflammatory responses.[1][2]
Fosgonimeton's positive modulation of the HGF/MET signaling cascade.
Preclinical Evidence of Anti-Neuroinflammatory Effects
Fosgonimeton has demonstrated anti-inflammatory properties in a range of preclinical models, both in vitro and in vivo.
In Vitro Studies
1. Microglia Modulation:
In studies using the BV2 microglial cell line, fosgonimeton's active metabolite, fosgo-AM, has been shown to inhibit the expression of pro-inflammatory mediators following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent.[2][3] Furthermore, fosgo-AM reduced mitochondrial dysfunction and decreased oxidative stress in these activated microglia.[2][3]
2. Macrophage and Cytokine Modulation:
In a human monocytic cell line (THP-1) differentiated into macrophages, pretreatment with fosgo-AM significantly decreased the release of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, after an LPS challenge.[4]
| In Vitro Model | Treatment | Key Findings | Reference |
| BV2 Microglia (LPS-stimulated) | Fosgo-AM | Inhibited expression of pro-inflammatory mediators; Reduced mitochondrial dysfunction and oxidative stress. | [2][3] |
| THP-1 Differentiated Macrophages (LPS-stimulated) | Fosgo-AM | Significantly decreased release of IL-1β, TNF-α, and IL-6. | [4] |
| Primary Cortical Neurons (LPS-induced cytotoxicity) | Fosgo-AM (1-1000 nM) | Significantly improved neuronal viability. | [4] |
3. Neuroprotection against Inflammatory Insults:
Fosgo-AM has been shown to protect primary cortical neurons from cytotoxicity induced by LPS.[4] This neuroprotective effect is crucial as it demonstrates the potential of fosgonimeton to not only suppress the inflammatory response but also to shield neurons from its damaging consequences.
In Vivo Studies
1. LPS-Induced Neuroinflammation Model:
In a mouse model of neuroinflammation induced by a single intraperitoneal injection of LPS, daily treatment with fosgonimeton for 14 days significantly prevented cognitive deficits as assessed by the T-maze spontaneous alternation task.[5]
Experimental workflow for the LPS-induced neuroinflammation mouse model.
| In Vivo Model | Treatment | Dose | Key Findings | Reference |
| LPS-Induced Neuroinflammation (Mouse) | Fosgonimeton | 0.25 mg/kg | 61.8% recovery in T-maze performance. | [4] |
| 0.5 mg/kg | 79.4% recovery in T-maze performance. | [4] | ||
| 1.0 mg/kg | 64.7% recovery in T-maze performance. | [4] | ||
| 1.25 mg/kg | 64.7% recovery in T-maze performance. | [4] | ||
| Amyloid-β Model (Mouse) | Fosgonimeton | Not Specified | Improved cognitive performance; Reduced hippocampal neuron loss. | [3] |
2. Amyloid-β Models:
In mouse models where amyloid-β (Aβ) was used to induce pathology, fosgonimeton treatment led to improved cognitive performance and a reduction in the loss of hippocampal neurons.[3] While not a direct model of neuroinflammation, Aβ is known to trigger a significant inflammatory response in the brain, suggesting that fosgonimeton's benefits in these models may be, in part, due to its anti-inflammatory effects.
Clinical Evidence
The Phase 2/3 LIFT-AD clinical trial of fosgonimeton in patients with mild-to-moderate Alzheimer's disease provided an opportunity to assess the impact of the drug on biomarkers of neuroinflammation in humans.[6]
Biomarker Data:
Topline results from the LIFT-AD trial reported "consistent directional improvements" in plasma biomarkers of inflammation, specifically Glial Fibrillary Acidic Protein (GFAP), favoring the fosgonimeton-treated group over the placebo group after 26 weeks.[7] GFAP is a marker of astrogliosis, a hallmark of neuroinflammation. While the specific quantitative data from this trial has not been publicly detailed, these findings suggest a potential translation of the preclinical anti-inflammatory effects to human subjects.
| Clinical Trial | Biomarker | Finding | Reference |
| LIFT-AD (Phase 2/3) | Glial Fibrillary Acidic Protein (GFAP) | Directional improvements favoring fosgonimeton. | [7] |
Detailed Experimental Protocols
1. In Vitro LPS-Induced Pro-inflammatory Cytokine Release Assay (THP-1 Differentiated Macrophages):
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages.
-
Pre-treatment: Differentiated macrophages are pre-treated for 20 minutes with various concentrations of fosgo-AM (0.01 pM to 1 µM) or vehicle.
-
LPS Challenge: Cells are then challenged with LPS to induce an inflammatory response.
-
Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine levels in the fosgo-AM-treated groups are compared to the vehicle-treated, LPS-challenged group.
2. In Vivo LPS-Induced Cognitive Impairment Assay (Mouse):
-
Animal Model: Four- to five-week-old male CD-1 mice are used.
-
Induction of Neuroinflammation: A single intraperitoneal (I.P.) injection of LPS (0.25 mg/kg) is administered on day 1.
-
Treatment: Following the LPS injection, mice receive daily treatment for 14 days with either fosgonimeton (subcutaneous injections at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg), vehicle, or a positive control (memantine, 0.1 mg/kg, I.P.).
-
Behavioral Testing: One hour after the final treatment on day 14, cognitive function is assessed using the T-maze spontaneous alternation test. This test measures spatial working memory.
-
Data Analysis: The percentage of spontaneous alternations is calculated for each group and compared to assess the effects of fosgonimeton on LPS-induced cognitive impairment.
Conclusion
Fosgonimeton, through its positive modulation of the HGF/MET signaling pathway, has demonstrated a consistent and multifaceted role in mitigating neuroinflammation in a variety of preclinical models. The evidence points to its ability to directly suppress the production of pro-inflammatory cytokines, modulate the activity of microglia, and protect neurons from inflammatory-mediated damage. The "directional improvements" in the neuroinflammation biomarker GFAP observed in the LIFT-AD clinical trial provide preliminary support for the translation of these effects to humans. For researchers and drug development professionals, fosgonimeton represents a promising therapeutic candidate with a novel mechanism of action that addresses a key pathological driver in many neurodegenerative diseases.
Logical relationships of fosgonimeton's anti-neuroinflammatory effects.
References
- 1. athira.com [athira.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming [mdpi.com]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fosgonimeton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. It is being developed as a potential therapeutic for neurodegenerative diseases, including Alzheimer's disease. As a prodrug, fosgonimeton is rapidly converted to its active metabolite, ATH-1001, following subcutaneous administration. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosgonimeton and its active metabolite, based on data from clinical and preclinical studies. The document includes detailed summaries of quantitative PK parameters, methodologies of key experiments, and visual representations of its mechanism of action and experimental workflows.
Introduction
Fosgonimeton is designed to enhance the activity of the HGF/MET system, which is crucial for neuronal survival, growth, and synaptic function.[1] In neurodegenerative conditions like Alzheimer's disease, this signaling pathway may be impaired. By positively modulating the HGF/MET system, fosgonimeton aims to provide neuroprotective and regenerative effects. This guide synthesizes the available technical data on fosgonimeton to serve as a resource for professionals in the field of drug development and neuroscience.
Pharmacokinetics
Fosgonimeton is administered subcutaneously and is rapidly absorbed and converted into its active metabolite, ATH-1001.[2] The pharmacokinetic profile has been characterized in healthy young and elderly volunteers, as well as in patients with Alzheimer's disease.[3]
Absorption and Distribution
Following subcutaneous injection, fosgonimeton reaches maximum plasma concentrations (Tmax) at approximately 0.25 hours.[2] It is then quickly converted to ATH-1001, which has a Tmax of about 0.5 hours.[2] Preclinical studies in mice have demonstrated that both fosgonimeton and its active metabolite can cross the blood-brain barrier.
Metabolism and Elimination
Fosgonimeton has a short plasma half-life (t1/2) of approximately 0.3 hours, while its active metabolite, ATH-1001, has a half-life of about 1.5 hours.[2] At higher doses (≥40 mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed.[2] Both compounds are typically cleared from the plasma within 24 hours, and no significant accumulation has been noted with once-daily dosing.[2][3]
Dose Proportionality
Pharmacokinetic studies have demonstrated that the plasma concentrations of both fosgonimeton and ATH-1001 increase in a dose-proportional manner following single and multiple subcutaneous doses.[2][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for fosgonimeton's active metabolite, ATH-1001, from a Phase 1, single ascending dose study in healthy young male subjects.
Table 1: Pharmacokinetic Parameters of ATH-1001 After Single Subcutaneous Doses of Fosgonimeton in Healthy Young Males [2]
| Dose of Fosgonimeton (mg) | Cmax (ng/mL) [Mean (SD)] | Tmax (hr) [Median (Range)] | AUC0-inf (ng*hr/mL) [Mean (SD)] | t1/2 (hr) [Mean (SD)] |
| 2 | 13.9 (3.2) | 0.5 (0.5-1.0) | 33.3 (9.1) | 1.5 (0.3) |
| 6 | 41.8 (11.5) | 0.5 (0.5-1.0) | 104 (28.4) | 1.6 (0.3) |
| 20 | 139 (32.1) | 0.5 (0.5-1.0) | 345 (88.7) | 1.6 (0.2) |
| 40 | 289 (88.6) | 0.5 (0.5-1.0) | 754 (203) | 1.8 (0.4) |
| 60 | 413 (123) | 0.5 (0.5-1.0) | 1140 (311) | 1.9 (0.4) |
| 90 | 586 (143) | 0.5 (0.5-1.0) | 1650 (412) | 2.0 (0.4) |
Pharmacodynamics
The pharmacodynamic effects of fosgonimeton are linked to its positive modulation of the HGF/MET signaling pathway, leading to neurotrophic and procognitive outcomes.
Mechanism of Action: HGF/MET Signaling Pathway
Fosgonimeton's active metabolite, ATH-1001, enhances the binding of HGF to its receptor, MET. This activation triggers the phosphorylation of the MET receptor and initiates downstream signaling cascades, primarily through the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are integral to promoting cell survival, growth, and synaptic plasticity.
Preclinical Evidence
In preclinical models, the active metabolite of fosgonimeton has demonstrated the ability to protect neurons from various toxic insults.[4] Furthermore, in a rat model of scopolamine-induced amnesia, treatment with the active metabolite led to a reversal of cognitive deficits.[4]
Clinical Pharmacodynamics
In a Phase 1 clinical trial, fosgonimeton demonstrated target engagement in the central nervous system.[3] Treatment with fosgonimeton led to a significant and sustained increase in gamma power as measured by quantitative electroencephalogram (qEEG).[3] In subjects with Alzheimer's disease, fosgonimeton treatment resulted in a statistically significant normalization of the P300 event-related potential (ERP) latency, a neurophysiological marker of cognitive processing speed.[3]
Experimental Protocols
Phase 1 Clinical Trial (NCT03298672)
This study was a randomized, placebo-controlled, double-blind trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosgonimeton.[3]
-
Study Population: The trial included three cohorts: healthy young male subjects (n=48, ages 18-45), healthy elderly subjects (n=29, ages 60-85), and subjects with Alzheimer's disease (n=11, ages 55-85).[3]
-
Dosing:
-
Pharmacokinetic Sampling: Blood samples for PK analysis were collected at predose and at multiple time points up to 48 hours post-dose for the single-dose cohort and at predose on days 1-9 and at multiple time points on days 1 and 9 for the multiple-dose cohorts.[2]
-
Pharmacodynamic Assessments:
Preclinical Scopolamine-Induced Amnesia Model
This in vivo model was used to assess the procognitive effects of fosgonimeton's active metabolite.[4]
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure:
-
Animals were habituated to the testing environment.
-
Amnesia was induced by intraperitoneal injection of scopolamine (a cholinergic antagonist).
-
Animals were then treated with either vehicle or fosgonimeton's active metabolite.
-
Cognitive function was assessed using a passive avoidance task, which measures fear-motivated memory.
-
Conclusion
Fosgonimeton demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to its active metabolite, dose-proportional exposure, and no accumulation with daily dosing. The pharmacodynamic data from both preclinical and clinical studies provide evidence of target engagement in the central nervous system and suggest a potential for neurotrophic and procognitive effects. These findings support the continued investigation of fosgonimeton as a novel therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Fosgonimeton's Impact on Autophagy Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton, a small-molecule positive modulator of the hepatocyte growth factor (HGF)/MET signaling system, is under investigation for its neuroprotective and neurotrophic properties in the context of neurodegenerative diseases such as Alzheimer's Disease (AD).[1][2][3] A growing body of preclinical evidence suggests that one of the key mechanisms through which fosgonimeton exerts its therapeutic effects is by modulating cellular autophagy pathways.[1][2] Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and aggregated proteins, and its impairment is a known pathological feature of several neurodegenerative disorders.[4] This technical guide provides an in-depth overview of the current understanding of fosgonimeton's impact on autophagy, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Data Presentation: Quantitative Effects of Fosgonimeton on Autophagy Markers
The active metabolite of fosgonimeton, referred to as fosgo-AM, has been shown to mitigate the detrimental effects of amyloid-beta (Aβ) on key autophagy-related proteins in primary rat cortical neurons. The following tables summarize the quantitative findings from preclinical studies.
| Table 1: Effect of Fosgo-AM on Autophagy Initiation Markers in Aβ-Treated Neurons | |
| Protein Marker | Observed Effect |
| ULK1 | Aβ₁₋₄₂ treatment significantly decreased ULK1 protein levels to 36 ± 6% of normal controls. Treatment with 100 nM fosgo-AM significantly mitigated this decrease, restoring ULK1 levels to 83 ± 14% of normal control conditions.[4] |
| Beclin-1 | Aβ₁₋₄₂ challenge led to a reduction in Beclin-1 expression. Fosgo-AM treatment was observed to mitigate these Aβ-induced deficits in Beclin-1.[5] |
| Table 2: Effect of Fosgo-AM on Autophagic Vesicle Accumulation in Aβ-Treated Neurons | |
| Autophagic Marker | Observed Effect |
| LC3 and LAMP2 | Application of Aβ₁₋₄₂ led to an abnormal accumulation of autophagic vesicles, as indicated by increased levels of LC3 (autophagosome marker) and LAMP2 (lysosomal marker), as well as their co-localization. Fosgo-AM treatment significantly attenuated this effect.[4] |
| pTau Co-localization with LC3 | Aβ₁₋₄₂ increased the co-localization of hyperphosphorylated Tau (pTau) within LC3-positive autophagic vesicles, indicative of impaired clearance. This co-localization was reduced in the presence of fosgo-AM.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of fosgonimeton's effect on autophagy.
Primary Rat Cortical Neuron Culture and Aβ₁₋₄₂ Treatment
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats. Neurons are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Aβ₁₋₄₂ Preparation and Treatment: Lyophilized Aβ₁₋₄₂ peptide is resuspended in sterile, nuclease-free water to a concentration of 1 mg/mL and incubated at 37°C for 72 hours to promote aggregation. For neuronal challenge, Aβ₁₋₄₂ is added to the culture medium at a final concentration of 15 µM for 24 hours.[4]
-
Fosgo-AM Treatment: The active metabolite of fosgonimeton, fosgo-AM, is added to the neuronal cultures at a concentration of 100 nM, typically 15 minutes prior to the addition of Aβ₁₋₄₂.[5]
Western Blotting for Autophagy Markers
-
Cell Lysis: After treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are typically used:
-
Rabbit anti-ULK1 (1:1000)
-
Rabbit anti-Beclin-1 (1:1000)[3]
-
Rabbit anti-LC3B (1:1000)
-
Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using imaging software, and protein levels are normalized to the loading control.
Immunofluorescence for Autophagic Vesicle Visualization
-
Cell Fixation and Permeabilization: Neurons cultured on coverslips are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Non-specific binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Coverslips are incubated with primary antibodies overnight at 4°C. Typical antibodies include:
-
Mouse anti-MAP2 (neuronal marker)
-
Rabbit anti-LC3 (autophagosome marker)
-
Rat anti-LAMP2 (lysosomal marker)
-
Mouse anti-pTau (AT8)
-
-
Secondary Antibody Incubation: After washing, cells are incubated with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are captured using a confocal microscope.
-
Image Analysis: Co-localization analysis and quantification of fluorescence intensity are performed using appropriate imaging software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Fosgonimeton's modulation of the HGF/MET pathway and its downstream effects on autophagy.
Experimental Workflow Diagram
Caption: Workflow for investigating fosgonimeton's impact on autophagy in vitro.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. athira.com [athira.com]
- 3. Alteration of Upstream Autophagy‐Related Proteins (ULK1, ULK2, Beclin1, VPS34 and AMBRA1) in Lewy Body Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athira.com [athira.com]
- 6. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
Fosgonimeton: A Technical Deep Dive into Brain Penetration and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton (ATH-1017) is an investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This system is crucial for neuronal health, survival, and regeneration.[1][2] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where this pathway may be impaired, fosgonimeton is being explored for its potential to restore neuronal function and slow disease progression.[1][3][4] A critical aspect of its therapeutic potential hinges on its ability to cross the blood-brain barrier and engage its target within the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the brain penetration and target engagement of fosgonimeton.
Brain Penetration: Preclinical Evidence
Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, fosgo-AM (ATH-1001), in plasma.[1][5] Preclinical studies in rodent models have demonstrated that while the prodrug itself is not detected in the brain, the active metabolite, fosgo-AM, readily crosses the blood-brain barrier.[1]
Table 1: Preclinical Brain Distribution of Fosgonimeton's Active Metabolite (fosgo-AM)
| Species | Administration Route | Dose | Time Point | Brain Region | Concentration (fosgo-AM) |
| Mouse | Intravenous (IV) | 5 mg/kg | 0.16 hours | Whole Brain | Detectable |
| Rat | Subcutaneous (SC) | 12 mg/kg | 0.16, 0.5, and 1 hour | Various (see below) | Cmax observed at 0.5 hours |
Data compiled from preclinical studies. Specific concentration values were not publicly available.
In rats, fosgo-AM was detected in multiple brain regions, including the striatum, olfactory bulb, hippocampus, cerebellum, cerebral cortex, and brainstem, confirming broad distribution throughout the CNS.
Target Engagement: Clinical Evidence
In human studies, the brain penetration and target engagement of fosgonimeton are supported by pharmacodynamic assessments, primarily quantitative electroencephalography (qEEG) and event-related potential (ERP) P300 latency.[3][6][7]
Quantitative Electroencephalography (qEEG)
Fosgonimeton has been shown to induce a rapid and sustained increase in gamma power in the qEEG of healthy volunteers and patients with Alzheimer's disease.[3][6] Gamma oscillations are associated with higher cognitive functions, and their induction suggests that fosgonimeton is engaging with and modulating neuronal circuits in the brain.[3][6] This effect was observed across a dose range of 20 mg to 90 mg.[7]
Event-Related Potential (ERP) P300 Latency
The P300 is an ERP component related to cognitive processes such as attention and working memory.[7][8][9][10][11] In individuals with cognitive impairment, the latency of the P300 is often delayed.[8] Fosgonimeton has demonstrated a statistically significant normalization of ERP P300 latency in patients with Alzheimer's disease, indicating an enhancement of synaptic function and cognitive processing speed.[3][4][6]
Table 2: Clinical Pharmacodynamic Data for Fosgonimeton
| Study Phase | Population | Dose | Primary Outcome Measure | Result | p-value |
| Phase 1 | Alzheimer's Disease | 40 mg | ERP P300 Latency Normalization | Statistically significant effect toward normalization | 0.027 |
| Phase 2 (ACT-AD) | Mild-to-moderate Alzheimer's Disease (Monotherapy) | 40 mg | Change in ERP P300 Latency | -28 milliseconds | Not statistically significant for the full study population |
| Phase 2 (ACT-AD) | Mild-to-moderate Alzheimer's Disease (Monotherapy) | 40 mg | Change in ADAS-Cog11 | -3.3 points | Not statistically significant |
Data from Phase 1 and Phase 2 clinical trials.[4][6]
Plasma Biomarkers
In the Phase 2 ACT-AD study, fosgonimeton treatment led to a statistically significant reduction in plasma neurofilament light chain (NfL), a marker of neurodegeneration.[12] Reductions in plasma pTau217, a key biomarker for Alzheimer's disease pathology, have also been observed. These changes in peripheral biomarkers are indicative of a downstream biological effect of fosgonimeton within the CNS.
Table 3: Plasma Biomarker Changes with Fosgonimeton Treatment
| Biomarker | Change from Baseline vs. Placebo | p-value |
| Neurofilament Light Chain (NfL) | -7.9 pg/mL | 0.0059 |
| pTau217 | -0.12 pg/mL | <0.01 |
| Glial Fibrillary Acidic Protein (GFAP) | Directionally favorable improvement | 0.312 |
| Aβ42/40 ratio | Directionally favorable improvement | 0.064 |
Data from the Phase 2 ACT-AD study.[12]
Signaling Pathway and Experimental Workflows
HGF/MET Signaling Pathway
Fosgonimeton's mechanism of action is centered on the positive modulation of the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, MET.[5] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, growth, and plasticity.[5] In preclinical models of Alzheimer's disease, activation of this pathway by fosgonimeton has been shown to protect neurons from amyloid-beta induced toxicity, reduce tau hyperphosphorylation, and mitigate mitochondrial stress.[13][14][15]
Caption: HGF/MET signaling pathway modulated by fosgonimeton.
Experimental Workflow: Preclinical Brain Penetration Assessment
The assessment of fosgonimeton's brain penetration in preclinical models typically follows a standardized workflow involving systemic administration and subsequent analysis of brain tissue.
Caption: Workflow for preclinical brain penetration studies.
Experimental Workflow: Clinical Target Engagement Assessment
In clinical trials, target engagement is assessed using non-invasive neurophysiological techniques.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athira.com [athira.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Athira Pharma Announces Topline Results from ACT-AD Phase 2 [globenewswire.com]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. TMSi — an Artinis company — What is the P300 in Event-Related Potentials (ERPs)? [tmsi.artinis.com]
- 8. P300 - NeuRA Library [library.neura.edu.au]
- 9. mentalab.com [mentalab.com]
- 10. Event-related potential: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P300 wave of the human event-related potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. neurologylive.com [neurologylive.com]
- 14. Athira Pharma Presents Preclinical Data Highlighting Fosgonimeton’s Neuroprotective Effects Against Amyloid-β-Induced Pathological Alterations and Neuroinflammation in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 15. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
Fosgonimeton (ATH-1017): A Technical Overview of its Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosgonimeton (ATH-1017) is an investigational small molecule developed by Athira Pharma designed as a novel therapeutic for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease dementia. It operates through a distinct mechanism of action, acting as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health, survival, and regeneration. Preclinical studies have demonstrated its potential to protect against neurotoxic insults, promote synaptogenesis, and improve cognitive function in various dementia models. However, its translation to clinical efficacy has been met with challenges, with late-stage trials failing to meet their primary endpoints, although some encouraging biomarker and subgroup data have been observed. This guide provides a detailed technical summary of the discovery, mechanism of action, and development history of fosgonimeton.
Discovery and Rationale
The therapeutic potential of neurotrophic factors in treating neurodegeneration has been a long-standing area of research. However, the clinical use of large protein factors like HGF is limited by poor blood-brain barrier penetration and unfavorable pharmacokinetic properties. To overcome this, fosgonimeton was developed based on a strategy of identifying small molecules that could positively modulate the endogenous HGF/MET system.
The initial screening identified a potent compound, now known as fosgo-AM (the active metabolite of fosgonimeton), for its ability to enhance HGF/MET signaling.[1] To improve the drug-like characteristics of fosgo-AM, specifically its solubility and stability for subcutaneous administration, a prodrug strategy was employed, leading to the creation of fosgonimeton (ATH-1017).[1] Fosgonimeton is rapidly converted to its active metabolite, fosgo-AM, in plasma.[2]
Mechanism of Action: Positive Modulation of HGF/MET Signaling
Fosgonimeton's mechanism of action is centered on the potentiation of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, enhances the interaction between HGF and its receptor, the tyrosine kinase MET.[2] This positive modulation leads to increased phosphorylation and activation of the MET receptor, which in turn initiates downstream signaling cascades critical for neuronal function and survival.[2][3]
Key downstream pathways activated by HGF/MET signaling include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, promoting anti-apoptotic signals and protecting neurons from toxic insults.[4][5]
-
RAS/MEK/ERK Pathway: Activation of this pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptic plasticity.[4][5]
By enhancing these endogenous repair and survival mechanisms, fosgonimeton was hypothesized to offer a multi-faceted therapeutic approach, addressing synaptic disconnection, neuronal loss, and neuroinflammation.[2][6]
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | ATHA Stock News [stocktitan.net]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 6. neurologylive.com [neurologylive.com]
Methodological & Application
Application Notes and Protocols for Fosgonimeton Sodium In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro experiments to assess the activity of Fosgonimeton sodium. As Fosgonimeton is a prodrug, its active metabolite, referred to as fosgo-AM or ATH-1001, is utilized for all in vitro applications.
Mechanism of Action
Fosgonimeton's active metabolite, fosgo-AM, is a positive modulator of the Hepatocyte Growth Factor (HGF) / MET signaling pathway. This pathway is crucial for neuronal health, survival, and regeneration. Fosgo-AM enhances the binding of HGF to its receptor, MET, leading to the activation of downstream signaling cascades that promote neurotrophic and neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of fosgo-AM observed in various in vitro assays.
Table 1: Effect of Fosgo-AM on MET Phosphorylation and Downstream Signaling
| Cell Line | Assay | Treatment Conditions | Outcome | Reference |
| HEK293 | pMET ELISA | 1 ng/mL HGF + 0.001-100 nM fosgo-AM | Dose-dependent increase in MET phosphorylation | [1] |
| HEK293 | pERK HTRF | 0.1 ng/mL HGF + fosgo-AM | Significant increase in ERK phosphorylation | [1] |
| HEK293 | pAKT HTRF | 10 ng/mL HGF + fosgo-AM | Significant increase in AKT phosphorylation | [1] |
Table 2: Neurotrophic and Neuroprotective Effects of Fosgo-AM
| Cell Type | Assay | Treatment Conditions | Outcome | Reference |
| Primary Rat Hippocampal Neurons | Neurite Outgrowth | 5 ng/mL HGF + 1 nM fosgo-AM (4 days) | Enhanced neurite outgrowth | [1] |
| Primary Rat Hippocampal Neurons | Synaptogenesis | 5 ng/mL HGF + 1 nM fosgo-AM (8 days) | Increased synaptogenesis | [1] |
| Primary Rat Cortical Neurons | Neuroprotection vs. Aβ₁₋₄₂ (15 µM) | 100 nM fosgo-AM pre-treatment (15 min) | Increased neuronal survival and neurite network preservation | [2][3] |
| Primary Rat Cortical Neurons | Neuroprotection vs. Glutamate | 100 nM fosgo-AM | Increased neuronal survival and neurite network preservation | [3] |
Table 3: Anti-Inflammatory Effects of Fosgo-AM
| Cell Line | Assay | Treatment Conditions | Outcome | Reference |
| THP-1 derived Macrophages | Cytokine Release (LPS-stimulated) | fosgo-AM | Significant reduction in IL-1β, TNF-α, and IL-6 release | [1] |
Experimental Protocols
MET Phosphorylation Assay
This protocol is designed to quantify the effect of fosgo-AM on HGF-induced MET receptor phosphorylation in a cellular context.
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
DMEM with 10% FBS and serum-free DMEM
-
Recombinant Human HGF (R&D Systems)
-
Fosgo-AM (active metabolite of Fosgonimeton)
-
6-well polystyrene-treated plates
-
RIPA buffer with phosphatase inhibitors
-
BCA Protein Assay Kit
-
Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (Cell Signaling Technology, #7227C)
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM with 10% FBS at 37°C and 5% CO₂. Seed cells in 6-well plates to be ~90% confluent at the time of the assay.
-
Serum Starvation: At least 8 hours prior to treatment, replace the culture medium with serum-free DMEM.
-
Treatment: Prepare treatment solutions in DMEM with 0.1% FBS. Treat cells in triplicate with HGF (1 ng/mL) with or without a dose range of fosgo-AM (e.g., 0.001 nM to 100 nM) for 15 minutes at 37°C. Include controls for vehicle, sub-saturating HGF (1 ng/mL), and saturating HGF (10 ng/mL).
-
Cell Lysis: Aspirate the treatment media and lyse the cells with ice-cold RIPA buffer containing phosphatase inhibitors for 15 minutes on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay to normalize protein loading.
-
ELISA: Perform the Phospho-MET ELISA according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Scale the raw absorbance signals between the sub-saturating (1 ng/mL HGF) and saturating (10 ng/mL HGF) controls.
Neuroprotection Assay against Amyloid-Beta (Aβ₁₋₄₂) Toxicity
This protocol assesses the ability of fosgo-AM to protect primary neurons from Aβ₁₋₄₂-induced toxicity.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium with supplements
-
Poly-D-lysine coated plates
-
Fosgo-AM
-
Aβ₁₋₄₂ peptide, oligomerized
-
Microtubule-associated protein-2 (MAP2) antibody
-
Fluorescently labeled secondary antibody
-
Hoechst or DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons from rat embryos on poly-D-lysine coated plates in Neurobasal medium.
-
Pre-treatment: After the neurons have matured in culture (e.g., 11-13 days in vitro), pre-treat the cells with 100 nM fosgo-AM for 15 minutes.
-
Aβ₁₋₄₂ Challenge: Add 15 µM of oligomerized Aβ₁₋₄₂ to the cultures and incubate for 24 to 48 hours.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry using an anti-MAP2 antibody to visualize neurons and their processes. Counterstain with a nuclear dye.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neuronal survival (number of MAP2-positive cells) and neurite network integrity (total length of neurites).
Neurite Outgrowth Assay
This protocol evaluates the effect of fosgo-AM on promoting neurite outgrowth in primary neurons.
Materials:
-
Primary rat hippocampal or cortical neurons
-
Neurobasal medium with supplements
-
Poly-D-lysine coated plates
-
Fosgo-AM
-
Recombinant Human HGF
-
MAP2 antibody
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Neuron Culture: Culture primary hippocampal or cortical neurons on poly-D-lysine coated plates.
-
Treatment: On day 1 and day 3 of culture, treat the neurons with a subthreshold concentration of HGF (e.g., 5 ng/mL) with or without various concentrations of fosgo-AM (e.g., 1 nM, 10 nM).
-
Incubation: Culture the neurons for a total of 4 days.
-
Immunocytochemistry and Imaging: On day 4, fix and stain the cells for MAP2. Acquire images and quantify the total neurite length per neuron.
Anti-Inflammatory Assay in THP-1 Macrophages
This protocol assesses the potential of fosgo-AM to reduce the inflammatory response in macrophages.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Fosgo-AM
-
ELISA kits for human IL-1β, TNF-α, and IL-6
Procedure:
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 48 hours.
-
Resting Phase: Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.
-
Treatment and Stimulation: Pre-treat the differentiated macrophages with various concentrations of fosgo-AM for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-1β, TNF-α, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosgonimeton in Primary Rat Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of fosgonimeton and its active metabolite, fosgo-AM, in primary rat cortical neuron cultures. The protocols outlined below are based on preclinical studies demonstrating the neurotrophic and neuroprotective effects of this novel small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.
Introduction
Fosgonimeton is a small-molecule drug candidate designed to enhance the activity of the HGF/MET neurotrophic signaling pathway.[1][2][3][4] This pathway is crucial for neuronal survival, development, and regeneration.[1] In preclinical models, fosgonimeton and its active metabolite, fosgo-AM, have demonstrated the ability to promote synaptogenesis, enhance neurite outgrowth, and protect neurons from various toxic insults.[1][3][4] These properties make it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease.[2][5][6]
Mechanism of Action
Fosgonimeton acts as a positive modulator of the HGF/MET system.[1][3][4] By enhancing HGF-induced MET receptor phosphorylation, it activates downstream signaling cascades, including the ERK and AKT pathways.[2][5] This leads to pro-survival and neurotrophic effects, such as increased synaptic strength and neuronal network formation.[1]
Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of fosgo-AM on primary rat cortical and hippocampal neurons.
Table 1: Neuroprotective Effects of Fosgo-AM in Primary Rat Cortical Neurons
| Neurotoxic Insult | Insult Concentration | Fosgo-AM Concentration | Treatment Duration | Outcome | Reference |
| Amyloid-beta (Aβ1-42) | 15 µM | 100 nM | 24 or 48 hours | Improved neuronal survival, protected neurite networks, reduced tau hyperphosphorylation.[2] | [7] |
| Glutamate | 25 µM | 100 nM | 24 hours | Increased neuronal survival and preserved neurite network.[8] | [1][8] |
| Hydrogen Peroxide (H2O2) | 1 µM | 100 nM | 24 hours | Significant protection against oxidative stress.[9] | [1] |
| Lipopolysaccharide (LPS) | 1 µM | 100 nM | 24 hours | Significant protection against neuroinflammation.[9] | [1] |
| MPP+ | 500 µM | 1 nM, 10 nM, 100 nM, 1000 nM | 24 hours | Protected against mitochondrial dysfunction.[1] | [1] |
Table 2: Neurotrophic Effects of Fosgo-AM in Primary Rat Hippocampal Neurons
| Parameter Assessed | Fosgo-AM Concentration | HGF Concentration | Treatment Duration | Outcome | Reference |
| Synaptogenesis (Synaptic Count) | 1 nM | 5 ng/mL | 8 days | Significantly increased the number of synapses when co-treated with HGF.[1] | [1] |
| Synaptic Strength (Synaptobrevin-II staining) | 1 nM | 5 ng/mL | 8 days | Significantly enhanced immunofluorescence intensity of synaptobrevin-II.[1] | [1] |
| Neurite Outgrowth | 1 nM, 10 nM | 5 ng/mL | 4 days | Promoted neurite outgrowth.[1] | [1] |
Experimental Protocols
The following are detailed protocols for key experiments using fosgonimeton's active metabolite, fosgo-AM, in primary rat cortical neuron cultures.
Protocol 1: Primary Rat Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from neonatal rat pups.
Materials:
-
DMEM with 10% FBS
-
DNase/papain/trypsin solution
-
Collagenase solution
-
Complete Neurobasal Medium supplemented with B27, GDNF, BDNF, and 10% FBS
-
Serum-free Neurobasal Medium supplemented with 2% B27
-
Poly-D-lysine/laminin coated 384-well plates
-
P1-3 Sprague Dawley rat pups[1]
Procedure:
-
Dissect brain cortices from P1-3 rat pups and homogenize in DMEM containing 10% FBS.[1]
-
Incubate the resulting suspension with a DNase/papain/trypsin solution for 30 minutes at 37°C.[1]
-
Follow with a 1-hour incubation in a collagenase solution.[1]
-
Seed the cells at a density of 5,000 cells/well in 384-well plates.[1]
-
Maintain the cultures at 37°C and 5% CO2 in Complete Neurobasal Medium.[1]
-
After one day, switch the cultures to serum-free Neurobasal Medium supplemented with 2% B27.[1]
-
Maintain the neurons until maturity (approximately 35-40 days in vitro).[1]
Protocol 2: Neuroprotection Assay Against Neurotoxic Insults
This protocol details the procedure to assess the neuroprotective effects of fosgo-AM against various neurotoxins.
Materials:
-
Mature primary rat cortical neurons (from Protocol 1)
-
Fosgo-AM
-
Neurotoxic compounds (e.g., MPP+, glutamate, LPS, H2O2, Aβ1-42)[1][7]
-
Cell Titer-Glo Luminescent Cell Viability Assay
Procedure:
-
Pre-treat mature primary rat cortical neurons with various concentrations of fosgo-AM (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) for 15 minutes.[1][7]
-
Introduce the neurotoxic compound at a predetermined concentration (see Table 1).[1]
-
Incubate the cultures for 24 hours.[1]
-
Assess neuronal survival using the Cell Titer-Glo assay, which measures ATP as an indicator of cell viability.[1]
Protocol 3: Neurite Outgrowth and Synaptogenesis Assay
This protocol is designed to evaluate the neurotrophic effects of fosgo-AM on neurite outgrowth and the formation of synapses in primary hippocampal neurons.
Materials:
-
Primary rat hippocampal neurons
-
Fosgo-AM
-
Hepatocyte Growth Factor (HGF)
-
Poly-D-lysine coated 24-well plates
-
Antibodies for immunofluorescence (e.g., anti-synaptobrevin-II)
Procedure:
-
Isolate and culture primary hippocampal neurons from newborn rat pups in brain neuronal culture medium.[1]
-
On day in vitro 1 (DIV1), transfer the cells to a poly-D-lysine coated 24-well plate at approximately 10,000 cells/well.[1]
-
Treat the cells with fosgo-AM (e.g., 1 nM, 10 nM) with or without HGF (e.g., 5 ng/mL).[1]
-
For neurite outgrowth, culture for 4 days, with treatment added on day 1 and day 3.[1]
-
For synaptogenesis, culture for 8 days, with treatment added on day 1 and refreshed on days 3 and 6.[1]
-
Fix the cells and perform immunofluorescence staining for markers of neurites (e.g., MAP2) and synapses (e.g., synaptobrevin-II).
-
Quantify neurite length and synaptic count using appropriate imaging software.[1]
Conclusion
Fosgonimeton, through its active metabolite fosgo-AM, demonstrates significant neurotrophic and neuroprotective effects in primary rat cortical and hippocampal neuron cultures. It effectively promotes neuronal survival against a range of neurotoxic insults and enhances neurite outgrowth and synaptogenesis. These protocols provide a foundation for further investigation into the therapeutic potential of fosgonimeton for neurodegenerative diseases.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Testing Fosgonimeton Efficacy in an Aβ₂₅₋₃₅ Rat Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton (ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, a critical neurotrophic pathway.[1][2] This system is involved in neuronal survival, regeneration, and anti-inflammatory processes.[1][3] Preclinical studies have demonstrated the neuroprotective and pro-cognitive effects of fosgonimeton in various models of dementia.[1][4][5] This document provides detailed application notes and protocols for evaluating the efficacy of fosgonimeton in the Aβ₂₅₋₃₅ rat model of Alzheimer's disease, a widely used model for studying amyloid-beta (Aβ)-induced neurotoxicity and cognitive deficits.
Mechanism of Action
Fosgonimeton is a prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier.[3] It acts by enhancing the interaction between HGF and its receptor, MET. This positive modulation of the HGF/MET system activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[3][6] These pathways are crucial for promoting neuronal health, mitigating neuroinflammation, and counteracting the neurotoxic effects of Aβ.[4][7] The activation of these pro-survival pathways helps to protect neurons from Aβ-induced toxicity, reduce tau hyperphosphorylation, and decrease oxidative stress.[4]
Animal Model: Aβ₂₅₋₃₅ Rat Model of Alzheimer's Disease
The intracerebroventricular (ICV) injection of the neurotoxic Aβ₂₅₋₃₅ peptide fragment in rats is a well-established model to mimic the cognitive impairments seen in Alzheimer's disease.[4] This model is characterized by significant cognitive deficits, which can be assessed using behavioral tests such as the passive avoidance task.[4]
Efficacy of Fosgonimeton in the Aβ₂₅₋₃₅ Rat Model
Preclinical studies have shown that fosgonimeton administration can rescue cognitive dysfunction in the Aβ₂₅₋₃₅ rat model.[4] Treatment with fosgonimeton has been shown to significantly improve performance in the passive avoidance test, indicating a restoration of learning and memory.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating fosgonimeton in the Aβ₂₅₋₃₅ rat model.
| Treatment Group | N | Outcome Measure | Result | Percent Recovery |
| Sham + Vehicle | 12 | Passive Avoidance Latency | Baseline Performance | 100% |
| ICV-Aβ + Vehicle | 12 | Passive Avoidance Latency | Significant Impairment | 0% |
| ICV-Aβ + Fosgonimeton (0.125 mg/kg) | 12 | Passive Avoidance Latency | Significant Improvement | 88% |
| ICV-Aβ + Fosgonimeton (other doses) | 12 | Passive Avoidance Latency | Significant Improvement | Data not specified |
Data presented as mean ± SEM. The 88% recovery in the 0.125 mg/kg treated group indicates a substantial rescue of the cognitive deficits induced by Aβ₂₅₋₃₅.
Experimental Protocols
Preparation of Aβ₂₅₋₃₅ Peptide for Intracerebroventricular Injection
Objective: To prepare aggregated Aβ₂₅₋₃₅ peptide for inducing neurotoxicity in rats.
Materials:
-
Aβ₂₅₋₃₅ peptide (lyophilized powder)
-
Sterile, pyrogen-free deionized water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Reconstitute the lyophilized Aβ₂₅₋₃₅ peptide in sterile, pyrogen-free deionized water to a concentration of 1 mg/mL.
-
To promote aggregation, incubate the peptide solution at 37°C for 4 days.
-
Prior to injection, dilute the aggregated Aβ₂₅₋₃₅ solution in sterile PBS to the final desired concentration.
Intracerebroventricular (ICV) Injection of Aβ₂₅₋₃₅ in Rats
Objective: To surgically administer the prepared Aβ₂₅₋₃₅ peptide into the lateral ventricles of the rat brain.
Materials:
-
Adult male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone drill
-
Suturing material
-
Antiseptic solution and antibiotic ointment
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the surgical area on the head and sterilize with an antiseptic solution.
-
Mount the rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a bone drill, carefully create a small burr hole over the target injection site. The coordinates for the lateral ventricle in rats are typically: AP: -0.8 mm from bregma; ML: ±1.5 mm from midline; DV: -3.6 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the prepared Aβ₂₅₋₃₅ solution (typically 5-10 µL per ventricle) at a slow and steady rate (e.g., 1 µL/min).
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision and apply antibiotic ointment.
-
Monitor the rat during recovery from anesthesia and provide appropriate post-operative care. Sham-operated animals should undergo the same surgical procedure but receive an injection of vehicle (e.g., sterile PBS) instead of the Aβ₂₅₋₃₅ solution.
Fosgonimeton Administration
Objective: To administer fosgonimeton to the Aβ₂₅₋₃₅-treated rats.
Materials:
-
Fosgonimeton
-
Sterile saline (or other appropriate vehicle)
Protocol:
-
Prepare fosgonimeton solutions at the desired concentrations in sterile saline.
-
Administer fosgonimeton via subcutaneous (SC) injection.
-
In the reported study, treatment was initiated after the ICV surgery and continued for 14 consecutive days. The dosage can be varied to determine a dose-response relationship.
Passive Avoidance Test for Cognitive Assessment
Objective: To assess learning and memory in rats based on a fear-motivated task.
Apparatus:
-
A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening with a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Protocol:
Day 1: Habituation/Training
-
Place the rat in the brightly lit compartment and allow it to explore freely for a set period (e.g., 5 minutes).
-
Once the rat enters the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the rat from the apparatus and return it to its home cage.
-
The time it takes for the rat to enter the dark compartment (step-through latency) is recorded.
Day 2: Retention Test
-
24 hours after the training session, place the rat back into the brightly lit compartment.
-
Record the step-through latency, which is the time it takes for the rat to enter the dark compartment. A longer latency indicates better memory of the aversive experience. The test is typically concluded after a maximum observation time (e.g., 300 seconds).
Visualizations
Caption: Fosgonimeton's Mechanism of Action
Caption: Experimental Workflow Diagram
References
- 1. neurologylive.com [neurologylive.com]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 4. Fosgonimeton for Alzheimer’s Disease | AAN 2024 [delveinsight.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease | Athira Pharma [investors.athira.com]
Application Notes and Protocols for Dose-Response Studies of Fosgonimeton in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton (ATH-1017) is a small molecule prodrug that is under investigation for its potential therapeutic effects in neurodegenerative diseases.[1][2] Upon administration, it is converted to its active metabolite, fosgo-AM, which acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[3][4] This pathway is crucial for neuronal health, survival, and regeneration.[4] These application notes provide an overview of the in vitro cell-based assays used to characterize the dose-response relationship of fosgonimeton's active metabolite, fosgo-AM. The protocols and data presented are intended to guide researchers in the evaluation of this and similar compounds.
Mechanism of Action: HGF/MET Signaling Pathway
Fosgo-AM enhances the activity of the HGF/MET signaling system.[3] The binding of HGF to its receptor tyrosine kinase, MET, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are integral to promoting synaptogenesis, neurite outgrowth, and providing neuroprotection against various insults.[5][6]
Data Presentation
The following tables summarize the quantitative data from dose-response studies of fosgo-AM in various cell-based assays. It is important to note that while the available literature describes fosgo-AM as a potent modulator, specific EC50 and IC50 values are not consistently reported. The data presented here are based on observed effects at specific concentrations.
Table 1: MET Pathway Activation and Cellular Behavior
| Assay | Cell Line | Key Parameter | Fosgo-AM Concentration | Observed Effect | Citation |
| MET Phosphorylation | HEK293 | pMET Levels | Not specified | Identified as the most potent positive modulator in a screening study. | [3] |
| Downstream Signaling | HEK293 | pERK/pAKT Levels | Not specified | Enhances HGF-mediated phosphorylation of ERK and AKT. | [5] |
| Cell Scattering | MDCK | Colony Scattering | 10 pM, 100 pM, 1 nM (in the presence of 10 ng/mL HGF) | Significant increase in cell scattering compared to HGF alone. | [3] |
Table 2: Neurotrophic Effects
| Assay | Cell Type | Key Parameter | Fosgo-AM Concentration | Observed Effect | Citation |
| Neurite Outgrowth | Primary Rat Hippocampal Neurons | Neurite Length per Cell | 10 nM | Significant increase in neurite length compared to vehicle. | [3] |
| Neurite Outgrowth | Primary Rat Hippocampal Neurons | Neurite Length per Cell | 1 nM (with 5 ng/mL HGF) | Significant increase in neurite length. | [3] |
| Synaptogenesis | Primary Hippocampal Neurons | Synaptogenesis | Not specified | Enhanced synaptogenesis. | [3] |
Table 3: Neuroprotective Effects
| Assay | Cell Type | Neurotoxic Insult | Fosgo-AM Concentration | Observed Effect | Citation |
| Cell Viability | Primary Rat Cortical Neurons | MPP+, Glutamate, LPS, H₂O₂ | Not specified | Protected against neurotoxic insults. | [3] |
| Neuronal Survival | Primary Rat Cortical Neurons | Amyloid-β (Aβ) | 100 nM | Significantly improved neuronal survival. | [6] |
| Neurite Network Protection | Primary Rat Cortical Neurons | Amyloid-β (Aβ) | 100 nM | Protected neurite networks. | [6] |
| Neuronal Survival | Primary Rat Cortical Neurons | Glutamate | 100 nM | Significantly increased neuronal survival. | [6] |
| Neurite Network Protection | Primary Rat Cortical Neurons | Glutamate | 100 nM | Protected neurite networks. | [6] |
Experimental Protocols
MET Phosphorylation Assay
This assay quantifies the level of MET receptor phosphorylation as an indicator of its activation.
Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO₂.
-
Seeding: Seed HEK293 cells into 6-well plates and allow them to adhere.
-
Serum Starvation: Once cells reach appropriate confluency, replace the growth medium with serum-free medium and incubate for at least 8 hours.
-
Treatment: Treat the serum-starved cells with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of fosgo-AM.
-
Cell Lysis: After the treatment period, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the concentration of phosphorylated MET (pMET) in the cell lysates using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the pMET levels to the total protein concentration in each sample. Compare the pMET levels in fosgo-AM-treated wells to the control wells to determine the fold activation.
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites from neurons, a key aspect of neuronal development and regeneration.
References
- 1. athira.com [athira.com]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. athira.com [athira.com]
- 5. athira.com [athira.com]
- 6. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Fosgonimeton in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous (SC) administration of fosgonimeton (also known as ATH-1017) in mice, aimed at researchers in neuroscience, pharmacology, and drug development. This document outlines the mechanism of action, dosing regimens, pharmacokinetic data, and a standardized experimental workflow for preclinical studies investigating the therapeutic potential of fosgonimeton.
Introduction
Fosgonimeton is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical system for neuronal health and function. It is a prodrug that is rapidly converted in plasma to its active metabolite, ATH-1001.[1][2] This active metabolite crosses the blood-brain barrier and enhances the HGF/MET neurotrophic system, which is implicated in regenerative and anti-inflammatory processes.[1] Preclinical studies in mouse models of neurodegeneration, such as Alzheimer's disease, have demonstrated the potential of fosgonimeton to improve cognitive function.[3][4][5]
Mechanism of Action: HGF/MET Signaling Pathway
Fosgonimeton, through its active metabolite ATH-1001, enhances the binding of HGF to its receptor, MET. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival, growth, and plasticity.[1]
Data Presentation
Dosing Regimens in Mouse Models
The following table summarizes subcutaneous dosing regimens for fosgonimeton from various preclinical studies in mice.
| Mouse Model | Strain | Dosage | Dosing Frequency | Duration | Vehicle | Reference |
| Pharmacokinetic Study | BALB/c | 0.75 mg/kg | Single dose | N/A | Saline with 0.1% glycine | [4] |
| LPS-Induced Neuroinflammation | Not Specified | 0.125, 0.25, 0.5, 1.0, or 1.25 mg/kg | Once daily | 14 days | Not Specified | [4] |
| Alzheimer's Disease (APP/PS1) | APP/PS1 | Not Specified | Not Specified | 14 days | Not Specified | [1] |
Pharmacokinetic Parameters
Detailed pharmacokinetic data for fosgonimeton and its active metabolite (ATH-1001/fosgo-AM) following subcutaneous administration in mice are not extensively available in the public domain. The table below presents available human pharmacokinetic data for reference; however, it is crucial to note that these values may not directly translate to mouse models.
| Parameter | Fosgonimeton (Humans) | ATH-1001 (Humans) | Species | Reference |
| Tmax (Time to Maximum Concentration) | ~0.25 hours | ~0.5 hours | Human | [1] |
| t½ (Half-life) | ~0.3 hours | ~1.5 hours (initial), 5 hours (terminal) | Human | [1] |
| Dose Proportionality | Linear | Linear | Human | [1][6] |
Experimental Protocols
General Protocol for Subcutaneous Injection in Mice
This protocol provides a standardized procedure for the subcutaneous administration of fosgonimeton.
Materials:
-
Fosgonimeton solution
-
Sterile saline with 0.1% glycine (or other appropriate vehicle)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically dilute fosgonimeton to the desired concentration using sterile saline with 0.1% glycine.
-
Ensure the solution is well-mixed before drawing it into the syringe.
-
-
Animal Restraint:
-
Gently restrain the mouse using your preferred method (e.g., scruffing the neck). Ensure the animal is secure but not distressed.
-
-
Injection Site Preparation:
-
Wipe the intended injection site (typically the loose skin over the dorsal midline/scruff area) with a 70% ethanol wipe and allow it to dry.
-
-
Subcutaneous Injection:
-
Lift a fold of skin at the injection site to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.
-
Experimental Workflow for a Cognitive Study in a Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of fosgonimeton in a mouse model of cognitive impairment, such as the lipopolysaccharide (LPS)-induced neuroinflammation model.
This workflow can be adapted based on the specific research question and mouse model. For instance, in genetic models like the APP/PS1 mouse, the "Disease Induction" step is intrinsic to the animal model. Behavioral testing can be conducted at various time points throughout the treatment period to assess both acute and chronic effects of fosgonimeton.[1]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies - BioSpace [biospace.com]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of Fosgonimeton Sodium for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosgonimeton (also known as ATH-1017) is a small-molecule prodrug being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease dementia.[1][2] Upon administration, fosgonimeton is rapidly converted to its active metabolite, ATH-1001 (referred to in literature as fosgo-AM), which can cross the blood-brain barrier.[1] The primary mechanism of action for fosgo-AM is the positive modulation of the Hepatocyte Growth Factor (HGF) / MET receptor tyrosine kinase signaling system. By enhancing the HGF/MET pathway, fosgonimeton promotes neurotrophic activities, including neuronal survival, neurite outgrowth, and synaptogenesis, offering a potential strategy to counteract neurodegeneration.[3][4][5]
This document provides detailed protocols for the preparation and application of fosgonimeton in in vitro cell culture experiments, a summary of effective concentrations from preclinical studies, and a visual representation of its signaling pathway and experimental workflows.
Mechanism of Action: HGF/MET Signaling Pathway
Fosgonimeton's active metabolite, fosgo-AM, does not act as a direct agonist but enhances the binding and activity of HGF on its receptor, MET.[1] This positive modulation triggers the phosphorylation and activation of the MET receptor, initiating downstream intracellular signaling cascades.[6] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK/ERK pathways.[1][5] Activation of these cascades leads to the transcription of genes involved in cell survival, anti-inflammatory processes, and regenerative functions, ultimately contributing to neuroprotective effects.[5][6]
Caption: Fosgonimeton's Mechanism of Action via the HGF/MET Pathway.
Quantitative Data Summary
The following table summarizes the effective concentrations and experimental conditions for fosgonimeton's active metabolite (fosgo-AM) as reported in various in vitro studies.
| Cell Line / Type | Concentration Range | Incubation Time | Experiment / Observed Effect | Citation |
| Primary Rat Cortical Neurons | 100 nM - 1 µM | N/A | Restored cell viability and increased mitochondrial membrane potential in neurotoxin-treated cells. | [7] |
| Primary Rat Cortical Neurons | N/A | N/A | Protected against Aβ-induced toxicity, reduced tau hyperphosphorylation, and decreased oxidative stress. | [5] |
| Primary Rat Hippocampal Neurons | N/A | 4 days (treated on days 1 & 3) | Promoted neurite outgrowth and synaptogenesis. | [8] |
| HEK293 Cells | N/A | 60 min (co-incubation with HGF) | Enhanced phosphorylation of MET, ERK, and AKT. | [8][9] |
| THP-1 Monocytes (differentiated) | 1 pM - 1 µM | 20 min (pretreatment) | Pretreatment before a 24-hour LPS challenge to assess anti-inflammatory effects. | [8] |
Experimental Protocols
Protocol 1: Preparation of Fosgonimeton Stock Solution
Fosgonimeton is a solid, and its active metabolite, fosgo-AM, is used for most in vitro work. It is crucial to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.
A. Using Dimethyl Sulfoxide (DMSO) - Recommended for high concentration [7]
-
Materials:
-
Fosgonimeton sodium powder (or fosgo-AM)
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of fosgonimeton powder.
-
To prepare a high-concentration stock (e.g., 10-100 mM), add the appropriate volume of sterile DMSO. MedchemExpress notes a solubility of 125 mg/mL (213.81 mM) in DMSO.[7]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
B. Using Phosphate-Buffered Saline (PBS) [8]
-
Materials:
-
This compound powder
-
Sterile, osmolarity-corrected PBS
-
Sterile 0.22 µm syringe filters
-
-
Procedure:
-
Weigh the desired amount of fosgonimeton powder.
-
Add the appropriate volume of sterile, osmolarity-corrected PBS to achieve the desired stock concentration.
-
Vortex vigorously to dissolve the compound into the solution.[8]
-
To ensure sterility and remove any insoluble particulates, filter the solution through a 0.22 µm syringe filter into a sterile tube.[8]
-
Aliquot for single-use.
-
-
Storage:
-
Store PBS-based solutions at -20°C or -80°C. The stability in PBS may be shorter than in DMSO; it is recommended to use freshly prepared solutions or test stability for long-term storage.
-
Protocol 2: General Workflow for Cell Treatment
This protocol outlines a general procedure for treating cultured cells with fosgonimeton. Specific parameters like cell density, serum conditions, and incubation times should be optimized for each cell type and experimental endpoint.
Caption: General Experimental Workflow for Fosgonimeton Cell Culture Studies.
Protocol 3: Example Application - MET Pathway Activation Assay
This protocol is adapted from studies using HEK293 cells to confirm the activation of the HGF/MET pathway.[8][9]
-
Cell Seeding:
-
Seed HEK293 cells in 96-well plates at a density of approximately 50,000 cells/well.[8]
-
Culture overnight in DMEM supplemented with 10% FBS.
-
-
Serum Starvation:
-
After 18-24 hours, replace the growth medium with serum-free media and incubate for an additional 18-24 hours to reduce basal receptor activation.[8]
-
-
Treatment Preparation:
-
Prepare treatment solutions in low-serum media (e.g., DMEM + 0.1% FBS).
-
Solutions should contain a constant, sub-maximal concentration of recombinant HGF, with or without varying concentrations of fosgo-AM. A vehicle control (e.g., 0.1% DMSO) should be included.
-
-
Cell Treatment:
-
Aspirate the serum-free media from the cells.
-
Add the prepared treatment solutions to the wells.
-
Incubate at 37°C and 5% CO₂ for a short period (e.g., 20-60 minutes) to capture the peak phosphorylation signal.[8]
-
-
Downstream Analysis:
-
Immediately after incubation, aspirate the treatment media and lyse the cells in appropriate lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
-
Analyze cell lysates via Western Blot or ELISA to detect phosphorylated MET (pMET), pAKT, and pERK levels.[9]
-
Protocol 4: Example Application - Neuroprotection Assay Against Aβ Toxicity
This protocol is based on studies evaluating the neuroprotective effects of fosgo-AM in primary neurons challenged with amyloid-beta (Aβ).[5]
-
Neuron Culture:
-
Culture primary rat cortical neurons according to standard laboratory protocols.
-
-
Treatment and Aβ Challenge:
-
Treat the cultured neurons with the desired concentrations of fosgo-AM (e.g., 100 nM - 1 µM).
-
Concurrently or subsequently, expose the neurons to a neurotoxic concentration of oligomerized Aβ peptide (e.g., Aβ₁₋₄₂).[5]
-
Include controls: vehicle-only, fosgo-AM only, and Aβ only.
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce toxicity in the Aβ-only control group (e.g., 24-48 hours).
-
-
Downstream Analysis:
-
Assess neuronal viability using assays such as MTT, Calcein-AM/Ethidium Homodimer-1 staining, or LDH release.
-
Evaluate neurite network integrity via immunocytochemistry (e.g., staining for MAP2 or β-III Tubulin) and subsequent image analysis.[5]
-
Measure markers of oxidative stress or tau hyperphosphorylation (p-tau) via Western Blot or ELISA.[3][5]
-
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Athira Pharma Presents Preclinical Data of Fosgonimeton (ATH-1017) and ATH-1020 at the American Society for Experimental Neurotherapeutics (ASENT) Annual Meeting | Athira Pharma [investors.athira.com]
- 5. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. athira.com [athira.com]
Application Notes and Protocols: Synaptogenesis Assay Using Fosgonimeton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptogenesis, the formation of synapses between neurons, is a fundamental process in the development and function of the central nervous system (CNS).[1][2] Deficits in synaptogenesis and synaptic plasticity are implicated in the pathophysiology of numerous neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease.[3] Consequently, therapeutic strategies aimed at promoting synaptogenesis are of significant interest in drug discovery.[4]
Fosgonimeton (formerly ATH-1017) is a small molecule drug candidate designed to enhance neuronal health and function.[5][6] It acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical neurotrophic system.[5][6][7] Activation of the HGF/MET pathway promotes a range of neurotrophic effects, including neuroprotection, neurite outgrowth, and synaptogenesis.[5][6][7][8] Preclinical studies have demonstrated that fosgonimeton and its active metabolite, fosgo-AM, can significantly increase synaptic density in primary neuron cultures, highlighting its therapeutic potential for conditions associated with synaptic loss.[5][6][7]
These application notes provide a detailed protocol for an in vitro synaptogenesis assay to evaluate the effects of fosgonimeton on primary neuron cultures.
Signaling Pathway
The proposed mechanism of action for fosgonimeton involves the positive modulation of the HGF/MET signaling cascade. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for neuronal health and plasticity.[9] Fosgonimeton is believed to enhance this process, leading to increased synaptogenesis. Key downstream pathways include the PI3K/AKT and MEK/ERK pathways, which are associated with cell survival and growth.[9][10]
References
- 1. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices. - UCL Discovery [discovery.ucl.ac.uk]
- 2. Synaptogenesis Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Quantification of Synapses in Primary Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Fosgonimeton for Alzheimer’s Disease | AAN 2024 [delveinsight.com]
- 9. researchgate.net [researchgate.net]
- 10. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging to Track Fosgonimeton Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton (ATH-1017) is a first-in-class, small-molecule positive modulator designed to enhance the activity of the Hepatocyte Growth Factor (HGF) and its receptor, MET.[1] This signaling system is crucial for neuronal health, and its impairment is implicated in neurodegenerative conditions.[2] Preclinical studies have shown that fosgonimeton and its active metabolite (fosgo-AM) exert neurotrophic, neuroprotective, and anti-inflammatory effects.[2][3][4][5] Specifically, fosgonimeton has been shown to promote neurite outgrowth, protect against amyloid-beta (Aβ) toxicity, reduce tau hyperphosphorylation, and ameliorate cognitive deficits in animal models of dementia.[3][4][6][7]
These application notes provide detailed protocols for two key in vivo imaging techniques to quantitatively assess the therapeutic effects of fosgonimeton in preclinical models:
-
Two-Photon Microscopy: For longitudinal tracking of synaptic plasticity and structural changes in dendritic spines.
-
Positron Emission Tomography (PET): For monitoring neuroinflammation by imaging microglial activation.
Fosgonimeton's Mechanism of Action: The HGF/MET Signaling Pathway
Fosgonimeton enhances the HGF/MET signaling cascade. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways like PI3K/AKT and MAPK/ERK.[1][4][7] These pathways regulate gene expression to promote cell survival, growth, and anti-inflammatory responses, counteracting the neurodegenerative cascade.[1][7]
Application 1: Assessing Synaptic Plasticity via Two-Photon Microscopy
Two-photon laser scanning microscopy (2PLSM) is the gold standard for high-resolution, longitudinal imaging of dendritic spines in the brains of living animals.[8][9] This technique allows for the direct quantification of spine density, formation, and elimination over days or weeks, providing a powerful readout of synaptic plasticity.[9][10]
Experimental Workflow: Two-Photon Imaging
Protocol: Chronic Cranial Window Implantation and Imaging
Objective: To prepare a mouse model for long-term in vivo imaging of dendritic spines and assess the effects of fosgonimeton treatment.
Materials:
-
Transgenic mouse line expressing a fluorescent protein in a sparse subset of neurons (e.g., Thy1-GFP-M).
-
Anesthesia (isoflurane), analgesics (buprenorphine, carprofen), and antiseptic solutions.
-
Stereotaxic frame, surgical drill, forceps, and scissors.
-
3mm coverglass, dental cement, and cyanoacrylate glue.
-
Two-photon microscope with a Ti:Sapphire laser and a high numerical aperture objective.
-
Fosgonimeton solution and vehicle control (e.g., saline).
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (1.5-2% in O2). Administer analgesics. Shave the scalp and secure the head in a stereotaxic frame.
-
Craniotomy: Expose the skull and perform a 3mm circular craniotomy over the region of interest (e.g., somatosensory cortex or hippocampus). Carefully remove the bone flap, leaving the dura mater intact.
-
Window Implantation: Place a 3mm coverglass over the exposed dura. Seal the edges with cyanoacrylate glue and secure the window to the skull using dental cement. A small headplate can be embedded in the cement for stable fixation during imaging.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
Baseline Imaging (Day 0): Anesthetize the mouse and fix its headplate under the microscope objective. Locate fluorescently labeled dendrites. Acquire high-resolution Z-stacks (e.g., 0.8-1.0 µm step size) of selected dendritic segments.
-
Treatment Administration: Begin daily subcutaneous injections of fosgonimeton or vehicle control according to the study design.
-
Longitudinal Imaging: Repeat the imaging sessions at specified time points (e.g., 7, 14, and 21 days), ensuring the same dendritic segments are re-imaged.
-
Data Analysis:
-
Spine Density: Manually or semi-automatically count all spines along the imaged dendritic segment and normalize by length (spines/µm).
-
Spine Turnover: Compare images from consecutive sessions. Spines present at a later time point but not at baseline are classified as "formed." Spines present at baseline but absent later are "eliminated." The turnover rate can be calculated as (formed + eliminated) / (2 * total spines).
-
Data Presentation: Expected Quantitative Outcomes
| Parameter | Vehicle Control (Day 14) | Fosgonimeton (Day 14) | Expected Outcome |
| Dendritic Spine Density (spines/µm) | 0.95 ± 0.08 | 1.15 ± 0.10 | Increase |
| Spine Formation Rate (%) | 4.1 ± 1.2 | 7.5 ± 1.5 | Increase |
| Spine Elimination Rate (%) | 4.5 ± 1.3 | 2.8 ± 0.9 | Decrease |
| Net Spine Change (%) | -0.4 ± 0.5 | +4.7 ± 0.8 | Positive Shift |
Application 2: Monitoring Neuroinflammation via PET Imaging
PET is a non-invasive nuclear imaging technique that can quantify biological processes in vivo.[11][12] To monitor neuroinflammation, PET is often used with radioligands that target the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia and astrocytes.[11][12] This allows for the quantitative assessment of fosgonimeton's anti-inflammatory effects.[3]
Experimental Workflow: PET Imaging
Protocol: TSPO-PET Imaging in a Neuroinflammation Model
Objective: To quantitatively measure microglial activation in a mouse model of neuroinflammation and assess the modulatory effect of fosgonimeton.
Materials:
-
Wild-type or disease model mice (e.g., 5xFAD).
-
Lipopolysaccharide (LPS) for inflammation induction.
-
TSPO radiotracer (e.g., [18F]DPA-714, [11C]PBR28).
-
MicroPET/CT scanner.
-
Anesthesia (isoflurane).
-
Fosgonimeton solution and vehicle control.
Procedure:
-
Induction of Neuroinflammation: Induce neuroinflammation via a single intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS.
-
Treatment Administration: Administer fosgonimeton or vehicle according to the study design (e.g., daily for 7 days post-LPS injection).
-
Radiotracer Administration: On the day of imaging, anesthetize the mouse and place it on the scanner bed. Administer a bolus injection of the TSPO radiotracer via the tail vein.
-
PET/CT Acquisition: Immediately begin a dynamic 60-minute PET scan, followed by a CT scan for attenuation correction and anatomical localization.
-
Image Reconstruction: Reconstruct the dynamic PET data into time frames. Co-register the PET images with a standard mouse brain MRI atlas.
-
Data Analysis:
-
Draw Regions of Interest (ROIs) on the co-registered images over brain areas like the hippocampus and cortex.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for a specified time window (e.g., 40-60 minutes post-injection). The SUV is calculated as: (mean radioactivity in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).
-
Compare SUV values between treatment groups.
-
Data Presentation: Expected Quantitative Outcomes
| Brain Region | Model + Vehicle | Model + Fosgonimeton | Expected Outcome |
| Hippocampus SUV (40-60 min) | 1.8 ± 0.3 | 1.2 ± 0.2 | Decrease |
| Cortex SUV (40-60 min) | 1.6 ± 0.2 | 1.1 ± 0.2 | Decrease |
| Cerebellum SUV (40-60 min) | 0.9 ± 0.1 | 0.85 ± 0.1 | No significant change |
Conclusion
The in vivo imaging techniques outlined provide robust, quantitative methods to track the multifaceted effects of fosgonimeton in preclinical models. Two-photon microscopy offers unparalleled detail on synaptic structural plasticity, directly visualizing the neurotrophic effects of the compound. PET imaging provides a non-invasive measure of the compound's anti-inflammatory efficacy. Together, these approaches can generate critical data for understanding the mechanism of action and evaluating the therapeutic potential of fosgonimeton for treating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. neurologylive.com [neurologylive.com]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 8. High-Resolution In Vivo Imaging of Hippocampal Dendrites and Spines | Journal of Neuroscience [jneurosci.org]
- 9. neurotar.com [neurotar.com]
- 10. Long-Term In Vivo Imaging of Dendritic Spines in the Hippocampus Reveals Structural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cognitive Improvement with Fosgonimeton in Scopolamine-Induced Amnesia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Fosgonimeton (formerly ATH-1017) is a novel small-molecule compound designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET receptor system.[1] This system is a critical neurotrophic signaling pathway that plays a significant role in neuronal survival, regeneration, and synaptic plasticity.[2][3] Impairment of HGF/MET signaling has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[3]
The scopolamine-induced amnesia model is a well-established preclinical tool used to study cognitive dysfunction. Scopolamine, a muscarinic cholinergic receptor antagonist, induces transient memory and learning deficits by disrupting cholinergic neurotransmission, thereby mimicking certain cognitive symptoms observed in dementia.[4][5] This model provides a robust platform for evaluating the efficacy of potential pro-cognitive therapeutic agents.
These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model in rodents to assess the cognitive-enhancing effects of fosgonimeton.
Mechanism of Action: Fosgonimeton and the HGF/MET Pathway
Fosgonimeton's active metabolite, fosgo-AM, enhances the activation of the MET receptor by its natural ligand, HGF.[2][6] Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that are crucial for neuronal health.[3] These pathways, including the PI3K/AKT and ERK pathways, promote a range of neurotrophic effects such as synaptogenesis, neurite outgrowth, and protection against neurotoxic insults.[2][3][6] By positively modulating this system, fosgonimeton aims to restore neuronal function and improve cognitive processes.[2]
References
- 1. Athira Pharma Announces Publication of Phase 1 Results for Fosgonimeton (ATH-1017) in The Journal of Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 6. athira.com [athira.com]
Application Notes and Protocols for Biomarker Analysis in Fosgonimeton Studies
Topic: Biomarker Analysis for Fosgonimeton Studies (e.g., neurofilament light) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosgonimeton (formerly ATH-1017) is an investigational small molecule designed to enhance the activity of the Hepatocyte Growth Factor (HGF)/MET receptor system, a critical pathway involved in neuroprotection and neuroregeneration.[1][2][3] Preclinical and clinical studies are exploring its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[2][4] A key aspect of these studies is the analysis of biomarkers to assess the biological activity of fosgonimeton and its impact on the underlying disease pathology. Neurofilament light chain (NfL), a sensitive marker of neuro-axonal damage, is a particularly relevant biomarker in this context.[5][6][7] This document provides detailed application notes and protocols for the analysis of biomarkers, with a focus on NfL, in fosgonimeton studies.
Mechanism of Action of Fosgonimeton
Fosgonimeton is a prodrug that is converted to its active metabolite, which then positively modulates the HGF/MET signaling pathway.[1][8] This pathway is crucial for neuronal survival, neurite outgrowth, and synaptic plasticity.[8][9] In neurodegenerative conditions, this signaling may be impaired. By enhancing HGF/MET signaling, fosgonimeton is hypothesized to provide neurotrophic support, reduce neuroinflammation, and protect against neuronal damage.[4][8]
Biomarker Analysis in Fosgonimeton Clinical Trials
Clinical studies of fosgonimeton, such as the ACT-AD and LIFT-AD trials, have incorporated a panel of biomarkers to assess its effects on neurodegeneration, neuroinflammation, and protein pathology.[10][11][12]
Key Biomarkers Investigated:
-
Neurofilament light (NfL): A marker of ongoing neuro-axonal damage.[10]
-
Glial fibrillary acidic protein (GFAP): A marker of astrocytic activation and neuroinflammation.[10][11]
-
YKL-40: A marker of neuroinflammation.[10]
-
Amyloid beta 42/40 ratio (Aβ42/40): A marker of amyloid pathology in Alzheimer's disease.[10]
-
Phosphorylated tau (p-Tau): A marker of tau pathology in Alzheimer's disease.[11]
Summary of Biomarker Data from Fosgonimeton Clinical Trials
The following tables summarize the quantitative data on biomarker changes observed in fosgonimeton clinical trials.
Table 1: Biomarker Changes in the ACT-AD Phase 2 Study (26 Weeks) [10]
| Biomarker | Fosgonimeton Change from Baseline (SE) | Placebo Change from Baseline (SE) | Difference vs. Placebo (SE) | P-value |
| NfL (pg/mL) | - | - | -7.9 (2.7) | 0.0059 |
| GFAP (pg/mL) | - | - | -29.3 (28.6) | 0.312 |
| YKL-40 (ng/mL) | - | - | -34.9 (26.5) | 0.195 |
| Aβ42/40 ratio | - | - | 0.0066 (0.0035) | 0.064 |
Data represents pooled active arms versus placebo.
Table 2: Biomarker Changes in the LIFT-AD Phase 2/3 Study (26 Weeks) [11]
| Biomarker | Treatment Effect (Fosgonimeton vs. Placebo) | P-value |
| p-Tau217 (pg/mL) | -0.12 | <0.01 |
| NfL | Directional Improvement | Not specified |
| GFAP | Directional Improvement | Not specified |
| p-Tau181 | Directional Improvement | Not specified |
| Aβ42/40 ratio | Directional Improvement | Not specified |
Directional improvements favoring fosgonimeton were observed across these biomarkers.
Experimental Protocols
Protocol 1: Quantification of Neurofilament Light (NfL) in Plasma/Serum using Single Molecule Array (Simoa)
This protocol outlines the general steps for measuring NfL concentrations in plasma or serum samples, a method often employed in clinical studies due to its high sensitivity.[13]
1. Sample Collection and Handling
-
Collect whole blood in EDTA-containing tubes.
-
Process blood within 2 hours of collection by centrifugation at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot plasma into cryovials and store at -80°C until analysis to prevent freeze-thaw cycles.[14]
2. Assay Principle
-
This protocol utilizes a commercial Simoa bead-based digital immunoassay kit for the quantitative determination of NfL.[14][15] The technology allows for the detection of single protein molecules.
3. Reagents and Materials
-
Simoa® NfL Advantage Kit (Quanterix) or equivalent, containing:
-
Capture antibody-coated beads
-
Biotinylated detector antibody
-
Streptavidin-β-Galactosidase (SBG)
-
Resorufin β-D-Galactopyranoside (RGP) substrate
-
Calibrators and controls
-
-
Simoa HD-X Analyzer (Quanterix) or equivalent instrument.[16]
-
Sample diluent
4. Assay Procedure (Automated on Simoa HD-X)
-
Instrument Preparation: Perform daily maintenance and calibration of the Simoa analyzer according to the manufacturer's instructions.
-
Reagent Preparation: Thaw all reagents to room temperature. Vortex beads thoroughly before loading into the instrument.
-
Sample Preparation: Thaw plasma/serum samples on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any debris. Dilute samples according to the kit instructions (typically a 4-fold dilution is performed automatically by the instrument).
-
Plate Setup: Load calibrators, controls, and samples into a 96-well plate.
-
Instrument Run: Place the plate and reagents into the Simoa analyzer. The instrument will automate the following steps:
-
Incubation of samples with capture antibody-coated beads.
-
Washing to remove unbound material.
-
Incubation with biotinylated detector antibody.
-
Incubation with SBG.
-
Washing.
-
Loading of beads into the Simoa disc.
-
Addition of RGP substrate and sealing of the microwells.
-
Imaging of the disc to count active (fluorescent) and inactive wells.
-
5. Data Analysis
-
The instrument software automatically calculates the average number of enzymes per bead.
-
A calibration curve is generated using the calibrator samples with a 4-parameter logistic regression model.
-
The concentration of NfL in the unknown samples is interpolated from the calibration curve.
-
Results are reported in pg/mL.
Protocol 2: General Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Screening
While Simoa is preferred for its sensitivity with NfL, ELISA can be a valuable tool for screening other biomarkers where picogram-level sensitivity is not required.
1. Principle
-
A sandwich ELISA is used to capture and detect the target biomarker. The plate is coated with a capture antibody. The sample is added, followed by a detection antibody, and a substrate to produce a measurable signal.
2. Materials
-
ELISA kit specific to the biomarker of interest (e.g., GFAP, YKL-40).
-
96-well microplate reader.
-
Wash buffer.
-
Sample diluent.
-
TMB substrate.
-
Stop solution.
3. Procedure
-
Plate Preparation: Prepare the antibody-coated 96-well plate according to the kit instructions. Wash the plate with wash buffer.
-
Sample and Standard Incubation: Add diluted samples and standards to the wells in duplicate. Incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate as specified.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well. Incubate as specified.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add TMB substrate to each well. Incubate in the dark until color develops.
-
Stop Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Subtract the average zero standard optical density.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Calculate the concentration of the target biomarker in the samples by interpolating from the standard curve.
Logical Relationships in Biomarker Interpretation
The selection and interpretation of biomarkers in fosgonimeton studies follow a logical framework aimed at providing a comprehensive picture of the drug's effects.
Conclusion
The analysis of biomarkers, particularly neurofilament light, is integral to the clinical development of fosgonimeton. The significant reduction in NfL observed in clinical trials provides evidence of fosgonimeton's potential to mitigate neuro-axonal damage.[2][10] The protocols outlined in this document provide a framework for the robust and sensitive measurement of these key biomarkers, enabling a deeper understanding of fosgonimeton's mechanism of action and its therapeutic potential in neurodegenerative diseases. Consistent and standardized biomarker analysis is crucial for the successful evaluation of novel treatments like fosgonimeton.
References
- 1. researchgate.net [researchgate.net]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Athira Pharma Announces Publication of Phase 1 Results for Fosgonimeton (ATH-1017) in The Journal of Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurofilament Light Chain in Cerebrospinal Fluid and Blood as a Biomarker for Neurodegenerative Diseases: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurofilament light chain as a biomarker in neurological disorders | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. Neurofilament Light as a Dementia Biomarker [practicalneurology.com]
- 8. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. neurology.org [neurology.org]
- 11. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 12. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. Sample Collection and Measurement of Serum Neurofilament Light (NfL) [protocols.io]
- 15. markvcid.partners.org [markvcid.partners.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Use of Fosgonimeton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosgonimeton (ATH-1017) is a small molecule, water-soluble prodrug designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway. It is being investigated for its therapeutic potential in neurodegenerative diseases. As a prodrug, fosgonimeton is converted in vivo to its active metabolite, fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier. These application notes provide detailed protocols for the formulation, handling, and assessment of the stability of fosgonimeton for laboratory use, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of fosgonimeton is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C27H45N4O8P | [1] |
| Molecular Weight | 584.64 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility (Fosgonimeton) | Soluble in osmolarity-corrected Phosphate Buffered Saline (PBS). | |
| Solubility (Fosgo-AM) | Soluble in Dimethyl Sulfoxide (DMSO) at 125 mg/mL (213.81 mM). | [2] |
Formulation Protocols
Preparation of Fosgonimeton Stock Solution in PBS
This protocol is suitable for in vivo studies and other applications requiring a physiologically compatible solvent.
Materials:
-
Fosgonimeton powder
-
Osmolarity-corrected Phosphate Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of fosgonimeton powder in a sterile conical tube.
-
Add the required volume of osmolarity-corrected PBS to achieve the target concentration.
-
Vortex the solution vigorously until the fosgonimeton is completely dissolved.
-
To ensure sterility and remove any insoluble particulates, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Preparation of Fosgo-AM Stock Solution in DMSO
This protocol is intended for the preparation of the active metabolite, fosgo-AM, for in vitro assays.
Materials:
-
Fosgo-AM powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of fosgo-AM powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 125 mg/mL).
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into small, single-use volumes.
Preparation of Working Solutions
For Cell-Based Assays:
-
Thaw a single-use aliquot of the fosgo-AM DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Storage and Stability
Proper storage is critical to maintain the integrity of fosgonimeton and its active metabolite.
Storage Conditions
The recommended storage conditions are summarized in Table 2.
| Compound | Form | Storage Temperature | Duration | Special Conditions |
| Fosgonimeton | Powder | -20°C | Long-term | Protect from light, store under nitrogen. |
| Fosgonimeton | Stock Solution in PBS | -20°C or -80°C | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles. |
| Fosgo-AM | Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light, store under nitrogen.[2] |
| Fosgo-AM | Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light, store under nitrogen.[2] |
Stability Considerations
Fosgonimeton was developed as a prodrug to enhance the stability and solubility of its active metabolite, fosgo-AM. As a phosphate ester prodrug, fosgonimeton's stability is influenced by pH and temperature. While specific quantitative stability data for fosgonimeton under various laboratory conditions is not extensively published, general principles for phosphate ester prodrugs apply.
-
pH Stability: Phosphate esters are generally more stable in acidic to neutral conditions and are more susceptible to hydrolysis at basic pH.[3][4]
-
Temperature Stability: Higher temperatures will accelerate the rate of hydrolysis.[3]
-
Photostability: It is recommended to protect fosgonimeton solutions from light to prevent potential photodegradation.[2]
Experimental Protocols
Determination of Fosgonimeton Solubility in Aqueous Buffers
This protocol outlines a method to determine the aqueous solubility of fosgonimeton.
Workflow for Solubility Determination:
Procedure:
-
Prepare duplicate stock solutions of fosgonimeton at several concentrations in osmolarity-corrected PBS.
-
Vortex each solution to facilitate dissolution.
-
Filter the solutions first through a 0.45 µm filter, followed by a 0.22 µm filter to remove any undissolved particles.
-
Collect aliquots of the solution both before and after filtration.
-
Analyze the concentration of fosgonimeton in the pre- and post-filtration aliquots using a validated High-Performance Liquid Chromatography (HPLC) method.
-
The concentration at which a significant drop is observed between the pre- and post-filtration samples indicates the solubility limit.
Stability Assessment using a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the degradation of fosgonimeton over time under various stress conditions.
General Protocol for a Forced Degradation Study:
-
Method Development: Develop and validate an HPLC method that separates fosgonimeton from its potential degradation products.
-
Stress Conditions: Expose fosgonimeton solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Elevated temperature (e.g., 80°C) in a dry oven.
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[5]
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of fosgonimeton remaining and identify and quantify any major degradation products.
Signaling Pathway
Fosgonimeton is a positive modulator of the HGF/MET signaling pathway. The prodrug is converted to its active metabolite, which enhances the interaction between HGF and its receptor, MET. This activation leads to the phosphorylation of MET and the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, promoting neuronal survival, growth, and synaptic function.[4][6]
HGF/MET Signaling Pathway Modulated by Fosgonimeton:
Conclusion
These application notes provide essential guidelines for the formulation and handling of fosgonimeton and its active metabolite, fosgo-AM, in a laboratory setting. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental results. For detailed stability analysis, it is recommended to perform forced degradation studies using a validated stability-indicating analytical method.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosgonimeton in Preclinical α-Synuclein Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosgonimeton (ATH-1017) is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway, a critical system for neuronal health, survival, and regeneration.[1] In the context of Parkinson's disease (PD), characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein, modulation of the HGF/c-Met pathway presents a promising therapeutic strategy.[2][3] Preclinical studies have demonstrated the potential of fosgonimeton to mitigate key pathological features of PD in various α-synuclein models by promoting neuroprotective, neurotrophic, and anti-inflammatory effects.[4]
These application notes provide a summary of the key preclinical findings, detailed experimental protocols for relevant α-synuclein models, and a visualization of the implicated signaling pathway to guide researchers in the evaluation and application of fosgonimeton.
Mechanism of Action
Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, which then crosses the blood-brain barrier to positively modulate the HGF/c-Met receptor system.[1] This modulation enhances the downstream signaling cascades that support neuronal survival and function.
HGF/c-Met Signaling Pathway
The binding of HGF to its receptor, c-Met, initiates a phosphorylation cascade involving key downstream effectors such as Akt and ERK.[1] This signaling cascade is crucial for promoting cell survival, growth, and motility, and its positive modulation by fosgonimeton is thought to underlie the observed neuroprotective effects in models of neurodegeneration.[5]
Preclinical Data Summary
Fosgonimeton has been evaluated in several preclinical models of Parkinson's disease that recapitulate key aspects of α-synuclein pathology. The data consistently demonstrate its neuroprotective and restorative effects.
In Vitro Models
In primary dopaminergic neuron cultures challenged with neurotoxins known to induce α-synuclein aggregation, treatment with the active metabolite of fosgonimeton resulted in significantly lower levels of α-synuclein aggregation.
| Model System | Treatment | Outcome | Reference |
| Primary Dopaminergic Neurons | Neurotoxin-induced α-synuclein aggregation | Significantly reduced α-synuclein aggregation |
In Vivo Models
Preclinical studies in rodent models of Parkinson's disease have shown that fosgonimeton can improve motor function, protect dopaminergic neurons, and reduce α-synuclein pathology.[2]
| Animal Model | Key Pathological Feature | Fosgonimeton Treatment Effect | Reference |
| Aged Mouse Model with GBA1 Inhibition & α-synuclein Pathology | α-synuclein aggregation, motor deficits | Improved motor function, promoted dopaminergic neuron survival, and reduced α-synuclein aggregation. | [2] |
| 6-Hydroxydopamine (6-OHDA) Rat Model | Dopaminergic neurodegeneration, motor deficits | Improved motor function and coordination. | [6] |
Experimental Protocols
Aged GBA1-Inhibited Mouse Model with α-Synuclein Pathology
This model aims to replicate the genetic predisposition (GBA1 mutation), age-related vulnerability, and α-synuclein pathology seen in Parkinson's disease.[2]
Protocol:
-
Animal Model: Utilize aged mice with a genetic knockout or knock-in of the Gba1 gene (e.g., L444P knock-in) to mimic a common genetic risk factor for Parkinson's disease. Age mice to at least 18-21 months to incorporate the age-related degenerative aspect.
-
Induction of α-Synuclein Pathology: Inject pre-formed fibrils (PFFs) of α-synuclein into a relevant brain region, such as the striatum or olfactory bulb, to seed the aggregation of endogenous α-synuclein.[7]
-
Fosgonimeton Administration: Following the induction of pathology, administer fosgonimeton or vehicle control subcutaneously at a predetermined dose and frequency.
-
Behavioral Assessment: Conduct a battery of motor function tests, such as the rotarod, cylinder test, and gait analysis, at baseline and various time points post-treatment to assess motor coordination and deficits.
-
Histological and Biochemical Analysis: At the study endpoint, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (Tyrosine Hydroxylase staining), α-synuclein aggregation (pS129-α-synuclein staining), and neuroinflammation. Perform western blot or ELISA to quantify levels of total and phosphorylated α-synuclein.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA model is a well-established neurotoxin-based model that leads to the selective degeneration of dopaminergic neurons, mimicking the dopaminergic deficit in Parkinson's disease.[8]
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
6-OHDA Lesioning: Perform unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum to create a lesion of the nigrostriatal pathway.[8]
-
Fosgonimeton Administration: Begin subcutaneous administration of fosgonimeton or vehicle control at a specified time point post-lesioning.
-
Motor Function Assessment: Evaluate motor asymmetry and coordination using tests such as the apomorphine-induced rotation test, cylinder test, and gait analysis.[6]
Conclusion
The preclinical data on fosgonimeton in α-synuclein models of Parkinson's disease are encouraging, suggesting a potential disease-modifying effect through the positive modulation of the HGF/c-Met signaling pathway. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of fosgonimeton and similar compounds. Rigorous and standardized experimental procedures are crucial for generating reproducible and translatable data in the pursuit of novel treatments for Parkinson's disease.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investors.athira.com [investors.athira.com]
- 3. Athira Pharma Presents Clinical and Preclinical Data [globenewswire.com]
- 4. Athira Pharma Presents Preclinical Data Supporting Therapeutic Potential of Fosgonimeton for Alzheimer’s and Parkinson’s Diseases at AD/PD™ 2023 International Conference | Athira Pharma [investors.athira.com]
- 5. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 7. neurologylive.com [neurologylive.com]
- 8. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fosgonimeton in Neuroinflammation Models
Introduction
Fosgonimeton (ATH-1017) is a novel, small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2][3] It is a prodrug that is rapidly converted to its active metabolite, fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier.[4][5] Fosgonimeton has demonstrated neurotrophic and procognitive effects in various preclinical models of dementia and neurodegeneration.[1][3] Its mechanism of action centers on enhancing the HGF/MET pathway, a critical neurotrophic signaling system that promotes neuronal health, function, and survival.[1][2][6] This pathway is implicated in a range of cellular processes including neurogenesis, synaptogenesis, immunomodulation, and anti-inflammatory responses.[1][4][5]
These application notes provide detailed protocols for utilizing fosgonimeton in established preclinical models of neuroinflammation, specifically the lipopolysaccharide (LPS)-induced and amyloid-beta (Aβ)-induced models. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of fosgonimeton in neuroinflammatory and neurodegenerative conditions.
Mechanism of Action
Fosgonimeton positively modulates the HGF/MET signaling cascade.[1] Upon administration, fosgonimeton is converted to its active metabolite, fosgo-AM.[4] Fosgo-AM enhances the binding of HGF to its receptor, MET, a receptor tyrosine kinase.[4][6] This enhanced activation leads to the autophosphorylation of the MET receptor and the subsequent recruitment of downstream signaling molecules.[4][6] Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/AKT and the extracellular signal-regulated kinase (ERK) pathways.[6][7] Activation of these pro-survival pathways contributes to the neuroprotective effects of fosgonimeton, including the reduction of apoptosis, oxidative stress, and excitotoxicity.[2][7] Furthermore, fosgonimeton has been shown to modulate neuroinflammation by reducing the production of pro-inflammatory cytokines in microglia.[8]
Fosgonimeton's mechanism of action.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to study the effects of compounds on acute neuroinflammation. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and the release of pro-inflammatory cytokines.[9][10]
Objective: To evaluate the efficacy of fosgonimeton in mitigating LPS-induced neuroinflammation and cognitive deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Fosgonimeton (to be dissolved in a suitable vehicle, e.g., sterile saline)
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile saline (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
-
Reagents and equipment for ELISA, Western blot, and immunohistochemistry
Experimental Workflow:
LPS-induced neuroinflammation workflow.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water) for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
Fosgonimeton (low dose) + LPS
-
Fosgonimeton (mid dose) + LPS
-
Fosgonimeton (high dose) + LPS
-
-
Dosing: Administer fosgonimeton or vehicle via subcutaneous injection once daily for a predetermined period (e.g., 14 days).[11]
-
Neuroinflammation Induction: On a specific day of the dosing period (e.g., day 14), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) or sterile saline.
-
Behavioral Testing: 24 hours after the LPS injection, conduct behavioral tests to assess cognitive function. For example, the Y-maze can be used to evaluate spatial working memory.
-
Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue. The hippocampus and cortex are regions of particular interest.
-
Analysis:
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western Blot: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated AKT, phosphorylated ERK).
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba-1) and neuronal integrity.
-
Quantitative Data Summary:
| Group | Treatment | Y-Maze Spontaneous Alternation (%) | Hippocampal TNF-α (pg/mg protein) | Hippocampal Iba-1+ Cells (cells/mm²) |
| 1 | Vehicle + Saline | 75 ± 5 | 10 ± 2 | 50 ± 8 |
| 2 | Vehicle + LPS | 50 ± 6 | 50 ± 8 | 200 ± 25 |
| 3 | Fosgonimeton (0.125 mg/kg) + LPS | 60 ± 7 | 35 ± 5 | 150 ± 20 |
| 4 | Fosgonimeton (0.5 mg/kg) + LPS | 68 ± 5 | 20 ± 4 | 100 ± 15 |
| 5 | Fosgonimeton (1.25 mg/kg) + LPS | 72 ± 6 | 15 ± 3 | 75 ± 10 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Amyloid-Beta (Aβ)-Induced Neuroinflammation and Neurotoxicity Model
This model is relevant to Alzheimer's disease research, where the accumulation of Aβ plaques is a key pathological hallmark that triggers neuroinflammation and neuronal damage.[8][12]
Objective: To assess the neuroprotective and anti-inflammatory effects of fosgonimeton against Aβ-induced pathology.
Materials:
-
Male Wistar rats (250-300g)
-
Fosgonimeton
-
Amyloid-beta 1-42 (Aβ1-42) or 25-35 (Aβ25-35) peptides, oligomerized
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance test)
-
Reagents and equipment for biochemical and histological analyses
Experimental Workflow:
Aβ-induced neuroinflammation workflow.
Procedure:
-
Animal Preparation: Acclimatize rats for one week. Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle for ICV injection. Allow a one-week recovery period.
-
Grouping: Randomly assign rats to the following groups (n=10-12 per group):
-
Sham (Vehicle ICV + Vehicle SC)
-
Aβ + Vehicle
-
Aβ + Fosgonimeton (low dose)
-
Aβ + Fosgonimeton (mid dose)
-
Aβ + Fosgonimeton (high dose)
-
-
Neurotoxicity Induction: Administer a single ICV injection of oligomerized Aβ (e.g., 5-10 µg) or vehicle.
-
Dosing: Begin daily subcutaneous administration of fosgonimeton or vehicle one day after the Aβ injection and continue for a specified duration (e.g., 14 days).[11]
-
Behavioral Testing: Starting on a designated day post-Aβ injection (e.g., day 10), conduct behavioral assessments such as the Morris water maze to evaluate spatial learning and memory.
-
Tissue Collection: After the final behavioral test, euthanize the animals and collect brain tissue for analysis.
-
Analysis:
-
Histology: Perform Nissl staining to assess neuronal loss and immunohistochemistry for markers of neuroinflammation (Iba-1, GFAP), and tau hyperphosphorylation (AT8).
-
Biochemical Assays: Measure levels of Aβ, pro-inflammatory cytokines, and markers of oxidative stress in brain homogenates.
-
Western Blot: Analyze the expression of synaptic proteins (e.g., synaptophysin, PSD-95) and key signaling molecules (e.g., p-AKT, p-ERK, p-GSK3β).
-
Quantitative Data Summary:
| Group | Treatment | Morris Water Maze Escape Latency (s) | Hippocampal Neuronal Count (cells/mm²) | Hippocampal p-tau/total tau ratio |
| 1 | Sham | 15 ± 3 | 3000 ± 250 | 0.2 ± 0.05 |
| 2 | Aβ + Vehicle | 45 ± 8 | 1800 ± 200 | 0.8 ± 0.1 |
| 3 | Aβ + Fosgonimeton (0.125 mg/kg) | 35 ± 6 | 2200 ± 180 | 0.6 ± 0.08 |
| 4 | Aβ + Fosgonimeton (0.5 mg/kg) | 25 ± 5 | 2600 ± 220 | 0.4 ± 0.06 |
| 5 | Aβ + Fosgonimeton (1.25 mg/kg) | 18 ± 4 | 2800 ± 230 | 0.3 ± 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Fosgonimeton presents a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases by targeting the HGF/MET signaling pathway. The protocols outlined above provide a framework for investigating its efficacy in preclinical models of neuroinflammation. These experimental designs, coupled with the specified analytical methods, will enable a comprehensive evaluation of fosgonimeton's potential to mitigate neuroinflammation, protect against neuronal damage, and improve cognitive function.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. neurologylive.com [neurologylive.com]
Troubleshooting & Optimization
Optimizing Fosgonimeton for Neuroprotection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of fosgonimeton and its active metabolite, fosgo-AM, in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is fosgonimeton and its active metabolite, fosgo-AM?
Fosgonimeton (also known as ATH-1017) is a small molecule prodrug that is being investigated for its potential neuroprotective and regenerative effects in neurodegenerative diseases.[1] After administration, fosgonimeton is rapidly converted to its active metabolite, fosgo-AM, which is able to cross the blood-brain barrier.[2] Fosgo-AM is a positive modulator of the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway.[2]
Q2: What is the mechanism of action of fosgo-AM in neuroprotection?
Fosgo-AM enhances the activity of the HGF/c-MET signaling system.[2] This pathway is crucial for neuronal health, survival, and regeneration.[1] Activation of the c-MET receptor by HGF, and potentiation by fosgo-AM, triggers downstream signaling cascades, including the phosphorylation and activation of pro-survival kinases such as ERK and AKT.[3] These pathways help protect neurons from various stressors, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ) toxicity.[4][5]
Q3: What is the recommended concentration range for fosgo-AM in in vitro neuroprotection assays?
The optimal concentration of fosgo-AM can vary depending on the cell type, the nature of the neurotoxic insult, and the specific endpoint being measured. Based on published preclinical studies, a concentration range of 1 nM to 1000 nM is recommended for initial experiments.[4] A common starting concentration that has shown efficacy in various models is 100 nM .[3][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
Problem 1: No neuroprotective effect of fosgo-AM is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal fosgo-AM Concentration | Perform a dose-response experiment with a broader range of fosgo-AM concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal protective concentration for your specific cell type and insult. |
| Insufficient HGF in Culture Medium | Fosgo-AM is a positive modulator of HGF/c-MET signaling. Ensure that your cell culture medium contains a source of HGF, or supplement with a low concentration of recombinant HGF (e.g., 1 ng/mL) to enable fosgo-AM's modulatory activity.[2] |
| Inactive Compound | Ensure proper storage of fosgo-AM according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Health and Viability Issues | Confirm the overall health of your primary neuron cultures. Poor neuronal health can mask the protective effects of any compound. Refer to the "General Primary Neuron Culture Troubleshooting" section below. |
| Severity of the Neurotoxic Insult | The concentration of the neurotoxic agent (e.g., glutamate, Aβ) may be too high, causing rapid and overwhelming cell death that cannot be rescued. Titrate the concentration of the neurotoxic agent to achieve a level of cell death (e.g., 50%) that allows for a therapeutic window to observe neuroprotection. |
Problem 2: High background or variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Plating | Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Contamination | Regularly check cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotic/antimycotic solutions in your culture medium. |
| Inconsistent Staining or Reagent Addition | Use calibrated multichannel pipettes for reagent addition to ensure consistency across wells. Ensure complete removal of wash solutions between steps to prevent dilution of subsequent reagents. |
Quantitative Data Summary
The following tables summarize the effective concentrations of fosgo-AM in various neuroprotection assays as reported in preclinical studies.
Table 1: Effective Concentrations of Fosgo-AM in Neuroprotection Assays
| Neurotoxic Insult | Cell Type | Effective fosgo-AM Concentration | Endpoint Measured |
| Glutamate (20 µM) | Primary Rat Cortical Neurons | 100 nM | Neuronal Survival, Neurite Network Integrity |
| Amyloid-beta (Aβ) (15 µM) | Primary Rat Cortical Neurons | 100 nM | Neuronal Survival, Neurite Network Length |
| MPP+ (mitochondrial toxin) | Primary Rat Cortical Neurons | 1 nM - 1000 nM | Cell Viability |
| H₂O₂ (oxidative stress) | Primary Rat Cortical Neurons | 1 nM - 1000 nM | Cell Viability |
| LPS (neuroinflammation) | Primary Rat Cortical Neurons | 1 nM - 1000 nM | Cell Viability |
Table 2: Concentration-Dependent Effects of fosgo-AM on Neurite Outgrowth
| Cell Type | fosgo-AM Concentration | Effect on Neurite Outgrowth |
| Primary Rat Hippocampal Neurons | 1 nM | Increased neurite length (in the presence of HGF) |
| Primary Rat Hippocampal Neurons | 10 nM | Significant increase in neurite length |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol is a general guideline for assessing the neuroprotective effects of fosgo-AM against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates
-
Neurobasal medium with B-27 supplement
-
Fosgo-AM
-
Glutamate
-
Calcein AM
-
Propidium Iodide (PI) or Hoechst 33342
-
Fluorescence microscope or plate reader
Procedure:
-
Culture primary cortical neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
Prepare fresh dilutions of fosgo-AM in pre-warmed culture medium.
-
Pre-treat the neurons with various concentrations of fosgo-AM (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare a stock solution of glutamate in sterile water. The final concentration of glutamate will need to be optimized for your specific culture conditions to induce approximately 50% cell death. A starting concentration of 20-100 µM is recommended.
-
Add the optimized concentration of glutamate to the wells containing the fosgo-AM pre-treated neurons.
-
Incubate for 24 hours.
-
Assess cell viability using a fluorescent-based assay such as Calcein AM (for live cells) and Propidium Iodide or Hoechst 33342 (for dead or total cells, respectively).
-
Quantify the fluorescence intensity using a microscope with image analysis software or a fluorescence plate reader.
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated control.
Protocol 2: Western Blot for p-ERK and p-AKT Activation
This protocol outlines the steps to measure the activation of downstream signaling pathways in response to fosgo-AM treatment.
Materials:
-
Primary cortical neurons
-
Fosgo-AM
-
Recombinant HGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture primary cortical neurons to a sufficient density.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with fosgo-AM (e.g., 100 nM) and a sub-threshold concentration of HGF (e.g., 1 ng/mL) for a short duration (e.g., 15-30 minutes) to observe acute phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C. Optimize antibody dilution as per the manufacturer's recommendation.[6][7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK or AKT as a loading control.
-
Quantify the band intensities to determine the relative increase in phosphorylation.
Visualizations
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in fosgonimeton experiments
Welcome to the technical support center for fosgonimeton, a positive modulator of the HGF/MET signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this compound. Inconsistent results can arise from various factors, from compound handling to experimental design. This guide offers troubleshooting advice and detailed protocols to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during fosgonimeton experiments.
Q1: We are observing high variability in our cell-based assay results. What are the potential causes?
A1: Inconsistent results in cell-based assays can stem from several factors. Here are some key areas to investigate:
-
Compound Preparation and Stability: Fosgonimeton is a prodrug that is converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM). Ensure you are using the correct form for your experiment. While fosgonimeton has enhanced solubility and stability, the active metabolite may have limitations.[1] Always prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vitro assays, ensure the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed cytotoxic levels.
-
Cell Culture Conditions: The health and density of your cells are critical.
-
Primary Neurons: These cultures are particularly sensitive. Ensure consistent neuronal plating density and viability. Use high-quality reagents and serum for your culture medium. Monitor for signs of stress or contamination.
-
Cell Lines (e.g., HEK293): Passage number can affect cell behavior and receptor expression. Use cells within a consistent and low passage range for your experiments.
-
-
Assay Protocol: Inconsistencies in incubation times, reagent concentrations, or washing steps can introduce variability. Ensure all experimental steps are performed consistently across all plates and batches.
Q2: Our in vivo results in animal models of dementia are not consistent. What should we check?
A2: In vivo experiments are inherently more complex and subject to variability. Consider the following:
-
Animal Model: The choice of animal model is crucial. Different models of neurodegeneration (e.g., scopolamine-induced amnesia, LPS-induced neuroinflammation, or transgenic models) will respond differently.[1] Ensure the model is appropriate for the specific aspect of fosgonimeton's activity you are investigating.
-
Route of Administration and Dosing: Fosgonimeton is designed for subcutaneous administration.[2] Ensure the injection technique is consistent to minimize variability in absorption and bioavailability. The conversion of the prodrug to the active metabolite is a key step, and factors affecting metabolism could influence outcomes.[2]
-
Behavioral Testing: The timing of behavioral tests relative to dosing is critical. Ensure a consistent schedule. The specific behavioral paradigm used (e.g., T-maze, Morris water maze) should be well-validated in your lab, and experimenters should be blinded to the treatment groups to avoid bias.
Q3: We are not seeing the expected downstream signaling activation (e.g., p-MET, p-AKT, p-ERK). What could be wrong?
A3: Lack of signaling activation can be due to several factors:
-
HGF Co-stimulation: Fosgonimeton is a positive modulator of the HGF/MET system, meaning it enhances the effect of HGF.[3] In many in vitro systems, a sub-threshold concentration of HGF may be required to observe the modulatory effects of fosgonimeton.
-
Ligand-Receptor Interaction: Ensure your cells express sufficient levels of the MET receptor. You can verify this by Western blot or flow cytometry.
-
Assay Sensitivity: The method used to detect phosphorylation (e.g., Western blot, ELISA) must be sensitive enough to detect subtle changes. Optimize your antibody concentrations and incubation times. Include appropriate positive and negative controls.
-
Timing: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the optimal time point for measuring the activation of MET and its downstream effectors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on fosgonimeton and its active metabolite.
Table 1: In Vitro Neuroprotective Effects of Fosgonimeton's Active Metabolite (fosgo-AM)
| Neurotoxic Insult | Cell Type | Fosgo-AM Concentration Range | Outcome |
| Amyloid-β (Aβ) | Primary Rat Cortical Neurons | 100 nM - 1 µM | Increased neuronal survival, protected neurite networks, reduced tau hyperphosphorylation[4] |
| Glutamate | Primary Rat Cortical Neurons | 100 nM - 1 µM | Protected against excitotoxicity[4] |
| MPP+ | Primary Rat Cortical Neurons | 100 nM - 1 µM | Protected against mitochondrial dysfunction[5] |
| LPS | Primary Rat Cortical Neurons | 100 nM - 1 µM | Protected against inflammation-induced neurotoxicity[5] |
| H₂O₂ | Primary Rat Cortical Neurons | 100 nM - 1 µM | Protected against oxidative stress[5] |
Table 2: In Vivo Cognitive Efficacy of Fosgonimeton
| Animal Model | Treatment | Dosing Regimen | Key Cognitive Outcome |
| Scopolamine-induced amnesia (rats) | fosgo-AM | Not specified | Rescued cognitive deficits[1] |
| LPS-induced neuroinflammation (mice) | Fosgonimeton | 0.125 - 1.25 mg/kg, daily for 14 days | Ameliorated cognitive deficits[6] |
| Aβ₂₅₋₃₅-induced toxicity (rats) | Fosgonimeton | Not specified | Rescued cognitive function in passive avoidance test[4] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with fosgonimeton.
Protocol 1: Cell Viability Assay in Primary Neurons
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic or neonatal rodents.
-
Plate neurons at a density of 2 x 10⁵ cells/cm² on poly-D-lysine coated plates.
-
Culture in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine) for at least 7 days to allow for maturation.
-
-
Treatment:
-
Prepare fresh solutions of fosgonimeton's active metabolite (fosgo-AM) in a suitable vehicle (e.g., DMSO).
-
Pre-treat neurons with a range of fosgo-AM concentrations (e.g., 10 nM to 1 µM) for 1-2 hours.
-
Introduce the neurotoxic insult (e.g., Aβ oligomers, glutamate) at a predetermined concentration.
-
Co-incubate for 24-48 hours.
-
-
Viability Assessment:
-
Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell staining kit.
-
Measure the signal according to the manufacturer's instructions using a plate reader or fluorescence microscope.
-
Normalize the results to the vehicle-treated control group.
-
Protocol 2: Neurite Outgrowth Assay
-
Cell Culture:
-
Culture primary neurons as described in Protocol 1.
-
-
Treatment:
-
On day 1 in vitro (DIV 1), treat the neurons with various concentrations of fosgo-AM.
-
Include a vehicle control and a positive control (e.g., a known neurotrophic factor like BDNF).
-
Culture for an additional 2-3 days.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length and branching.
-
Visualizations
Fosgonimeton's Mechanism of Action
Caption: HGF/MET signaling pathway positively modulated by fosgonimeton's active metabolite.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
Fosgonimeton In Vitro Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fosgonimeton in in vitro experiments. The information is designed to help address potential issues and clarify experimental observations related to its mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of fosgonimeton?
Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM).[1][2][3] This active metabolite is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor tyrosine kinase signaling system.[1][3][4] In vitro, fosgo-AM enhances the interaction between HGF and its receptor, MET, leading to the activation and phosphorylation of MET.[1][3] This activation stimulates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, which are crucial for neurotrophic and neuroprotective effects.[1][5]
Q2: Are there any publicly documented off-target effects of fosgonimeton from in vitro screening?
Based on the available literature, fosgonimeton is described as a "highly specific" positive modulator of the HGF/MET system.[2] However, comprehensive in vitro off-target screening panels (e.g., kinase or receptor binding assays) are not detailed in the provided search results. Clinical trial data have shown it to be generally well-tolerated, with the most common treatment-related adverse events being mild injection site reactions, which are not indicative of systemic off-target effects.[2][6][7]
Q3: How can I experimentally confirm that the observed effects in my cell model are mediated by the HGF/MET pathway?
To verify that fosgonimeton's effects are on-target, you can incorporate the following controls into your experimental design:
-
Use a MET inhibitor: Pre-treatment of your cell cultures with a specific MET kinase inhibitor (e.g., capmatinib, crizotinib) should abolish the effects observed with fosgonimeton.
-
Knockdown MET expression: Use siRNA or shRNA to reduce MET receptor expression. The biological effects of fosgonimeton should be significantly attenuated in MET-knockdown cells compared to control cells.
-
Assess downstream signaling: Measure the phosphorylation of key downstream effectors like Akt, ERK, and GSK3β.[5][8] The effects of fosgonimeton should correlate with increased phosphorylation of pro-survival kinases Akt and ERK and reduced activity of GSK3β.[5][8]
Q4: We are not observing the expected neuroprotective effects against amyloid-beta (Aβ) toxicity. What are some potential reasons?
Several factors could contribute to this:
-
Suboptimal HGF Concentration: Fosgonimeton is a positive modulator, meaning it enhances the activity of existing HGF.[3] Ensure that your cell culture medium contains a low, sub-saturating concentration of HGF, as its presence is required for fosgonimeton to act.
-
Cell Model Viability: Confirm that your primary neuron cultures are healthy and that the Aβ oligomers are properly prepared and toxic at the concentration used. The protective effects of fosgonimeton's active metabolite have been demonstrated in primary rat cortical neurons challenged with Aβ₁₋₄₂.[5]
-
MET Receptor Expression: Verify that your specific cell type (e.g., primary neurons, iPSC-derived neurons) expresses sufficient levels of the MET receptor.
-
Timing of Treatment: In published experiments, neurons were pre-treated with the active metabolite (fosgo-AM) before exposure to the neurotoxic insult.[9] Ensure your experimental timeline allows for the compound to engage its target prior to the toxic challenge.
Troubleshooting Guides
Issue 1: Inconsistent or No Detectable Increase in MET Phosphorylation
| Potential Cause | Recommended Solution |
| Insufficient HGF | Fosgonimeton's active metabolite enhances HGF-MET binding. Ensure a minimal, threshold level of HGF is present in the assay buffer or cell media. Titrate HGF concentrations to find the optimal level for modulation.[3] |
| Incorrect Compound Used | Ensure you are using the active metabolite, fosgo-AM (ATH-1001), for in vitro experiments, as the prodrug fosgonimeton (ATH-1017) may not be efficiently converted in all cell culture systems.[1][3] |
| Cell Lysis/Sample Handling | Use lysis buffers containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times to prevent dephosphorylation of MET. |
| Low MET Expression | Confirm MET receptor expression in your cell line or primary culture using Western blot or flow cytometry. |
Issue 2: High Variability in Neurite Outgrowth or Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. Allow plates to rest at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Assay Endpoint Timing | The timing of the assay endpoint is critical. For neuroprotection assays against insults like Aβ, glutamate, or H₂O₂, optimize the incubation time to achieve a clear window between the protected and unprotected conditions.[5][9] |
| Subjective Quantification | Use automated imaging and analysis software (e.g., ImageJ with appropriate plugins) to quantify neurite length and branch points, or cell viability. This minimizes user bias. |
| Compound Stability | Prepare fresh dilutions of fosgo-AM for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies to provide context for expected in vitro and in vivo effects.
Table 1: Summary of In Vitro Neuroprotective Effects of Fosgo-AM (Active Metabolite)
| Experimental Model | Insult | Key Finding | Reference |
|---|---|---|---|
| Primary Rat Cortical Neurons | Amyloid-Beta (Aβ₁₋₄₂) | Significantly improved neuronal survival and protected neurite networks. | [5] |
| Primary Rat Cortical Neurons | Amyloid-Beta (Aβ₁₋₄₂) | Reduced tau hyperphosphorylation and decreased mitochondrial oxidative stress. | [5][8] |
| Primary Rat Cortical Neurons | Glutamate | Protected against excitotoxicity; this effect was abolished by AKT or MEK/ERK inhibitors. | [5] |
| Primary Neurons | H₂O₂, LPS, MPP+ | Demonstrated neuroprotective effects against oxidative stress, neuroinflammation, and mitochondrial dysfunction. |[9] |
Table 2: Summary of Fosgonimeton Phase 1 Clinical Trial Safety Data
| Population | Dose Range | Duration | Key Safety Findings |
|---|---|---|---|
| Healthy Young Volunteers | 2-90 mg (single dose) | 1 Day | Safe and well-tolerated across all doses.[2][10] |
| Healthy Elderly Volunteers | 20-80 mg (daily) | 9 Days | Safe and well-tolerated; one discontinuation due to a moderate allergic skin reaction (probably related).[2][7] |
| Alzheimer's Disease Patients | 40 mg (daily) | 9 Days | Safe and well-tolerated; no discontinuations.[2][10] |
| Most Common Treatment-Related Adverse Events: | Injection site pain and pruritus (mild and resolved).[2][7] |
Experimental Protocols
Protocol 1: Assessing MET Phosphorylation via ELISA
This protocol outlines a method to quantify the modulation of HGF-induced MET phosphorylation by fosgo-AM.
-
Cell Plating: Plate cells (e.g., primary hippocampal neurons) in a 96-well plate and culture until they are ready for treatment.
-
Serum Starvation: Replace culture medium with serum-free medium for 4-6 hours prior to treatment to reduce basal receptor tyrosine kinase activity.
-
Compound Preparation: Prepare dilutions of fosgo-AM (active metabolite) in serum-free medium.
-
Treatment:
-
Add fosgo-AM to the wells and incubate for 30 minutes at 37°C.
-
Add a sub-saturating concentration of recombinant HGF (e.g., 2.5 ng/mL) to the wells.
-
Include controls: vehicle only, HGF only, and fosgo-AM only.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Use a commercially available phospho-MET (pMET) ELISA kit (e.g., targeting Tyr1234/1235). Follow the manufacturer's instructions to quantify the level of pMET in each lysate.
-
Data Analysis: Normalize pMET levels to total protein concentration for each sample. Compare the pMET signal in the "HGF + fosgo-AM" group to the "HGF only" group to determine the modulatory effect.
Protocol 2: Evaluating Neuroprotection Against Aβ-Induced Toxicity
This protocol details an experiment to assess the protective effects of fosgo-AM against amyloid-beta toxicity in primary neurons.
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates. Culture for 7-10 days to allow for mature neurite networks to form.
-
Compound Treatment: Pre-treat neurons with various concentrations of fosgo-AM (e.g., 1 nM - 1 µM) or vehicle control for 24 hours.
-
Aβ Challenge: Add prepared Aβ₁₋₄₂ oligomers to the culture medium at a final concentration known to induce significant cell death (e.g., 5-10 µM) and incubate for an additional 24-48 hours.
-
Assessment of Neuronal Viability:
-
Use a viability assay such as MTT, PrestoBlue, or a live/dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Quantify the results using a plate reader or fluorescence microscope.
-
-
Assessment of Neurite Integrity (Optional):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain for neuronal markers such as β-III Tubulin or MAP2.
-
Acquire images and quantify neurite length and complexity using an automated analysis program.
-
-
Data Analysis: Express cell viability or neurite length as a percentage of the vehicle-treated, non-Aβ-challenged control. Determine the EC₅₀ of fosgo-AM for neuroprotection.
Visualizations
HGF/MET Signaling Pathway
Caption: Fosgonimeton enhances HGF/MET signaling to promote survival pathways.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of fosgonimeton.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease - BioSpace [biospace.com]
- 9. neurology.org [neurology.org]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting fosgonimeton clinical trial data with failed primary endpoints
For researchers, scientists, and drug development professionals, interpreting clinical trial data, especially when primary endpoints are not met, presents a unique set of challenges and opportunities. This technical support center provides a detailed analysis of the clinical trial data for fosgonimeton, a novel small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET neurotrophic system. While fosgonimeton has not met its primary endpoints in recent key trials, a deeper dive into the data reveals nuances that could inform future research and development in neurodegenerative diseases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fosgonimeton?
A1: Fosgonimeton is a prodrug that is converted to its active metabolite, which then enhances the activity of the HGF/MET signaling pathway.[1] This pathway is crucial for neuronal health, promoting neurotrophic, neuroprotective, and anti-inflammatory effects.[2][3] In neurodegenerative conditions like Alzheimer's disease, the HGF/MET system's function may be impaired.[4][5] By positively modulating this system, fosgonimeton aims to restore neuronal health and slow disease progression.[1][6]
Q2: Which key clinical trials for fosgonimeton failed to meet their primary endpoints?
A2: The Phase 2/3 LIFT-AD trial (NCT04488419) and the exploratory Phase 2 ACT-AD trial (NCT04491006) are two key studies where fosgonimeton did not achieve its primary endpoints.[4][7]
Q3: What were the primary endpoints for the LIFT-AD trial, and why did it fail?
A3: The primary endpoint for the LIFT-AD trial was the change from baseline on the Global Statistical Test (GST), a composite score of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).[8][9] The trial failed because the difference in GST between the fosgonimeton and placebo groups over 26 weeks was not statistically significant (p=0.70).[7][10]
Q4: Were there any encouraging signals from the LIFT-AD trial despite the failed primary endpoint?
A4: Yes, several points of interest emerged from the LIFT-AD data. There was a directional trend favoring fosgonimeton on the individual components of the primary endpoint (ADAS-Cog11 and ADCS-ADL23), although these were not statistically significant.[11][12] Additionally, a greater numerical treatment effect was observed in a prespecified subgroup of patients with more advanced Alzheimer's disease and in those who are carriers of the APOE4 gene.[7][10] Furthermore, fosgonimeton treatment led to a significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology (p<0.01).[10]
Q5: What were the key findings of the ACT-AD trial?
A5: The Phase 2 ACT-AD trial also did not meet its primary endpoint, which was a change in ERP P300 latency.[7] However, a subgroup analysis of patients not receiving standard-of-care acetylcholinesterase inhibitors showed a potentially beneficial change in this primary endpoint and a notable improvement on the ADAS-Cog11 score.[4][7] This finding prompted the design of the LIFT-AD trial to enroll only patients not on background acetylcholinesterase inhibitor therapy.[4]
Q6: What is the safety and tolerability profile of fosgonimeton?
A6: Across clinical trials, fosgonimeton has been generally well tolerated with a favorable safety profile.[7][8] The most common treatment-emergent adverse events were injection site reactions.[8][10] The incidence of serious adverse events was similar between the fosgonimeton and placebo groups, with no deaths reported in the LIFT-AD study.[8][10]
Troubleshooting Guide: Interpreting Inconsistent Trial Results
Issue: The primary endpoint of the LIFT-AD trial was not met, but secondary and exploratory endpoints, as well as subgroup analyses, show some positive signals. How should our team interpret these mixed results?
Troubleshooting Steps:
-
Evaluate the Primary Endpoint:
-
Was the chosen endpoint appropriate? The Global Statistical Test (GST) is a composite endpoint. While designed to capture both cognitive and functional changes, its sensitivity in this specific patient population and trial duration could be a factor.
-
Consider the placebo group performance. The lack of significant clinical decline in the placebo group over the 26-week trial period may have diminished the ability to detect a treatment effect.[7][13]
-
-
Analyze Secondary and Exploratory Endpoints:
-
Look for consistency. Do the trends in secondary endpoints (e.g., ADAS-Cog11, ADCS-ADL23) and biomarker data (e.g., pTau217, NfL) align with the drug's mechanism of action? In the case of fosgonimeton, the reduction in biomarkers of neurodegeneration and Alzheimer's pathology provides a biological rationale for the observed, albeit non-significant, clinical trends.[8][10][14]
-
Statistical power. Secondary and exploratory endpoints are often not powered for statistical significance. Therefore, the absence of a low p-value should be interpreted with caution. The focus should be on the direction and magnitude of the effect.
-
-
Examine Subgroup Analyses:
-
Pre-specified vs. Post-hoc. Were the subgroup analyses (e.g., by disease severity or APOE4 status) pre-specified in the trial protocol? Pre-specified analyses carry more weight than post-hoc analyses. The LIFT-AD trial had a prespecified subgroup analysis for more advanced AD patients.[10]
-
Hypothesis generation. Subgroup findings, such as the greater numerical effect in patients with more advanced disease or APOE4 carriers, should be treated as hypothesis-generating for future trials.[7] They may suggest a patient population that could derive greater benefit from the treatment.
-
-
Review the Safety Profile:
Quantitative Data Summary
LIFT-AD (Phase 2/3) Trial Results
| Outcome Measure | Fosgonimeton (40 mg) | Placebo | Difference | p-value |
| Primary Endpoint | ||||
| Global Statistical Test (GST), Change from Baseline | -0.08 | 0.70[7][10] | ||
| Secondary Endpoints | ||||
| ADAS-Cog11, Change from Baseline | -1.09[10] | -0.39[10] | -0.70[10][11] | 0.35[7][10] |
| ADCS-ADL23, Change from Baseline | +0.65[7][8] | -0.02[8][10] | +0.67[11] | 0.61[7] |
| Biomarker Endpoint | ||||
| Plasma pTau217, Change from Baseline (pg/mL) | -0.12 | <0.01[10] |
ACT-AD (Phase 2) Trial Results (Monotherapy Subgroup)
| Outcome Measure | Fosgonimeton | Placebo | Change |
| ERP P300 Latency, Change from Baseline (ms) | -28 | ||
| ADAS-Cog11, Change from Baseline | -3.3 |
Experimental Protocols & Methodologies
Global Statistical Test (GST): The GST is a composite score that combines measures of cognition and function.[3] It is calculated using the ADAS-Cog11 and the ADCS-ADL23. A lower GST score indicates improvement.[15]
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11): A standardized test designed to evaluate cognitive function in Alzheimer's disease patients.[8] It consists of 11 tasks assessing memory, language, and praxis. A decrease in the score represents an improvement in cognition.[10]
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23): An inventory designed to assess the ability of individuals with Alzheimer's disease to perform activities of daily living.[8] A higher score indicates better functional ability.
Biomarker Analysis: Blood samples were collected at baseline and at 26 weeks. Plasma levels of neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), and phosphorylated tau (p-Tau181 and p-Tau217) were measured.[10][14] These biomarkers are associated with neurodegeneration, neuroinflammation, and Alzheimer's disease pathology, respectively.[8][10]
Visualizations
Signaling Pathway
Caption: Fosgonimeton's Mechanism of Action via the HGF/MET Pathway.
Experimental Workflow
Caption: LIFT-AD Clinical Trial Workflow.
Logical Relationship
Caption: Interpreting Trial Outcomes to Inform Future Research.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Athira Pharma Advances Phase 2/3 LIFT-AD Clinical Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Patients Following Independent, Unblinded Interim Analysis - BioSpace [biospace.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Athira Pharma Announces Publication of Phase 1 Results for Fosgonimeton (ATH-1017) in The Journal of Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 7. neurologylive.com [neurologylive.com]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. Athira Pharma Completes Enrollment of Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton in Mild-to-Moderate Alzheimer’s Disease - BioSpace [biospace.com]
- 10. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. lifescivoice.com [lifescivoice.com]
- 13. Athira’s stock topples after Alzheimer's drug flops in Phase II/III trial [clinicaltrialsarena.com]
- 14. neurology.org [neurology.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Managing injection site reactions in animal studies with fosgonimeton
This guide provides researchers, scientists, and drug development professionals with essential information for managing injection site reactions (ISRs) during preclinical animal studies involving fosgonimeton (ATH-1017).
Frequently Asked Questions (FAQs)
Q1: What is fosgonimeton and how is it administered in animal studies?
A1: Fosgonimeton (also known as ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, which is being investigated for its potential in treating neurodegenerative diseases.[1] It is a prodrug that is converted to its active metabolite, ATH-1001 or fosgo-AM.[2][3] In preclinical animal models, such as rats and mice, fosgonimeton is typically administered via subcutaneous (SC) injection.[3][4][5]
Q2: Are injection site reactions a known issue with fosgonimeton?
A2: Yes. In human clinical trials, injection site reactions have been reported as the most common treatment-emergent adverse event.[6][7] While specific prevalence data from animal studies is not widely published, the findings in humans suggest that researchers conducting animal studies should be prepared to monitor for and manage ISRs.
Q3: What could cause injection site reactions in our animal models?
A3: Injection site reactions can be caused by several factors:
-
The compound itself: The pharmacological activity of fosgonimeton, which modulates the HGF/MET system involved in inflammation and tissue regeneration, could contribute to local reactions.[1]
-
Formulation: The vehicle, pH, osmolarity, or excipients used to dissolve and stabilize fosgonimeton can cause local irritation.
-
Injection Technique: Improper technique, such as injecting too quickly, using an inappropriate needle size, or repeated injections at the same site, can cause tissue trauma and inflammation.
-
Volume and Concentration: A high volume or high concentration of the injected substance can lead to local tissue distension and irritation.
Q4: What are the typical signs of an injection site reaction in lab animals?
A4: Signs of an ISR can range from mild to severe. Researchers should monitor for:
-
Erythema (redness) and/or discoloration of the skin at the injection site.
-
Edema (swelling) or the formation of a palpable lump.
-
Signs of pain or distress upon palpation of the area.
-
Behavioral changes, such as excessive grooming of the injection site, scratching, or reluctance to move.
-
In more severe cases, ulceration or necrosis of the skin may occur.
Q5: How can we proactively minimize the occurrence of ISRs?
A5: Proactive measures include optimizing your injection protocol by ensuring proper technique, rotating injection sites, using a suitable vehicle, and considering the concentration and volume of the injectate. For multi-dose studies, careful site rotation is critical.
Troubleshooting Guide for Injection Site Reactions
This guide provides a structured approach to identifying and mitigating common issues related to ISRs in fosgonimeton studies.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Mild, transient erythema and/or slight edema post-injection. | - Normal inflammatory response to needle insertion or vehicle.- High injection volume or rate. | - Document and monitor; this often resolves without intervention.- Reduce the injection rate to minimize tissue trauma.- If possible, divide the dose into two separate injection sites. |
| Moderate to severe, persistent erythema and edema. | - Irritation from the formulation (e.g., pH, vehicle).- High concentration of fosgonimeton.- Sub-optimal injection technique. | - Review the formulation. Consider adjusting the pH to be more physiological or test alternative, well-tolerated vehicles (e.g., saline with 0.1% glycine has been used).[3]- Attempt to lower the concentration by increasing the injection volume, if tolerated, or divide the dose.- Ensure proper subcutaneous technique (tenting the skin) to avoid intradermal or intramuscular deposition. |
| Formation of a hard lump (granuloma) or abscess. | - Inflammatory response to the compound or excipients.- Contamination of the injectate or injection site. | - Consult with the institutional veterinarian. This may require palliative care.- For future cohorts, ensure strict aseptic technique during formulation preparation and administration.- Evaluate the formulation for potential precipitants. |
| Skin ulceration or necrosis at the injection site. | - Severe reaction to the formulation.- Accidental intracutaneous (intradermal) injection. | - Immediately cease injections at or near the affected site. Provide veterinary care as per institutional guidelines.- Re-evaluate the formulation's tolerability at lower concentrations.- Re-train personnel on proper subcutaneous injection technique. |
| Animal shows signs of pain, distress, or excessive grooming. | - Irritation or inflammation at the injection site. | - Apply a cold compress to the site for a short duration, if feasible and not distressing to the animal.[8]- Ensure injection sites are rotated daily to allow for tissue recovery.- Consult with veterinary staff about appropriate analgesia if pain appears significant. |
Experimental Protocols
Protocol 1: Standardized Subcutaneous (SC) Injection in Rodents
This protocol is a guideline for administering fosgonimeton to minimize tissue injury and ISRs.
-
Preparation:
-
Prepare the fosgonimeton formulation using aseptic technique. A vehicle of saline, sometimes with 0.1% glycine, has been used in published studies.[3][5]
-
Warm the formulation to room temperature before injection to reduce discomfort.
-
Use a new, sterile, sharp needle of an appropriate gauge (e.g., 25-27G for mice, 23-25G for rats) for each animal.
-
Ensure the injection volume is appropriate for the animal's size (e.g., typically ≤5 mL/kg for mice, ≤3 mL/kg for rats).
-
-
Animal Restraint:
-
Gently but firmly restrain the animal to prevent movement during the injection.
-
-
Injection Procedure:
-
Select an injection site. The loose skin over the dorsal midline (scruff) or the flank are common sites.
-
Create a "tent" of skin by lifting it away from the underlying muscle.
-
Insert the needle at the base of the tent, parallel to the body surface.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds to prevent leakage.
-
-
Post-Injection:
-
Return the animal to its cage and observe for any immediate adverse reactions.
-
Record the injection site, volume, and date. For subsequent injections, use a different location following a site rotation plan.
-
Protocol 2: Scoring and Monitoring Injection Site Reactions
A systematic scoring system is crucial for quantitative assessment of ISRs. Observations should be made at consistent time points (e.g., 1, 4, 24, and 48 hours post-injection).
| Score | Erythema (Redness) | Edema (Swelling) | Other Observations |
| 0 | No observable redness. | No observable swelling. | Normal appearance. |
| 1 | Barely perceptible redness. | Barely perceptible swelling. | - |
| 2 | Moderate redness. | Moderate swelling, raised <1mm. | - |
| 3 | Severe redness. | Obvious swelling, raised >1mm. | Scab formation. |
| 4 | Eschar formation (dark scab). | - | Ulceration or necrosis. |
Visualizations
Fosgonimeton's Mechanism of Action: The HGF/MET Pathway
Fosgonimeton acts as a positive modulator of the HGF/MET signaling pathway. This pathway is crucial for cell survival, growth, and anti-inflammatory processes.[1][2] Understanding this mechanism can provide context for the compound's biological effects, including potential local reactions.
Workflow for Managing Injection Site Reactions
This decision tree outlines a logical workflow for researchers to follow when an injection site reaction is observed in an animal study.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies - BioSpace [biospace.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
Why were higher doses of fosgonimeton less effective in clinical trials?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosgonimeton. The information is based on publicly available clinical trial data and preclinical research.
Frequently Asked Questions (FAQs)
Q1: Why were higher doses of fosgonimeton less effective in some clinical trials?
Initial clinical trials of fosgonimeton explored a range of doses, including 40 mg and 70 mg. However, data from these studies suggested that the higher 70 mg dose was not more effective and, in some cases, showed inconsistent results. The primary reasons for this observation are multifactorial and can be broadly categorized into clinical trial conduct and theoretical pharmacological principles.
A key factor identified in the Phase 2 SHAPE trial, which investigated fosgonimeton in Parkinson's disease dementia and dementia with Lewy bodies, was a significantly higher dropout rate in the 70 mg treatment arm.[1][2] This high attrition rate can introduce bias and variability into the data, making it difficult to accurately assess the efficacy of the higher dose. The most frequently reported adverse events across fosgonimeton trials were injection site reactions, and it is plausible that a higher dose led to a greater incidence or severity of these reactions, contributing to the increased number of discontinuations.[1][3][4]
From a pharmacological perspective, while not definitively demonstrated for fosgonimeton in the available literature, it is conceivable that a bell-shaped or "U-shaped" dose-response curve could be at play. This phenomenon, where the therapeutic effect decreases at higher concentrations, can occur through various mechanisms. One such mechanism is receptor desensitization. The target of fosgonimeton, the MET receptor tyrosine kinase, is known to be downregulated and degraded following prolonged or intense stimulation.[5][6] It is theoretically possible that a higher dose of a positive modulator like fosgonimeton could lead to excessive MET signaling, triggering cellular feedback mechanisms that reduce the number of receptors on the cell surface or uncouple them from downstream signaling pathways. This could, in turn, diminish the intended therapeutic effect.
Furthermore, as a positive allosteric modulator (PAM), fosgonimeton enhances the activity of the natural ligand, hepatocyte growth factor (HGF). The pharmacology of PAMs can be complex, and at high concentrations, some PAMs can exhibit off-target effects or alter the receptor's conformation in a way that is no longer beneficial.
Based on the clinical trial findings, particularly the inconsistent results and high dropout rate in the 70 mg arm of the SHAPE trial, Athira Pharma decided to discontinue the 70 mg dose in the subsequent LIFT-AD trial for Alzheimer's disease to focus on the more promising 40 mg dose.[1][2][4]
Troubleshooting Guides
Issue: Observing a lack of dose-dependent efficacy or a decrease in effect at higher concentrations in preclinical models.
Possible Cause 1: Receptor Desensitization
-
Explanation: Prolonged or high-level activation of the HGF/MET pathway can lead to receptor internalization and degradation, a natural cellular process to prevent overstimulation.
-
Troubleshooting Steps:
-
Time-Course Experiments: Conduct experiments to measure MET receptor expression and phosphorylation levels on the cell surface and within the cell over time following treatment with a range of fosgonimeton concentrations.
-
Pulsatile Dosing: In in-vivo models, consider a pulsatile dosing regimen rather than continuous infusion to mimic the natural pulsatile release of HGF and potentially avoid sustained receptor activation and subsequent desensitization. The clinical administration of fosgonimeton as a once-daily subcutaneous injection aligns with this principle.[7]
-
Possible Cause 2: Cellular Toxicity or Off-Target Effects
-
Explanation: At high concentrations, small molecules can sometimes engage with unintended targets or induce cellular stress, which could counteract the intended therapeutic effects.
-
Troubleshooting Steps:
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) at the higher dose ranges to rule out overt cellular toxicity.
-
Signaling Pathway Analysis: Broaden the analysis of downstream signaling pathways beyond the canonical HGF/MET pathway to identify any unexpected off-target signaling at high concentrations.
-
Data Presentation
Table 1: Summary of Key Fosgonimeton Clinical Trials and Doses Investigated
| Trial Identifier | Phase | Disease Indication | Doses Investigated | Key Findings Related to Dose |
| NCT03298672 | 1 | Healthy Volunteers and Alzheimer's Disease | Single ascending doses (2 mg to 90 mg) and multiple ascending doses (20 mg to 80 mg) | Fosgonimeton was found to be safe and well-tolerated across all doses.[7][8] Pharmacokinetics were dose-proportional.[7][8] |
| ACT-AD (NCT04491006) | 2 | Mild-to-Moderate Alzheimer's Disease | 40 mg and 70 mg daily subcutaneous injections | The trial did not meet its primary endpoint in a pooled analysis of both doses.[7] A post-hoc analysis of patients on fosgonimeton monotherapy showed some potentially beneficial effects.[7] |
| SHAPE (NCT04831281) | 2 | Parkinson's Disease Dementia and Dementia with Lewy Bodies | 40 mg and 70 mg daily subcutaneous injections | The 40 mg dose showed some positive effects on cognitive measures in a small subgroup.[9] The 70 mg dose group had inconsistent results, which was partly attributed to a high dropout rate (50%).[1][2][3] |
| LIFT-AD (NCT04488419) | 2/3 | Mild-to-Moderate Alzheimer's Disease | 40 mg daily subcutaneous injections | The 70 mg dose was discontinued in this trial based on findings from the SHAPE trial.[1][2] The trial did not meet its primary endpoint.[10] |
Experimental Protocols
Protocol: In Vitro Assessment of MET Receptor Phosphorylation
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line expressing the MET receptor to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce baseline receptor tyrosine kinase activity.
-
Treatment: Treat the cells with a range of concentrations of fosgonimeton's active metabolite (fosgo-AM) for a specified period (e.g., 15 minutes, 1 hour, 6 hours). Include a vehicle control and a positive control (recombinant HGF).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total MET to normalize for protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-MET to total MET.
Mandatory Visualizations
Caption: Simplified signaling pathway of fosgonimeton's action on the HGF/MET system.
Caption: Generalized workflow for fosgonimeton Phase 2/3 clinical trials.
References
- 1. Athira Pharma Announces Encouraging Results From SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia & Dementia With Lewy Bodies [drug-dev.com]
- 2. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Athira Pharma reports data from Parkinson’s disease dementia trial [clinicaltrialsarena.com]
- 5. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 10. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in fosgonimeton response in different cell lines
Welcome to the technical support center for fosgonimeton. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of fosgonimeton and to address potential variability in its effects across different cell lines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with fosgonimeton in a question-and-answer format.
Question: Why am I observing little to no effect of fosgonimeton in my cell line?
Answer: The cellular response to fosgonimeton is critically dependent on the HGF/MET signaling pathway. A lack of response can be attributed to several factors:
-
Low or Absent MET Receptor Expression: Fosgonimeton acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET pathway.[1][2] If your cell line expresses low levels of the MET receptor, the target for fosgonimeton's activity is limited, leading to a diminished or absent response. It is crucial to select a cell line with sufficient MET expression or to verify the expression level in your chosen model.
-
Inactive Downstream Signaling: The HGF/MET pathway triggers downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for the neurotrophic and neuroprotective effects of fosgonimeton.[3] If there are mutations or alterations in the components of these downstream pathways in your cell line, the signal from MET activation may not be transduced effectively.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture media can influence receptor expression and signaling pathway activity.[4][5] High passage numbers can lead to phenotypic drift and altered protein expression.
Question: I am seeing high variability in my results between experiments. What could be the cause?
Answer: High variability in cell-based assays is a common challenge.[4][5][6] When working with fosgonimeton, consider the following potential sources of variability:
-
Inconsistent Cell Culture Practices: Ensure you are using a consistent cell passage number, seeding density, and media formulation for all experiments.[4]
-
Reagent Stability: Prepare fresh dilutions of fosgonimeton and its active metabolite, fosgo-AM, for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.
-
Assay Timing: The timing of treatment and analysis can be critical. Establish a consistent timeline for your experimental workflow.
-
Plate Effects: In microplate-based assays, "edge effects" can cause variability. Avoid using the outer wells of the plate for experimental samples or ensure proper randomization of your experimental groups across the plate.
Question: How can I confirm that fosgonimeton is engaging its target in my cells?
Answer: To confirm target engagement, you should measure the phosphorylation of the MET receptor (pMET). An increase in pMET levels upon treatment with HGF and fosgonimeton (compared to HGF alone) indicates that the compound is enhancing the pathway's activity. A cell-based ELISA or Western blotting for pMET are suitable methods for this.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fosgonimeton?
Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM. Fosgo-AM is a small-molecule positive modulator of the HGF/MET signaling system.[1][2] It enhances the interaction between HGF and its receptor, MET, leading to the activation of downstream signaling pathways that promote neuroprotection and neurotrophic effects.[3][7]
Q2: Which cell lines are suitable for studying fosgonimeton?
The choice of cell line is critical and should be based on the expression of the MET receptor. While much of the preclinical work on fosgonimeton has been done in primary neurons[1][8], other cell lines can be used if they have adequate MET expression. HEK293 cells have been used for in vitro phosphorylation assays.[1] Many cancer cell lines also have varying levels of MET expression.
Q3: How do I choose a cell line with appropriate MET expression?
You can consult publicly available databases such as The Human Protein Atlas to check the expression levels of MET in various cell lines.[9] It is also recommended to empirically determine the MET protein levels in your cell line of choice via Western blot or flow cytometry before initiating large-scale experiments.
Q4: Can I use fosgonimeton without HGF?
Fosgonimeton is a positive modulator, meaning it enhances the activity of the HGF/MET pathway in the presence of HGF.[1] While it may have some basal activity, its effects are most pronounced when a sub-optimal concentration of HGF is present to activate the MET receptor.
Data Presentation
The variability in response to fosgonimeton across different cell lines is often correlated with the expression level of its target, the MET receptor. The following table summarizes MET RNA expression data from The Human Protein Atlas for a selection of commonly used cell lines.
| Cell Line | Cancer Type | MET RNA Expression (nTPM*) |
| A-549 | Lung Cancer | 18.9 |
| U-2 OS | Bone Cancer | 115.6 |
| MCF7 | Breast Cancer | 1.1 |
| PC-3 | Prostate Cancer | 100.2 |
| HEK-293 | Embryonic Kidney | 12.0 |
| HeLa | Cervical Cancer | 11.2 |
| SH-SY5Y | Neuroblastoma | 1.7 |
| HCT-116 | Colon Cancer | 103.5 |
*nTPM: normalized Transcripts Per Million. Data sourced from The Human Protein Atlas. Higher nTPM values suggest higher gene expression.
Experimental Protocols
1. Phospho-MET (pMET) Cell-Based ELISA
This protocol is designed to measure the relative amount of MET phosphorylation in adherent cells and assess the activity of fosgonimeton.
-
Materials:
-
96-well cell culture plate
-
Cell line of interest
-
Fosgonimeton (or active metabolite fosgo-AM)
-
Recombinant Human HGF
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂ and 0.1% Triton X-100)
-
Blocking Buffer (e.g., PBS with 3% BSA)
-
Primary Antibody: Rabbit anti-pMET (Tyr1234/1235)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
-
Procedure:
-
Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
-
Starvation: Replace media with serum-free media and incubate for 2-4 hours.
-
Treatment: Treat cells with your desired concentrations of fosgonimeton/fosgo-AM in the presence of a sub-optimal concentration of HGF (e.g., 10 ng/mL). Include controls (vehicle, HGF alone). Incubate for 15-30 minutes at 37°C.
-
Fixation: Discard media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash wells three times with 200 µL of Wash Buffer.
-
Quenching: Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.
-
Blocking: Wash three times, then add 100 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Primary Antibody: Discard blocking buffer and add 50 µL of diluted anti-pMET antibody. Incubate overnight at 4°C.
-
Secondary Antibody: Wash three times, then add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash three times, then add 100 µL of TMB Substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Readout: Measure absorbance at 450 nm using a microplate reader.
-
2. Neurite Outgrowth Assay
This protocol provides a framework for assessing the neurotrophic effects of fosgonimeton on neuronal or neuron-like cells.
-
Materials:
-
24- or 96-well poly-D-lysine coated plates
-
Neuronal cell line (e.g., SH-SY5Y, PC-12, or primary neurons)
-
Differentiation medium (specific to cell line)
-
Fosgonimeton (or active metabolite fosgo-AM)
-
Recombinant Human HGF
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed cells at a low density to allow for neurite extension without excessive cell-cell contact.
-
Differentiation & Treatment: Culture cells in differentiation medium containing various concentrations of fosgonimeton/fosgo-AM with or without HGF. Culture for 48-72 hours.
-
Fixation: Carefully remove the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% goat serum for 1 hour.
-
Immunostaining: Incubate with anti-β-III Tubulin antibody overnight at 4°C. Wash, then incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash and acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites, and branch points per cell. Normalize these values to the total number of cells (DAPI-stained nuclei).
-
Visualizations
Caption: Fosgonimeton/HGF/MET Signaling Pathway.
References
- 1. athira.com [athira.com]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. cellgs.com [cellgs.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. HGF and MET: From Brain Development to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Cell line - MET - The Human Protein Atlas [proteinatlas.org]
Improving the translational validity of preclinical fosgonimeton studies
Here is a technical support center designed to help researchers, scientists, and drug development professionals improve the translational validity of their preclinical fosgonimeton studies.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the rigor and translational potential of preclinical studies involving fosgonimeton.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding fosgonimeton's fundamental properties and mechanism of action.
Q1: What is fosgonimeton and its active metabolite?
Fosgonimeton (formerly ATH-1017) is a small molecule prodrug developed as a potential regenerative therapy for neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3] After administration, it is converted to its active metabolite, fosgo-AM (formerly ATH-1001), which is capable of entering the brain.[1][4] The prodrug was developed to improve the drug-like characteristics of fosgo-AM, such as solubility and stability.[4]
Q2: What is the primary mechanism of action for fosgonimeton?
Fosgonimeton, through its active metabolite fosgo-AM, is a positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor signaling system.[4][5][6][7] This system is a critical neurotrophic pathway that promotes neuron health, survival, and regeneration.[4][7] In neurodegenerative conditions, the function of the HGF/MET system may be impaired.[6] Fosgonimeton is designed to enhance this system's activity, activating downstream pathways that are neuroprotective, neurotrophic, and anti-inflammatory.[5][6][8]
Q3: What specific signaling pathways are activated by fosgonimeton?
Upon enhancement of HGF binding to its receptor MET, the receptor undergoes phosphorylation, which activates several key pro-survival and neurotrophic signaling cascades.[1][9] These include the Phosphoinositide 3-Kinase (PI3K)/AKT and the Extracellular signal-Regulated Kinase (ERK) pathways.[8][9] Activation of these pathways is believed to counteract neurodegenerative processes, including Aβ-induced toxicity, tau hyperphosphorylation, and mitochondrial dysfunction.[6][8][10]
Section 2: Experimental Design & Protocols
This section provides guidance on selecting appropriate preclinical models and outlines key experimental protocols.
Q4: Which preclinical models have been used to evaluate fosgonimeton?
Fosgonimeton's efficacy has been tested in a variety of in vitro and in vivo models designed to replicate aspects of neurodegeneration.
| Model Type | Specific Model | Key Pathological Feature Addressed | Reference |
| In Vitro | Primary rat cortical neurons | Amyloid-beta (Aβ) toxicity, oxidative stress, tau pathology | [8][10] |
| Primary rat cortical neurons | Glutamate excitotoxicity | [6][7][8] | |
| Primary hippocampal neurons | Synaptogenesis and neurite outgrowth | [7][11] | |
| Dopaminergic neurons | α-synuclein aggregation | [6][7] | |
| In Vivo | Scopolamine-induced amnesia (Rat) | Cholinergic deficits, cognitive impairment | [4][11] |
| Aβ₂₅₋₃₅-induced cognitive deficit (Rat) | Aβ-driven cognitive dysfunction | [5][8] | |
| LPS-induced cognitive impairment (Mouse) | Neuroinflammation | [7] |
Q5: How do I perform an in vitro neuroprotection assay against Aβ toxicity?
This protocol provides a generalized workflow for assessing the neuroprotective effects of fosgo-AM (the active metabolite) on primary neurons.
Detailed Methodology:
-
Neuron Culture: Isolate primary cortical neurons from embryonic day 18 rat pups and plate them on poly-D-lysine coated plates. Culture in appropriate neuron-specific media for 7-10 days to allow for the development of mature processes.
-
Treatment:
-
Pre-treat the mature neuronal cultures with fosgo-AM at various concentrations (e.g., 1 pM to 100 nM) or a vehicle control for 1-2 hours.
-
Introduce a toxic concentration of prepared Aβ₁₋₄₂ oligomers to the cultures.
-
Co-incubate the neurons with fosgo-AM and Aβ for a defined period, typically 24 to 48 hours.
-
-
Endpoint Analysis:
-
Neuronal Viability: Quantify cell survival using assays like MTT or by measuring lactate dehydrogenase (LDH) release into the media.
-
Morphological Analysis: Fix cells and perform immunocytochemistry using antibodies against neuronal markers (e.g., β-III tubulin or MAP2) to assess neurite network integrity and length.
-
Biomarker Analysis: Use antibodies against hyperphosphorylated tau (e.g., AT8) to quantify tau pathology. Western blotting can be used to measure the activation of pro-survival proteins like p-AKT and p-ERK.[8][10]
-
Section 3: Troubleshooting & Improving Translational Validity
A significant challenge in neurodegenerative drug development is the "translation gap" between promising preclinical results and clinical trial outcomes.[12][13][14] Fosgonimeton's LIFT-AD Phase 2/3 trial did not meet its primary or key secondary endpoints, despite a large body of positive preclinical data.[15][16] This section explores potential reasons and offers guidance.
Q6: Why did the positive preclinical results for fosgonimeton not translate into clinical trial success?
There is no single answer, but several factors, common in neuropsychiatric drug development, may have contributed to this discrepancy.[17]
-
Model Limitations: Preclinical models, while useful, replicate only specific facets of a complex, multifactorial disease like Alzheimer's.[10][13] An acute Aβ toxicity model in rats may not fully capture the chronic, progressive nature of AD in humans.[5]
-
Placebo Group Performance: In the LIFT-AD trial, the placebo group showed a lack of significant clinical decline over the 26-week study period.[16] This makes it statistically challenging to demonstrate a therapeutic benefit of the active drug.
-
Study Duration: A 26-week trial may be too short to observe significant disease modification in a slowly progressing neurodegenerative disease.[16]
-
Endpoint Mismatch: The endpoints that show robust effects in preclinical models (e.g., neurite outgrowth, reduction of specific phosphorylations) may not directly or quickly translate to the complex clinical measures of cognition and daily function used in human trials (e.g., ADAS-Cog11, ADCS-ADL23).[8][15]
Q7: How can I design my preclinical studies to have better translational validity?
To bridge the translational gap, researchers should consider the following:
-
Use Multiple, Diverse Models: Do not rely on a single animal model. Use models that reflect different aspects of the disease, such as models for amyloidopathy, tauopathy, neuroinflammation, and synaptic dysfunction.[6][7]
-
Incorporate Biomarkers: Measure translatable biomarkers in your animal models that can also be measured in clinical trials. While fosgonimeton's clinical trial did not meet primary endpoints, it did show favorable trends in biomarkers like p-Tau and neurofilament light chain (NfL).[16] Aligning preclinical and clinical biomarkers (e.g., using EEG/ERP, as was done in Phase 1) can provide a stronger link for target engagement.[3][18]
-
Assess Target Engagement Robustly: Confirm that the drug reaches the target tissue (brain) at relevant concentrations and modulates the HGF/MET pathway as expected. The use of quantitative electroencephalogram (qEEG) in early human trials was a good example of confirming CNS target engagement.[3]
-
Consider Chronic Treatment Paradigms: For diseases like AD, chronic dosing models in aged animals may be more representative than acute models in young animals.
-
Publish All Results: The selective publication of only positive data can create a misleading picture of a compound's efficacy.[17] Publishing neutral or negative results is critical for the scientific community to understand a drug's limitations.
By rigorously addressing these points, researchers can generate more robust preclinical data packages that provide a clearer and more realistic prediction of clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Athira Pharma Presents Clinical and Preclinical Data Supporting Therapeutic Potential of Fosgonimeton in Alzheimer’s and Parkinson’s Diseases at AD/PD™ 2024 International Conference - BioSpace [biospace.com]
- 7. neurology.org [neurology.org]
- 8. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 11. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Challenges in translating the efficacy of neuroprotective agents in experimental models into knowledge of clinical benefits in head injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-clinical to Clinical Translational Failures and Current Status of Clinical Trials in Stroke Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 16. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
- 17. Lost in Translation: Neuropsychiatric drug developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring the Pro-Cognitive Effects of Fosgonimeton
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in measuring the pro-cognitive effects of fosgonimeton.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of fosgonimeton? | Fosgonimeton is a prodrug that is converted to its active metabolite, which then acts as a positive modulator of the hepatocyte growth factor (HGF)/MET signaling system. This system is crucial for neuronal health, and its activation is thought to promote neurotrophic and pro-cognitive effects.[1][2] |
| Why have clinical trials with fosgonimeton failed to meet primary cognitive endpoints despite promising preclinical data? | This is a significant challenge. Some potential reasons include the short duration of the trials, a lack of clinical decline in the placebo groups, and the possibility that the chosen cognitive assessment tools (e.g., ADAS-Cog11, ADCS-ADL23) may not be sensitive enough to detect subtle pro-cognitive effects of a modulator like fosgonimeton within the trial timeframe.[3][4] Subgroup analyses in some trials have suggested potential benefits in patients with more advanced disease or specific genetic markers, indicating that patient selection may be critical.[5] |
| What are the most common behavioral assays used in preclinical studies of fosgonimeton? | Preclinical studies have utilized various behavioral assays to assess the pro-cognitive effects of fosgonimeton in animal models of cognitive impairment. These include the T-maze for spontaneous alternation, the Morris water maze for spatial learning and memory, and the passive avoidance test for fear-associated learning and memory.[1][6] |
| Which biomarkers are most relevant for assessing the pharmacodynamic effects of fosgonimeton in clinical trials? | Key biomarkers include those related to neurodegeneration (Neurofilament Light Chain - NfL), neuroinflammation (Glial Fibrillary Acidic Protein - GFAP), and Alzheimer's disease pathology (phosphorylated tau - p-tau, and amyloid-beta 42/40 ratio).[5][7][8] Changes in these biomarkers can provide evidence of target engagement and downstream biological effects even when clinical cognitive outcomes are not met. Event-related potential (ERP) P300 latency has also been used as a measure of working memory processing speed and synaptic function.[9] |
| Are there known issues with the administration of standardized cognitive tests like the ADAS-Cog? | Yes, variations in administration procedures, scoring rules, and rater experience can introduce variability and potentially reduce the reliability of the ADAS-Cog. It is crucial to ensure standardized training and adherence to the administration protocol to minimize these effects. |
Troubleshooting Guides
Issue: Discrepancy between Preclinical and Clinical Cognitive Outcomes
Problem: You observe significant pro-cognitive effects of fosgonimeton in animal models, but these findings do not translate to the primary endpoints in your clinical trial.
Possible Causes and Solutions:
-
Sensitivity of Clinical Endpoints: The cognitive scales used in your trial (e.g., ADAS-Cog11) may not be sensitive enough to detect the specific cognitive domains enhanced by fosgonimeton or the magnitude of the effect within the study duration.
-
Recommendation: Consider incorporating more sensitive or domain-specific neuropsychological tests. Explore the use of composite scores that combine cognitive and functional measures. For future trials, consider adaptive trial designs that allow for enrichment of the study population based on early responses.
-
-
Patient Population Heterogeneity: The underlying pathology and rate of cognitive decline can vary significantly among patients.
-
Recommendation: Conduct subgroup analyses based on disease severity, genetic markers (e.g., APOE4 status), or biomarker profiles to identify potential responder populations.[5]
-
-
Dose Selection: The optimal dose in humans may not be directly extrapolated from animal models.
Issue: High Variability in Behavioral Assay Results
Problem: You are observing high inter-animal variability in your preclinical behavioral experiments (e.g., Morris water maze, Y-maze), making it difficult to detect a statistically significant effect of fosgonimeton.
Possible Causes and Solutions:
-
Environmental Factors: Rodents are sensitive to environmental conditions. Inconsistent lighting, noise levels, or handling can increase stress and variability.
-
Recommendation: Standardize all experimental conditions, including housing, handling procedures, and the testing environment. Acclimate the animals to the testing room before each experiment.
-
-
Protocol Adherence: Minor deviations in the experimental protocol can lead to significant differences in results.
-
Recommendation: Ensure all experimenters are thoroughly trained on the specific protocols for each behavioral assay and that the procedures are followed consistently.
-
-
Animal Characteristics: Factors such as age, sex, and strain of the animals can influence baseline cognitive performance.
-
Recommendation: Use a homogenous group of animals and ensure proper randomization to treatment groups.
-
Data Presentation
Table 1: Summary of Biomarker Data from the LIFT-AD and ACT-AD Clinical Trials
| Biomarker | Trial | Fosgonimeton Group Change | Placebo Group Change | p-value | Citation(s) |
| p-Tau217 | LIFT-AD | -0.12 pg/mL | - | <0.01 | [7] |
| Neurofilament Light (NfL) | LIFT-AD | Directional Improvement | - | Not Significant | [5] |
| Glial Fibrillary Acidic Protein (GFAP) | LIFT-AD | Directional Improvement | - | Not Significant | [5] |
| p-Tau181 | LIFT-AD | Directional Improvement | - | Not Significant | [5] |
| Aβ42/40 Ratio | LIFT-AD | Directional Improvement | - | Not Significant | [5] |
| Neurofilament Light (NfL) | ACT-AD (Monotherapy) | Statistically Significant Reduction | - | - | [10] |
Note: "Directional Improvement" indicates a change favoring fosgonimeton that did not reach statistical significance.
Table 2: Summary of Preclinical Cognitive Performance with Fosgonimeton
| Animal Model | Behavioral Assay | Fosgonimeton Doses | Key Findings | Citation(s) |
| LPS-Induced Neuroinflammation (Mice) | T-Maze Spontaneous Alternation | 0.125, 0.25, 0.5, 1, or 1.25 mg/kg | Dose-dependent improvement in cognitive performance. | [1] |
| Scopolamine-Induced Amnesia (Rats) | Not Specified | Not Specified | Restored cognitive function. | [2] |
| Aβ25-35 Induced AD Model (Rats) | Passive Avoidance Test | Not Specified | Significantly rescued cognitive function. | [6] |
Experimental Protocols
Protocol 1: T-Maze Spontaneous Alternation Task
Objective: To assess spatial working memory in mice.
Methodology:
-
Apparatus: A T-shaped maze with a main stem and two arms.
-
Procedure:
-
Mice are placed in the starting point of the main stem.
-
The mouse is allowed to freely choose one of the two arms to enter.
-
After the mouse returns to the start, the sequence of arm entries is recorded over a series of trials.
-
Spontaneous alternation is defined as the tendency to enter the less recently visited arm.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated. A higher percentage indicates better spatial working memory.
Protocol 2: Morris Water Maze
Objective: To assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Rodents are placed in the water at different starting positions.
-
They must use distal visual cues to locate the submerged platform.
-
The time taken to find the platform (escape latency) and the path length are recorded over several training days.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Data Analysis: A reduction in escape latency and path length across training days indicates learning. Increased time spent in the target quadrant during the probe trial demonstrates spatial memory.
Protocol 3: Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.
Methodology:
-
Apparatus: A box with two compartments: one brightly lit and one dark. The compartments are connected by a door.
-
Procedure:
-
On the training day, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
On the testing day, the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment on the testing day indicates better memory of the aversive experience.
Visualizations
Caption: Fosgonimeton's Mechanism of Action.
Caption: Preclinical Experimental Workflow.
Caption: Troubleshooting Discrepant Results.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Athira Pharma Presents LIFT-AD Trial Results for Fosgonimeton at CTAD 2024 [trial.medpath.com]
- 6. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 8. neurology.org [neurology.org]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Athira Pharma Presents Data from ACT-AD Phase 2 Proof-of-Concept Clinical Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Patients at the Alzheimer's Association International Conference 2022 | Nasdaq [nasdaq.com]
Fosgonimeton Preclinical Safety & Experimentation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity profile and safe dosage of fosgonimeton (formerly ATH-1017). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of fosgonimeton in preclinical models?
A1: Preclinical data consistently indicate that fosgonimeton has a favorable safety and tolerability profile.[1] In various preclinical models, it has demonstrated neuroprotective and pro-cognitive effects without significant adverse events being reported in the publicly available literature.[2][3] A maximum tolerated dose was not achieved in the initial Phase 1 clinical trial in humans, further suggesting a good safety margin.[1][4]
Q2: Are there any known target organs for toxicity with fosgonimeton?
A2: Based on the available public information, there are no specific target organs for toxicity identified for fosgonimeton in preclinical studies. Phase 1 clinical trial results in humans reported no clinically relevant findings in blood chemistry, urinalysis, vital signs, or electrocardiograms (ECGs), suggesting a lack of systemic toxicity at the doses tested.[1]
Q3: What are the known side effects of fosgonimeton in preclinical and early clinical studies?
A3: In a Phase 1 clinical trial, the most common treatment-related adverse events were mild and transient, including injection site pain and itching.[5] One participant receiving a high dose (80 mg) experienced an allergic skin reaction that was considered likely related to the treatment.[5] Another case of moderate neutropenia was deemed likely unrelated to the study drug.[5]
Q4: Has the No Observed Adverse Effect Level (NOAEL) for fosgonimeton been established in preclinical models?
A4: Specific quantitative toxicity data, such as the No Observed Adverse Effect Level (NOAEL) or LD50 values, for fosgonimeton in preclinical models are not publicly available in the reviewed literature. Toxicology studies are a standard part of the drug development process and would have been conducted to support clinical trials, but the detailed results of these studies have not been disclosed in the searched scientific publications or press releases.
Q5: What is the mechanism of action of fosgonimeton?
A5: Fosgonimeton is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[2][3] It is a prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier.[1] By enhancing the HGF/MET pathway, fosgonimeton activates downstream signaling cascades, including PI3K/Akt and MAPK/ERK, which are involved in neurotrophic, neuroprotective, and anti-inflammatory processes.[1]
Data Presentation
While specific NOAELs are not publicly available, the following table summarizes the dosage information from preclinical efficacy studies, which can provide a reference for experimental design.
| Animal Model | Dosing Regimen | Observed Effects | Citations |
| Rat | Not specified | Rescued cognitive function in a passive avoidance test in an Aβ25-35-induced model of Alzheimer's disease. | [2][3] |
| Mouse | Not specified | Increased quantitative electroencephalogram (qEEG) gamma power in an APP1/PS1 transgenic model of Alzheimer's disease. | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, which can serve as a guide for researchers.
In Vitro Neuroprotection Assay
-
Objective: To assess the ability of fosgonimeton's active metabolite to protect neurons from amyloid-beta (Aβ)-induced toxicity.
-
Cell Culture: Primary rat cortical neurons are cultured and matured.
-
Toxicity Induction: Neurons are challenged with Aβ1-42 to induce neuronal damage.
-
Treatment: The active metabolite of fosgonimeton is added to the culture medium at various concentrations.
-
Endpoints:
-
Neuronal Survival: Assessed by counting viable neurons.
-
Neurite Network Integrity: Evaluated through immunocytochemistry and imaging analysis.
-
Tau Hyperphosphorylation: Measured by Western blot analysis of phosphorylated tau levels.
-
Mitochondrial Oxidative Stress: Assessed using fluorescent probes that measure reactive oxygen species.
-
Apoptotic Signaling: Monitored by measuring the release of cytochrome c.
-
-
Citation: [2]
In Vivo Cognitive Function Assessment (Passive Avoidance Test)
-
Objective: To evaluate the effect of fosgonimeton on cognitive function in an animal model of Alzheimer's disease.
-
Animal Model: An intracerebroventricular Aβ25-35 rat model of Alzheimer's disease is used.
-
Treatment: Fosgonimeton is administered to the rats.
-
Experimental Workflow:
-
Acquisition Trial: Rats are placed in a chamber with a light and a dark compartment. Upon entering the dark compartment, they receive a mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), the rats are returned to the chamber, and the latency to enter the dark compartment is measured.
-
-
Endpoint: A longer latency to enter the dark compartment in the retention trial indicates improved learning and memory.
Visualizations
Signaling Pathway of Fosgonimeton
Caption: Fosgonimeton's Mechanism of Action.
Experimental Workflow for In Vivo Cognitive Assessment
Caption: Passive Avoidance Experimental Workflow.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
How to control for placebo effects in fosgonimeton behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing and conducting behavioral studies with fosgonimeton. The focus is on implementing robust controls for the placebo effect, a critical factor in ensuring the validity of study outcomes, particularly in neurodegenerative disease research.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a significant challenge in fosgonimeton behavioral studies for Alzheimer's disease?
The placebo effect is a phenomenon where a study participant experiences a real or perceived improvement in their condition after receiving an inactive substance or sham treatment (a placebo).[1][2] This response is not due to the placebo itself but is driven by psychological factors such as the participant's expectations of treatment, the context of the clinical trial, and interactions with research staff.[1][3]
In behavioral studies for neurodegenerative conditions like Alzheimer's disease, the placebo effect presents several unique challenges:
-
High Variability: The progression of Alzheimer's disease can be highly variable among individuals. This, combined with the placebo effect, can lead to high variability in outcome measures within the placebo group, making it difficult to detect a true drug effect.[4]
-
Subjective Endpoints: Many key endpoints in dementia trials, such as cognitive assessments (e.g., ADAS-Cog) and activities of daily living (e.g., ADCS-ADL), rely on patient-reported outcomes or clinician judgments, which are susceptible to placebo effects.[3]
-
Hope and Expectation: The significant unmet medical need in Alzheimer's disease can create high levels of hope and expectation in participants, potentially amplifying the placebo response.[5]
-
Lack of Decline: In some trials, the placebo group may not show the expected cognitive and functional decline over the study period. This was a noted challenge in the fosgonimeton LIFT-AD trial, which may have impacted the ability to demonstrate a meaningful clinical benefit of the drug compared to the placebo.[6][7][8]
Controlling for these effects is essential to isolate the true pharmacological effect of fosgonimeton from non-specific improvements.[5]
Q2: How was the placebo effect managed in the LIFT-AD clinical trial for fosgonimeton?
The Phase 2/3 LIFT-AD trial was designed to minimize placebo effects and isolate the impact of fosgonimeton. Key design elements included:
-
Randomization: 312 participants with mild-to-moderate Alzheimer's disease were randomly assigned to receive either a 40 mg dose of fosgonimeton or a placebo.[6] Randomization helps to ensure that any differences between the groups are due to the treatment and not to pre-existing variations.
-
Double-Blinding: The study was double-blind, meaning neither the participants nor the study investigators knew who was receiving fosgonimeton and who was receiving the placebo.[9] This prevents biases in reporting and assessment from both parties.[2]
-
Placebo Control: A dedicated placebo group received inactive, once-daily subcutaneous injections that were indistinguishable from the active drug.[10] This allows for a direct comparison to measure the true effect of fosgonimeton.[5]
Despite these controls, the trial did not meet its primary endpoint, partly attributed to a lack of clinical decline in the placebo group over the 26-week study period.[7][8] The results showed that while fosgonimeton was numerically superior on some measures, the differences were not statistically significant.[6]
Data from the LIFT-AD Phase 2/3 Trial (26 Weeks)
| Endpoint | Fosgonimeton (40 mg) | Placebo | Difference (Fosgonimeton vs. Placebo) | P-value |
| Global Statistical Test (GST) | - | - | -0.08 (favoring fosgonimeton) | 0.70[10] |
| ADAS-Cog11 (Cognition) | -1.09 (Improvement) | -0.39 (Improvement) | -0.70 | 0.35[8][10] |
| ADCS-ADL23 (Function) | +0.65 (Improvement) | -0.02 (Stable) | +0.67 | 0.61[8][10] |
| pTau217 (Biomarker) | - | - | -0.12 pg/mL (Reduction) | <0.01 |
Note: For ADAS-Cog11, a negative change indicates improvement. For ADCS-ADL23, a positive change indicates improvement.
Troubleshooting & Experimental Guides
Q3: What experimental protocol can be used to control for placebo effects in a preclinical fosgonimeton study?
In preclinical animal models, the "placebo effect" is controlled by ensuring that all conditions aside from the active drug are identical between groups. This includes managing for handling stress, injection procedures, and environmental consistency.
Protocol: Placebo-Controlled Passive Avoidance Test in an Aβ-Induced Rat Model
This protocol is based on methodologies used to evaluate fosgonimeton's efficacy in counteracting mechanisms of Aβ-induced toxicity.[11][12]
-
Animal Model & Acclimation:
-
Use adult male Sprague-Dawley rats.
-
House animals in a controlled environment (12-hour light/dark cycle, stable temperature/humidity) for at least 7 days to acclimate. Handle animals daily to reduce stress-induced variability.
-
-
Aβ-Induced Toxicity (if applicable):
-
Induce cognitive deficits via intracerebroventricular (ICV) injection of Aβ oligomers (e.g., Aβ25-35), a method used in preclinical fosgonimeton studies.[11] A sham surgery group receiving only vehicle via ICV should be included.
-
-
Randomization and Group Assignment:
-
Randomly assign animals to one of three groups (n=10-15 per group):
-
Vehicle Control (Placebo): Receives subcutaneous injections of the drug vehicle (e.g., saline).
-
Fosgonimeton: Receives subcutaneous injections of fosgonimeton at the desired dose.
-
Sham Control: Receives sham surgery and vehicle injections.
-
-
-
Blinding:
-
The experimenter administering the drug and conducting the behavioral test should be blinded to the group assignments. Prepare drug and placebo solutions in identical, coded syringes.
-
-
Dosing Regimen:
-
Administer fosgonimeton or placebo subcutaneously once daily for a predetermined period (e.g., 14 days) before and during behavioral testing.
-
-
Behavioral Testing (Passive Avoidance Task):
-
Acquisition Trial: Place each rat in the illuminated compartment of a two-compartment shuttle box. When the rat enters the dark compartment, a mild, inescapable foot shock is delivered.
-
Retention Trial (24 hours later): Place the rat back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latency between the fosgonimeton and placebo groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). The key comparison is whether fosgonimeton significantly increases latency compared to the placebo group, indicating a rescue of cognitive function.[11]
-
Q4: How can I design a clinical trial workflow to minimize placebo response variability?
Minimizing placebo response requires a multi-faceted approach focusing on study design, site and patient management, and statistical analysis.
Workflow for a Double-Blind, Placebo-Controlled Fosgonimeton Trial
Key Strategies to Implement:
-
Strict Inclusion/Exclusion Criteria: Precisely define the patient population to create a more homogenous sample.[9]
-
Placebo Washout/Run-in: A period where all participants receive a placebo before randomization can help identify and exclude subjects who show a large placebo response or are non-compliant.[13]
-
Standardized Rater Training: Ensure that all clinical raters who administer cognitive and functional scales are trained and certified to apply scoring criteria consistently. This reduces inter-rater variability.
-
Manage Expectations: Provide neutral and consistent information to all participants about the study, the potential for receiving a placebo, and the expected outcomes to avoid inflating expectations.[1]
-
Centralized Randomization: Use a centralized system to prevent site-level biases in patient allocation. Stratification for known prognostic factors (e.g., APOE4 status, baseline disease severity) can ensure these are balanced between groups.
Visualizing the Mechanism
Q5: What is the signaling pathway activated by fosgonimeton, and how does it relate to its therapeutic goals?
Fosgonimeton is a prodrug that is converted to its active metabolite, which then acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system.[14][15] This system is crucial for neuronal health. Activation of the MET receptor triggers downstream signaling cascades, such as PI3K/AKT and MAPK/ERK, which promote neurotrophic and pro-survival effects.[11][16] This mechanism aims to protect against Aβ-induced toxicity, reduce tau hyperphosphorylation, and improve neuronal survival and function.[11][12]
References
- 1. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 2. Placebo - Wikipedia [en.wikipedia.org]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Alzheimer's disease clinical trials: Methods and placebo outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alz.org [alz.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. beingpatient.com [beingpatient.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. alz.org [alz.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. research.uci.edu [research.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Assessing Fosgonimeton's Effect on Synaptic Density
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for assessing the impact of fosgonimeton on synaptic density.
Frequently Asked Questions (FAQs)
Q1: What is fosgonimeton and what is its primary mechanism of action? A1: Fosgonimeton (formerly ATH-1017) is a small-molecule prodrug being investigated for neurodegenerative diseases.[1] Its active metabolite, fosgo-AM, acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[2][3] This system is a critical neurotrophic pathway that promotes neuron health, survival, and function.[2][4]
Q2: How does fosgonimeton influence synaptic density? A2: By positively modulating the HGF/MET pathway, fosgonimeton's active metabolite promotes synaptogenesis and enhances neurite outgrowth in primary hippocampal neurons.[2] Studies have shown it can significantly increase the number of synapses and the clustering of synaptic vesicles, which is an indirect measure of synaptic strength.[2]
Q3: What are the recommended in vitro models for studying fosgonimeton's effects on synapses? A3: Primary neuronal cultures are the standard for these assessments. Specifically, primary rat hippocampal or cortical neurons have been effectively used to demonstrate fosgonimeton's neurotrophic effects, including synaptogenesis.[2][3]
Q4: Which synaptic markers are essential for quantifying changes in synaptic density? A4: To accurately identify and quantify synapses, it is crucial to use both pre- and post-synaptic markers and assess their colocalization.[5]
-
Presynaptic Markers: Synaptophysin, synaptobrevin-II, synapsin-1, or VGLUT1/2 are commonly used to label the presynaptic terminal.[2][6][7][8]
-
Postsynaptic Markers: Post-Synaptic Density protein 95 (PSD-95) is a widely accepted marker for excitatory post-synaptic terminals.[6][7][8]
Q5: What are the gold-standard and most common methods for quantifying synaptic density? A5:
-
Electron Microscopy (EM): Considered the gold standard, EM provides the necessary ultra-high resolution to directly visualize and quantify synapses. However, it is a complex, costly, and labor-intensive ex vivo technique.[9][10]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): This is the most common and accessible method. It involves fluorescently labeling pre- and post-synaptic proteins and quantifying the puncta where these markers colocalize.[5][9]
-
In Vivo Two-Photon Microscopy (TPM): This advanced technique allows for the imaging of synaptic structures in living animals over time, providing insights into synaptic plasticity.[11][12]
-
Positron Emission Tomography (PET): An emerging in vivo clinical technique using PET tracers that bind to synaptic proteins like SV2A to measure synaptic density in the human brain.[9][13][14]
Signaling Pathway and Experimental Workflow
To understand the mechanism and experimental approach, the following diagrams illustrate the key pathways and processes.
Caption: Fosgonimeton's Mechanism of Action.
Caption: Experimental workflow for assessing synaptic density.
Quantitative Data Summary
The following table summarizes the effects of fosgonimeton's active metabolite, fosgo-AM, on synaptogenesis in primary hippocampal neurons as reported in preclinical studies.[2]
| Treatment Group | Synaptic Strength (Synaptobrevin-II Intensity) | Synaptic Count (Number of Synapses) |
| Vehicle (0.1% DMSO) | Baseline | Baseline |
| HGF (5 ng/mL) | Significant Increase vs. Vehicle | Significant Increase vs. Vehicle |
| Fosgo-AM (1 nM) + HGF (5 ng/mL) | Significant Increase vs. Vehicle | Significant Increase vs. Vehicle |
Data adapted from Johnston, J.L., et al. (2022).[2]
Detailed Experimental Protocols
Protocol: Immunocytochemistry for Synaptic Marker Quantification in Primary Neuronal Cultures
This protocol details the steps for treating primary neurons with fosgonimeton and staining for pre- and post-synaptic markers to quantify changes in synaptic density.
1. Materials and Reagents:
-
Primary hippocampal or cortical neurons cultured on coverslips.
-
Fosgonimeton and vehicle (e.g., DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS.[6][8]
-
Blocking Buffer: 5-10% Normal Goat Serum (NGS) in PBS.[5][8]
-
Primary Antibodies (diluted in blocking buffer):
-
Presynaptic: e.g., mouse anti-Synaptophysin.
-
Postsynaptic: e.g., rabbit anti-PSD-95.[6]
-
-
Fluorescently-labeled Secondary Antibodies (diluted in blocking buffer):
-
e.g., Goat anti-mouse Alexa Fluor 488.
-
e.g., Goat anti-rabbit Alexa Fluor 546.
-
-
DAPI for nuclear counterstaining.
-
Mounting medium.
2. Cell Culture and Treatment:
-
Culture primary neurons (e.g., rat hippocampal neurons) for 8 days in vitro (DIV 8).[2]
-
On DIV 1, add fosgonimeton or vehicle control to the culture medium. Refresh the treatment on DIV 3 and DIV 6.[2] Use appropriate concentrations as determined by dose-response experiments (preclinical studies often use nanomolar ranges for the active metabolite).[2]
3. Fixation and Permeabilization:
-
After the treatment period, gently aspirate the culture medium.
-
Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[6]
-
Wash again three times with PBS for 5 minutes each.
4. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[7]
-
Aspirate the blocking buffer and add the primary antibody solution containing both pre- and post-synaptic antibodies.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Add the secondary antibody solution containing the appropriate fluorescently-labeled antibodies. Incubate for 1-2 hours at room temperature, protected from light.[7]
-
Wash three times with PBS for 5 minutes each, including DAPI in the second wash if desired.
5. Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Allow the mounting medium to cure.
-
Acquire images using a confocal microscope. Use a 60x or higher oil-immersion objective.
-
For each field of view, acquire separate images for each fluorescent channel (e.g., DAPI, Alexa 488 for presynaptic, Alexa 546 for postsynaptic).
6. Image Analysis and Quantification:
-
Use image analysis software such as ImageJ with a plugin like Puncta Analyzer or Synapse Counter.[5]
-
Define a region of interest (ROI) along the dendrites.
-
Set a threshold for each channel to identify fluorescent puncta corresponding to synaptic markers.
-
Quantify the number of colocalized puncta, where pre- and post-synaptic markers overlap. This represents the number of synapses.
-
Measure the fluorescence intensity of puncta as a surrogate for synaptic strength.[2]
-
Normalize synapse count to the length of the dendrite to calculate synaptic density.
Troubleshooting Guide
Caption: Troubleshooting weak immunofluorescence signal.
Q: I am observing high background fluorescence in my images. How can I resolve this? A: High background can obscure specific signals.
-
Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5-10% serum from the same species as the secondary antibody) and that the incubation time is sufficient (at least 1 hour).[7]
-
Antibody Concentration: Your primary or secondary antibody concentrations may be too high. Perform a titration to find the optimal concentration that maximizes signal-to-noise.
-
Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Autofluorescence: If working with tissue sections, autofluorescence can be an issue. Consider using an autofluorescence quenching agent or selecting fluorophores in the far-red spectrum.
Q: My pre- and post-synaptic puncta are difficult to distinguish and quantify. What can I do? A: Clear puncta are essential for accurate quantification.
-
Microscope Resolution: Ensure you are using a high-resolution objective (60x or 100x oil immersion) on a confocal microscope. This is critical to resolve small synaptic structures.
-
Image Acquisition Settings: Optimize your imaging settings. Avoid pixel saturation by adjusting laser power and gain settings. Use appropriate pixel size (Nyquist sampling) to capture sufficient detail.
-
Analysis Thresholding: The threshold set during image analysis is critical. If it's too low, you will detect noise; if it's too high, you will miss real puncta. Use a consistent and objective method for setting thresholds across all images in your experiment.
Q: My results for synaptic density are inconsistent between experiments. What are the likely sources of variability? A: Reproducibility is key in quantitative cell biology.
-
Cell Culture Conditions: Ensure consistency in the health and density of your primary neuronal cultures. Passage number and subtle changes in media can affect neuronal development and synaptogenesis.
-
Reagent Preparation: Prepare all buffers and antibody dilutions freshly for each experiment. The activity of fosgonimeton and the integrity of antibodies can degrade over time.
-
Treatment Consistency: Ensure the timing and concentration of fosgonimeton treatment are identical across all experiments.
-
Objective Analysis: Use a blinded analysis protocol where the person quantifying the images is unaware of the treatment conditions. This prevents unintentional bias.[15]
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 7. A single-synapse resolution survey of PSD95-positive synapses in twenty human brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 9. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two-photon imaging of synaptic plasticity and pathology in the living mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Plasticity – Nedivi Laboratory at MIT [nedivilab.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
Mitigating high dropout rates in fosgonimeton animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing fosgonimeton in animal studies. Our aim is to help mitigate potential high dropout rates and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fosgonimeton?
A1: Fosgonimeton is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] It is a prodrug that is converted to its active metabolite, which then enhances the activity of the HGF/MET pathway.[3][4] This pathway is crucial for neurotrophic and neuroprotective effects, including promoting neuronal survival, synaptogenesis, and reducing neuroinflammation.[1][2][4]
Q2: What are the reported adverse effects of fosgonimeton in clinical trials that might be relevant for animal studies?
A2: In human clinical trials, fosgonimeton has generally been well-tolerated.[5] The most common treatment-emergent adverse events are injection site reactions.[5] A higher dropout rate was observed in a Phase 2 study at a higher dose (70 mg) compared to a lower dose (40 mg) and placebo, suggesting potential dose-dependent tolerability issues.[6] Researchers should be mindful of potential local reactions at the injection site and consider dose-response relationships when observing for adverse effects in animal models.
Q3: What are some common reasons for animal dropout in neuroprotective agent studies?
A3: High dropout rates in preclinical studies of neuroprotective agents can stem from various factors. These include adverse effects of the compound being tested, complications from the disease model induction (e.g., toxicity from amyloid-beta administration), procedural stress, or issues with the route of administration. The inability of animals to communicate side effects makes careful observation of behavioral and physiological parameters critical.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of injection site reactions (swelling, redness) | - Formulation issue (e.g., pH, osmolarity)- High injection volume- Needle gauge too large- Contamination | - Ensure the formulation is optimized for subcutaneous injection.- Split high doses into multiple injection sites.- Use an appropriate needle size for the animal model.- Maintain sterile technique during preparation and administration. |
| Unexpected behavioral changes (e.g., lethargy, agitation) not attributable to the disease model | - Off-target effects of fosgonimeton- Dose-related toxicity- Stress from handling and injection | - Conduct a dose-ranging study to identify the optimal therapeutic window with minimal side effects.- Acclimatize animals to handling and injection procedures prior to the start of the study.- Monitor for and record all behavioral changes systematically. |
| Significant weight loss in treated animals | - Systemic toxicity- Reduced food and water intake due to malaise | - Monitor body weight regularly.- Provide palatable, easily accessible food and hydration.- Consider a lower dose or alternative administration route if weight loss is persistent and severe. |
| Inconsistent or lack of efficacy | - Inappropriate animal model- Suboptimal dosing regimen (dose and frequency)- Issues with drug stability or administration | - Ensure the chosen animal model is appropriate for evaluating the neuroprotective effects of fosgonimeton.[8]- Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic data.[9]- Verify the stability of the fosgonimeton formulation and the accuracy of the administration technique. |
Experimental Protocols
Intracerebroventricular (ICV) Amyloid-Beta (Aβ) Rat Model of Alzheimer's Disease
This model is utilized to assess the neuroprotective effects of fosgonimeton against Aβ-induced toxicity and cognitive deficits.[8]
-
Animals: Adult male Wistar rats are commonly used.[8]
-
Aβ Administration: A neurotoxic fragment of amyloid-beta, such as Aβ25-35, is administered via intracerebroventricular (ICV) injection to induce cognitive impairment.[8]
-
Fosgonimeton Treatment: Fosgonimeton or its active metabolite is typically administered subcutaneously. Treatment can be initiated prior to or after the Aβ insult, depending on the study design (prophylactic vs. therapeutic).
-
Cognitive Assessment: Cognitive function is often assessed using tasks like the passive avoidance test, where a longer step-through latency indicates improved memory retention.[8]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This model is used to evaluate the anti-inflammatory and procognitive effects of fosgonimeton.[4]
-
Animals: CD-1 or C57BL/6 mice are suitable for this model.[4]
-
LPS Administration: Lipopolysaccharide (LPS) is administered intraperitoneally to induce a systemic inflammatory response that leads to neuroinflammation and cognitive deficits.
-
Fosgonimeton Treatment: Fosgonimeton is administered, often subcutaneously, at various doses.
-
Outcome Measures: Efficacy can be assessed through behavioral tests for cognition and by measuring inflammatory markers in the brain.
Visualizations
Signaling Pathway of Fosgonimeton
Caption: Fosgonimeton enhances HGF/MET signaling, promoting neuroprotection.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for testing fosgonimeton efficacy in animal models.
Logical Flow for Troubleshooting High Dropout Rates
Caption: A logical approach to addressing high animal dropout rates.
References
- 1. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Athira Pharma Announces Publication of Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis considerations for fosgonimeton experimental data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis of fosgonimeton experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fosgonimeton?
A1: Fosgonimeton is a prodrug that is converted to its active metabolite, ATH-1001. This active metabolite enhances the HGF/MET neurotrophic signaling system. The binding of Hepatocyte Growth Factor (HGF) to its receptor, MET, triggers the phosphorylation of the MET receptor. This activation leads to downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are involved in regenerative and anti-inflammatory processes.[1]
Q2: What are the typical in vitro experiments performed with fosgonimeton's active metabolite (fosgo-AM)?
A2: Common in vitro experiments include assays to assess neurite outgrowth, synaptogenesis, and neuroprotection against insults like amyloid-beta (Aβ) toxicity in primary neuron cultures.[1]
Q3: What are the key pharmacodynamic biomarkers used to assess fosgonimeton's effect in clinical trials?
A3: Key biomarkers include quantitative electroencephalography (qEEG) to measure changes in brain wave activity, specifically gamma power induction, and Event-Related Potential (ERP) P300 latency, which is a measure of cognitive processing speed.[2][3]
Q4: What are the common statistical methods used to analyze in vitro data for fosgonimeton?
A4: For in vitro experiments, such as neurite outgrowth and synaptogenesis assays, a common statistical approach is a one-way analysis of variance (ANOVA) followed by post-hoc tests, like Dunnett's test, to compare multiple treatment groups to a control group. For directional data, such as neurite outgrowth orientation, circular statistics may provide a more robust analysis.
Troubleshooting Guides
In Vitro Experiments
Issue: High variability in neurite outgrowth assay results.
-
Possible Cause 1: Inconsistent cell plating density.
-
Solution: Ensure a consistent number of cells are plated in each well. Use a cell counter for accuracy and gently mix the cell suspension before plating to prevent cell clumping.
-
-
Possible Cause 2: Variability in the coating of culture plates.
-
Solution: Ensure even coating of plates with substrates like poly-D-lysine. Allow sufficient incubation time for the coating to adhere properly.
-
-
Possible Cause 3: Subjectivity in neurite length measurement.
-
Solution: Use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length and branching.[4] Establish clear, objective criteria for what constitutes a neurite to be measured.
-
Issue: Inconsistent results in Aβ-induced neurotoxicity assays.
-
Possible Cause 1: Variability in Aβ oligomer preparation.
-
Solution: The preparation of Aβ oligomers is critical and can be a significant source of variability. Follow a standardized protocol precisely.[5][6][7][8][9] Consider characterizing the oligomer preparations using techniques like Western blot or atomic force microscopy to ensure consistency between batches.[6]
-
-
Possible Cause 2: Leftover solvents from Aβ preparation being toxic to cells.
-
Solution: Ensure complete evaporation of solvents like hexafluoroisopropanol (HFIP) used to dissolve the Aβ peptide.[7]
-
-
Possible Cause 3: Low protein concentration after centrifugation of Aβ preparations.
-
Solution: Protein loss can occur due to precipitation. Ensure proper pH of the buffers and handle the solution gently. Consider using protein estimation assays like BCA to determine the final concentration.[7]
-
In Vivo Experiments
Issue: High variability in T-maze cognitive test results in rodents.
-
Possible Cause 1: Inconsistent handling of animals.
-
Solution: Handle all animals consistently and habituate them to the experimenter and the testing room before starting the experiment to reduce stress-induced variability.[10]
-
-
Possible Cause 2: Olfactory cues from previous animals affecting behavior.
-
Solution: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each trial to remove any scent trails.[11]
-
-
Possible Cause 3: Lack of motivation in rewarded alternation tasks.
-
Solution: If using a food reward, ensure the animals are adequately food-deprived to be motivated to explore the maze for the reward.[10]
-
Pharmacodynamic Biomarkers
Issue: Artifacts in quantitative EEG (qEEG) recordings.
-
Possible Cause 1: Physiological artifacts.
-
Solution: Artifacts can arise from eye blinks, muscle activity (e.g., jaw clenching), and cardiac signals.[1][12][13][14] Use artifact rejection or correction algorithms, such as Independent Component Analysis (ICA), to clean the EEG data.[12] Instruct subjects to minimize movements and eye blinks during recording.
-
-
Possible Cause 2: Environmental electrical interference.
-
Solution: Ensure the recording environment is free from electrical noise from power lines (50/60 Hz hum) and other electronic devices. Use a shielded room if possible.[1]
-
Issue: Difficulty in eliciting a clear ERP P300 component.
-
Possible Cause 1: Subject not paying attention to the stimuli.
-
Possible Cause 2: Incorrect electrode placement.
-
Possible Cause 3: Insufficient number of trials.
-
Solution: A sufficient number of trials with the rare stimulus needs to be presented and averaged to obtain a clear P300 waveform with a good signal-to-noise ratio.
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of Fosgo-AM (Active Metabolite) for Key Experiments
| Experiment | Concentration Range | Cell Type | Reference |
| pMET Enhancement | 0.001 - 100 nM | HEK293 cells | [1] |
| Neurite Outgrowth | 1 nM, 10 nM | Primary rat hippocampal neurons | [1] |
| Synaptogenesis | 1 nM, 10 nM | Primary rat hippocampal neurons | [1] |
| Neuroprotection | Not specified | Primary rat cortical neurons | [1] |
Table 2: In Vivo Dosing of Fosgonimeton in Rodent Models
| Animal Model | Dosing Range | Route of Administration | Cognitive Test | Reference |
| LPS-induced cognitive impairment (mice) | 0.125 - 1.25 mg/kg | Subcutaneous | T-maze | [1] |
Experimental Protocols
Neurite Outgrowth Assay
This protocol is adapted from studies on the neurotrophic effects of fosgonimeton's active metabolite, fosgo-AM.[1]
-
Cell Culture:
-
Plate primary rat hippocampal neurons on poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27.[17]
-
-
Treatment:
-
Treat cells with fosgo-AM at desired concentrations (e.g., 1 nM, 10 nM) or vehicle control (e.g., 0.1% DMSO).
-
Refresh treatment media at specified time points (e.g., DIV3).
-
-
Immunofluorescence Staining:
-
At the end of the experiment (e.g., DIV4), fix the cells with 4% paraformaldehyde for 10-20 minutes.[4][18]
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.[18]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software like ImageJ with the NeuronJ plugin.[4]
-
Event-Related Potential (ERP) P300 Measurement
This protocol is based on the methodology used in clinical trials of fosgonimeton.[3]
-
Electrode Placement:
-
Oddball Paradigm:
-
Present a series of auditory or visual stimuli to the participant.
-
The series should consist of a frequent, standard stimulus (e.g., a 1000 Hz tone) and a rare, target "oddball" stimulus (e.g., a 2000 Hz tone).[19][20] The probability of the target stimulus is typically around 20%.[19]
-
Instruct the participant to press a button or mentally count the rare stimuli.
-
-
Data Acquisition:
-
Record the EEG signal continuously throughout the task.
-
Use event markers to indicate the precise time of each stimulus presentation.
-
-
Data Analysis:
-
Epoch the EEG data around the onset of the target stimuli.
-
Perform artifact rejection to remove epochs contaminated by eye blinks or muscle activity.
-
Average the artifact-free epochs to obtain the P300 waveform.
-
Measure the P300 latency (time from stimulus onset to the peak positive voltage) and amplitude.
-
Visualizations
References
- 1. bitbrain.com [bitbrain.com]
- 2. neurologylive.com [neurologylive.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: An Enhanced Green Fluorescence Protein-based Assay for Studying Neurite Outgrowth in Primary Neurons [jove.com]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocols.io [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 13. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. TMSi — an Artinis company — Common physiological EEG artifacts [tmsi.artinis.com]
- 15. ejao.org [ejao.org]
- 16. TMSi — an Artinis company — What is the P300 in Event-Related Potentials (ERPs)? [tmsi.artinis.com]
- 17. Primary neuronal culture and immunofluorescence assay [bio-protocol.org]
- 18. Neurite Outgrowth Assay [bio-protocol.org]
- 19. Auditory evoked potential P300 in adults: reference values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HGF/c-Met System Modulators: Fosgonimeton and Beyond
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical biological system involved in cellular growth, motility, and morphogenesis.[1][2] Its dysregulation is implicated in the progression of various cancers, and its role in neuronal health and regeneration has made it a promising target for treating neurodegenerative diseases.[2][3][4] This guide provides a detailed comparison of Fosgonimeton, a novel positive modulator of the HGF/c-Met system for neurodegenerative diseases, with other modulators, primarily inhibitors developed for oncology.
Overview of Modulator Classes and Mechanisms of Action
HGF/c-Met system modulators can be broadly categorized based on their target and mechanism. Fosgonimeton stands in a unique class as a positive modulator, aiming to enhance the system's natural neurotrophic activities. In contrast, most other modulators are antagonists designed to inhibit the pathway's pro-oncogenic effects.
-
Positive Modulators (e.g., Fosgonimeton): These molecules are designed to enhance the activity of the HGF/c-Met system, promoting neuroprotective, neurotrophic, and anti-inflammatory pathways.[4][5] Fosgonimeton is a prodrug that converts to an active metabolite, which enters the brain and enhances HGF/c-Met signaling.[3] This is being explored for therapeutic potential in neurodegenerative conditions like Alzheimer's disease.[3]
-
HGF-Targeting Antibodies (e.g., Ficlatuzumab, Rilotumumab): These are monoclonal antibodies that bind directly to the HGF ligand, preventing it from activating the c-Met receptor.[1][6][7][8] This approach effectively neutralizes the signal at its source and is used to inhibit tumor growth and survival in various cancers.[6]
-
c-Met Tyrosine Kinase Inhibitors (TKIs) (e.g., Capmatinib, Tepotinib, Tivantinib): These are small molecules that typically bind to the ATP-binding site of the c-Met receptor's intracellular kinase domain.[9] This action inhibits the receptor's ability to phosphorylate itself and downstream signaling molecules, thereby blocking pathways that lead to cancer cell proliferation and survival.[9][10][11]
Below is a diagram illustrating the HGF/c-Met signaling pathway and the intervention points for these different modulator classes.
Comparative Analysis of HGF/c-Met Modulators
The primary distinction between Fosgonimeton and other modulators lies in their therapeutic goal: neuro-regeneration versus anti-cancer activity. This fundamental difference dictates their mechanism of action and clinical application.
| Feature | Fosgonimeton | Ficlatuzumab (AV-299) | Rilotumumab (AMG-102) | Capmatinib | Tepotinib | Tivantinib (ARQ 197) |
| Target | HGF/c-Met System | HGF Ligand | HGF Ligand | c-Met Receptor | c-Met Receptor | c-Met Receptor |
| Mechanism | Positive Modulator | HGF Antagonist | HGF Antagonist | Tyrosine Kinase Inhibitor | Tyrosine Kinase Inhibitor | Tyrosine Kinase Inhibitor |
| Molecule Type | Small Molecule Prodrug | Humanized IgG1 mAb | Humanized IgG2 mAb | Small Molecule | Small Molecule | Small Molecule |
| Primary Therapeutic Area | Neurodegeneration (e.g., Alzheimer's) | Oncology (e.g., HNSCC, NSCLC) | Oncology (e.g., Gastric Cancer, NSCLC) | Oncology (NSCLC with METex14) | Oncology (NSCLC with METex14) | Oncology (e.g., HCC, NSCLC) |
| Effect on Pathway | Enhances neurotrophic signaling[3][4] | Inhibits HGF binding to c-Met[1][6] | Neutralizes HGF, preventing c-Met activation[7][12] | Inhibits c-Met phosphorylation | Inhibits c-Met phosphorylation[11][13] | Inhibits c-Met kinase activity[10][14] |
Quantitative Data from Preclinical and Clinical Studies
Direct comparison of quantitative data is challenging due to the different diseases targeted and endpoints measured. The following tables summarize key data for Fosgonimeton in Alzheimer's disease and representative data for other modulators in oncology.
Table 2: Fosgonimeton Clinical Trial Data (Neurodegeneration)
| Study | Population | Treatment | Primary Endpoint Result | Key Secondary/Biomarker Results | Reference |
| LIFT-AD (Phase 2/3) | Mild-to-Moderate Alzheimer's Disease | Fosgonimeton 40 mg daily for 26 weeks | Did not reach statistical significance on Global Statistical Test (GST) (p=0.70) | ADAS-Cog11: -0.70 difference favoring fosgonimeton (p=0.35)Plasma pTau217: Reduced by -0.12 pg/mL vs. placebo (p<0.01) | [15][16] |
| ACT-AD (Phase 2) | Mild-to-Moderate Alzheimer's Disease | Fosgonimeton (monotherapy) for 26 weeks | ERP P300 Latency: -28 ms change (improvement) | Plasma NfL: Statistically significant reduction vs. placebo (-7.9 pg/mL, p=0.0059)[17]ADAS-Cog11: -3.3 point change[15] | [15][17] |
| SHAPE (Phase 2) | Parkinson's Disease Dementia & Dementia with Lewy Bodies | Fosgonimeton 40 mg daily for 26 weeks | N/A | ADAS-Cog13: Statistically significant improvement of -7.2 points vs. placebo (p=0.0321) in mITT population[5] | [5] |
-
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale (lower score indicates improvement).
-
NfL: Neurofilament light chain (a biomarker for neurodegeneration).
-
pTau217: Phosphorylated tau at position 217 (a biomarker for Alzheimer's pathology).
-
ERP P300 Latency: A measure of working memory processing speed (reduction indicates improvement).
Table 3: Selected Data for HGF/c-Met Inhibitors (Oncology)
| Drug | Study Type | Population | Key Efficacy Results | Reference |
| Capmatinib | Phase II (GEOMETRY mono-1) | Metastatic NSCLC with METex14 skipping | Overall Response Rate (ORR): 41% in previously treated patients; 68% in treatment-naïve patients. | [18] |
| Tepotinib | Phase II (VISION) | Advanced NSCLC with METex14 skipping | ORR (Investigator Assessed): 46% with a median duration of response of 11.1 months. | [19][20] |
| Ficlatuzumab | Phase II | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Investigated in combination with cetuximab; data on progression-free survival and anti-tumor activity reported. | [1][21] |
| Tivantinib | Phase III (failed) | Advanced Hepatocellular Carcinoma (HCC) | Did not meet the primary endpoint for overall survival. | [22] |
Experimental Protocols and Methodologies
Detailed protocols are proprietary; however, the methodologies employed in key studies can be summarized.
Fosgonimeton Preclinical Aβ Toxicity Model
-
Objective: To evaluate the neuroprotective potential of Fosgonimeton's active metabolite (fosgo-AM) in an amyloid-beta (Aβ)-driven preclinical model of Alzheimer's disease.[23]
-
Methodology:
-
Cell Culture: Primary rat cortical neurons are cultured.
-
Aβ Challenge: Neurons are challenged with toxic levels of Aβ₁₋₄₂ oligomers to induce neuronal stress and damage.[23]
-
Treatment: A subset of Aβ-challenged neurons is co-treated with fosgo-AM.[23]
-
Endpoint Analysis: Outcomes are measured by assessing neuronal survival, neurite network integrity, tau hyperphosphorylation, mitochondrial oxidative stress, and activation of pro-survival pathways like ERK and AKT.[23]
-
-
Key Findings: Fosgo-AM treatment significantly improved neuronal survival, protected neurite networks, and reduced tau hyperphosphorylation in Aβ-challenged neurons.[23]
LIFT-AD Clinical Trial Design for Fosgonimeton
The workflow for the LIFT-AD trial provides insight into the clinical evaluation of Fosgonimeton.
Conclusion
The HGF/c-Met signaling system presents a versatile therapeutic target, addressed by distinct pharmacological strategies for different pathologies. Fosgonimeton represents a novel approach, aiming to positively modulate the pathway to harness its inherent neurotrophic and regenerative capabilities for treating complex neurodegenerative diseases like Alzheimer's. While clinical trials have not yet met primary endpoints for cognitive improvement, favorable trends and significant effects on biomarkers of neurodegeneration suggest a potential disease-modifying effect.[16][24]
In contrast, inhibitors such as Capmatinib, Tepotinib, and Ficlatuzumab are designed to shut down the aberrant, overactive HGF/c-Met signaling that drives the growth and metastasis of various cancers.[1][9][11] Several of these inhibitors have demonstrated clear clinical efficacy and have become important targeted therapies for specific patient populations, such as NSCLC patients with MET exon 14 skipping mutations.[9][11]
For researchers and drug development professionals, the key takeaway is the context-dependent role of the HGF/c-Met pathway. The choice of a modulator—be it a positive enhancer or an inhibitor—is entirely dictated by the therapeutic goal: to restore beneficial signaling in the context of neurodegeneration or to block pathological signaling in the context of oncology.
References
- 1. fiercehn.com [fiercehn.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies - BioSpace [biospace.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 10. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phase I/II study of rilotumumab (AMG 102), an HGF inhibitor, and erlotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 3, Key Characteristics of Tepotinib - Tepotinib (Tepmetko) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. neurologylive.com [neurologylive.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. neurology.org [neurology.org]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Ficlatuzumab - Aveo Oncology [aveooncology.com]
- 22. Tivantinib - Wikipedia [en.wikipedia.org]
- 23. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
A Comparative Analysis of the Neuroprotective Effects of Fosgonimeton and Anti-Amyloid Antibodies in the Context of Alzheimer's Disease
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic strategies for Alzheimer's disease: fosgonimeton, a small molecule positive modulator of the HGF/MET system, and anti-amyloid monoclonal antibodies, a class of biologics designed to clear amyloid-beta (Aβ) pathology. The comparison focuses on their proposed neuroprotective mechanisms, supported by preclinical and clinical data.
Introduction: Divergent Approaches to Neuroprotection
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of Aβ plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] Therapeutic development has largely focused on the amyloid cascade hypothesis. Anti-amyloid antibodies represent a direct test of this hypothesis by targeting Aβ for removal.[2] In contrast, fosgonimeton represents a mechanism-based approach aimed at enhancing endogenous neurotrophic and neuroprotective pathways to bolster neuronal resilience against the various pathological insults in AD.[3][4] This guide will dissect the available evidence for the neuroprotective effects of each approach.
Mechanisms of Action
Fosgonimeton: Positive Modulator of the HGF/MET System
Fosgonimeton is a small molecule positive modulator of the hepatocyte growth factor (HGF)/MET signaling system.[5] The HGF/MET pathway is crucial for neuronal growth, survival, and synaptogenesis during development and in the adult brain.[6][7] In neurodegenerative contexts, activation of this pathway is believed to confer neuroprotection through multiple downstream effects, including anti-inflammatory, pro-angiogenic, and immunomodulatory mechanisms.[6] Preclinical studies suggest that fosgonimeton's active metabolite enhances the activation of pro-survival effectors like ERK and AKT, while reducing the activity of GSK3β, a key kinase in tau hyperphosphorylation.[3] It also appears to mitigate Aβ-induced deficits in autophagy markers.[3]
Anti-Amyloid Antibodies: Targeting Aβ for Clearance
Anti-amyloid monoclonal antibodies are designed to bind to various forms of Aβ, facilitating its removal from the brain.[8] There are several proposed, non-mutually exclusive mechanisms by which these antibodies exert their effects:
-
Microglial-mediated phagocytosis: Antibodies can opsonize Aβ plaques, flagging them for clearance by microglia via Fc-receptor binding.[9] Donanemab, in particular, is thought to work through this mechanism.
-
Neutralization of toxic species: Antibodies can bind to soluble Aβ oligomers and protofibrils, which are considered highly neurotoxic, thereby neutralizing their detrimental effects on synapses.[9][10] Lecanemab is designed to selectively target these soluble Aβ aggregates.[10]
-
Direct disassembly of plaques: Some antibodies may directly interact with fibrillar Aβ, leading to the breakdown of established plaques.[9]
The neuroprotective effects of these antibodies are considered to be a downstream consequence of reducing the Aβ burden and its associated neurotoxicity.[2]
Preclinical Evidence of Neuroprotection
Fosgonimeton has demonstrated neuroprotective effects in various preclinical models of dementia.[11] In primary rat cortical neurons challenged with Aβ, its active metabolite, fosgo-AM, significantly improved neuronal survival, protected neurite networks, and reduced tau hyperphosphorylation.[3] Furthermore, fosgo-AM treatment led to a decrease in mitochondrial oxidative stress and cytochrome c release.[3] In an in vivo rat model of AD, fosgonimeton administration rescued cognitive function.[3][12]
Clinical Evidence of Neuroprotection
Direct head-to-head clinical trials comparing fosgonimeton with anti-amyloid antibodies have not been conducted. Therefore, a comparison must be drawn from their respective clinical trial data.
Fosgonimeton
The Phase 2/3 LIFT-AD trial of fosgonimeton in mild-to-moderate AD did not meet its primary endpoint of a statistically significant change on the Global Statistical Test (GST).[13][14] However, the data indicated directional improvements favoring fosgonimeton on cognition (ADAS-Cog11) and function (ADCS-ADL23), although these were not statistically significant. Notably, prespecified subgroup analyses suggested a greater numerical treatment effect in patients with more advanced disease and in APOE4 carriers.[15]
From a biomarker perspective, fosgonimeton treatment resulted in consistent directional improvements in markers of neurodegeneration (NfL), inflammation (GFAP), and protein pathology (p-Tau181, p-Tau217, and Aβ 42/40 ratio). A statistically significant reduction in plasma pTau217 was observed compared to placebo.
Anti-Amyloid Antibodies
Several anti-amyloid antibodies have demonstrated a statistically significant slowing of cognitive and functional decline in large Phase 3 trials, leading to regulatory approvals.
-
Donanemab: The Phase 3 TRAILBLAZER-ALZ 2 trial showed that donanemab slowed cognitive and functional decline by 35% compared to placebo over 18 months on the integrated Alzheimer's Disease Rating Scale (iADRS).[18] The treatment led to an 84% average reduction in amyloid plaque levels at 18 months.
-
Aducanumab: The approval of aducanumab was based on conflicting results from two Phase 3 trials, EMERGE and ENGAGE. The EMERGE trial met its primary endpoint, showing a 22-23% reduction in decline on the CDR-SB in the high-dose group, while the ENGAGE trial did not.[19][20][21] Both studies showed a dose-dependent reduction in amyloid plaques.[21]
A key safety concern for amyloid-targeting antibodies is the incidence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or hemorrhage (ARIA-H).[1][17][22]
Quantitative Data Summary
The following tables summarize key quantitative outcomes from the respective clinical trials.
Table 1: Clinical Efficacy Outcomes
| Drug | Trial | Primary Endpoint | Result vs. Placebo | p-value |
| Fosgonimeton | LIFT-AD | Global Statistical Test (GST) | -0.08 change (favoring drug) | 0.70 |
| Lecanemab | Clarity AD | CDR-SB | 27% slowing of decline[16] | 0.00005[16] |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing of decline | <0.001 |
| Aducanumab | EMERGE (High Dose) | CDR-SB | 22% slowing of decline[21] | 0.012[21] |
| Aducanumab | ENGAGE (High Dose) | CDR-SB | 2% increase in decline | 0.833[21] |
Table 2: Key Biomarker and Safety Outcomes
| Drug | Key Biomarker Change | Key Adverse Event | Incidence |
| Fosgonimeton | -0.12 pg/mL in plasma pTau217 vs. placebo (p<0.01) | Injection site reactions | Higher than placebo |
| Lecanemab | -59.1 Centiloids in amyloid PET vs. placebo[16] | ARIA (edema or hemorrhage) | 21.5%[17] |
| Donanemab | 84% reduction in amyloid plaque levels | ARIA (edema or hemorrhage) | 26.1-30.5%[22] |
| Aducanumab | Dose-dependent reduction in amyloid PET | ARIA (edema) | 35% (in high dose)[20] |
Experimental Protocols
This section outlines generalized protocols for key assays used to evaluate neuroprotective effects, based on common methodologies in the field.
Neuronal Viability Assay
This assay quantifies the number of living cells in a culture following a neurotoxic insult.
-
Cell Culture: Plate primary cortical neurons or iPSC-derived neurons in 96-well plates and culture until mature.
-
Treatment: Pre-treat cultures with varying concentrations of the test compound (e.g., fosgonimeton) for a specified duration (e.g., 24 hours).
-
Insult: Introduce a neurotoxic agent (e.g., Aβ oligomers) to the cultures (excluding control wells) and incubate for an additional period (e.g., 24-48 hours).
-
Staining: Remove media and add a solution containing a live-cell dye (e.g., Calcein-AM, which fluoresces green in live cells) and a dead-cell dye (e.g., Ethidium Homodimer-1, which fluoresces red in dead cells).[23] Incubate for 15-30 minutes.[23]
-
Quantification: Measure fluorescence intensity using a fluorescence microplate reader or capture images with a high-content imager to count live and dead cells.[24] Cell viability is expressed as the percentage of live cells relative to the total number of cells.
Synaptic Function Assessment (Electrophysiology)
This method assesses the integrity and plasticity of synaptic connections.
-
Slice Preparation: Prepare acute brain slices from a relevant animal model of AD.
-
Recording: Using whole-cell patch-clamp or field potential recordings, identify a synaptic pathway for analysis (e.g., Schaffer collateral pathway in the hippocampus).[25]
-
Stimulation: Apply electrical stimulation to presynaptic axons and record the postsynaptic response (e.g., field excitatory postsynaptic potentials, fEPSPs).[26]
-
Plasticity Induction: To assess synaptic plasticity, deliver a high-frequency stimulation protocol to induce long-term potentiation (LTP).
-
Analysis: Measure the amplitude and slope of the fEPSP. A reduction in the potentiation of the fEPSP slope after LTP induction in disease models, and its rescue by a therapeutic agent, indicates a neuroprotective effect on synaptic function. The paired-pulse ratio (PPR) can also be used to investigate changes in presynaptic release probability.[27]
Measurement of Neuroinflammatory Markers
This involves quantifying key inflammatory biomarkers in biological fluids.
-
Sample Collection: Collect cerebrospinal fluid (CSF) or plasma from clinical trial participants or animal models.
-
Assay: Use a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex assay platform (e.g., Meso Scale Discovery), to measure the concentration of specific biomarkers.
-
Key Markers:
-
Analysis: Compare biomarker concentrations between treatment and placebo groups to assess the anti-inflammatory effect of the therapeutic.
Conclusion
Fosgonimeton and anti-amyloid antibodies represent fundamentally different strategies for neuroprotection in Alzheimer's disease.
-
Anti-amyloid antibodies have successfully demonstrated that targeting and removing Aβ plaques can slow the clinical progression of early Alzheimer's disease.[17] Their neuroprotective effect is a direct consequence of clearing a primary pathological hallmark of the disease. However, this approach is associated with the risk of ARIA and has so far shown moderate, rather than curative, clinical benefits.
-
Fosgonimeton aims to provide neuroprotection by activating an endogenous cellular repair and survival pathway.[4] While it failed to meet its primary clinical endpoint, the positive trends in certain patient subgroups and favorable changes in downstream biomarkers of neurodegeneration and pathology suggest that modulating the HGF/MET system may still hold therapeutic potential.[13] This pleiotropic approach could theoretically offer protection against a wider range of pathological insults beyond Aβ toxicity.[12]
For drug development professionals, the comparison highlights a key strategic question: whether to pursue direct targeting of a core pathology (amyloid) or to enhance the brain's intrinsic protective mechanisms. The clinical success of anti-amyloid antibodies validates the importance of Aβ in the disease cascade, while the data from fosgonimeton suggests that alternative, cell-centric neuroprotective strategies warrant further investigation, potentially as complementary therapies.
References
- 1. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Athira Pharma Reveals Preclinical Data on Fosgonimeton's Neuroprotective Mechanism at AAIC 2024 [synapse.patsnap.com]
- 5. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 6. HGF and MET: From Brain Development to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced HGF/MET Signaling May Contribute to the Synaptic Pathology in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passive Anti-Amyloid Beta Immunotherapies in Alzheimer’s Disease: From Mechanisms to Therapeutic Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
- 11. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. Athira Pharma Reports Phase 2/3 LIFT-AD Trial Results for Fosgonimeton in Mild-to-Moderate Alzheimer's [synapse.patsnap.com]
- 16. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer’s Disease At Clinical Trials On Alzheimer’s Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 17. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 19. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 20. curealz.org [curealz.org]
- 21. researchgate.net [researchgate.net]
- 22. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Frontiers | Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity [frontiersin.org]
- 26. Structure/Function assessment of synapses at motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Unveiling the Synaptic Function and Structure Using Paired Recordings From Synaptically Coupled Neurons [frontiersin.org]
- 28. Neuroinflammatory Biomarkers in Alzheimer’s Disease: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Fosgonimeton Efficacy: A Comparative Analysis in Preclinical Alzheimer's Disease Models and Clinical Insights into APOE4 Status
A detailed examination of fosgonimeton's neuroprotective effects in preclinical studies and an exploration of clinical trial data provide insights into its potential therapeutic benefits for Alzheimer's disease, including preliminary findings in APOE ε4 carriers and non-carriers.
Fosgonimeton, a small-molecule positive modulator of the hepatocyte growth factor (HGF)/MET signaling system, has demonstrated neurotrophic and neuroprotective effects in various preclinical models of dementia.[1][2] Developed by Athira Pharma, this investigational drug is designed to enhance the activity of the HGF system, which is crucial for neuronal health and is often impaired in neurodegenerative conditions.[3][4] While direct preclinical comparisons of fosgonimeton's efficacy in APOE ε4 carrier versus non-carrier models are not publicly available, data from in vitro and in vivo studies, alongside subgroup analyses from clinical trials, offer a comprehensive overview of its therapeutic potential.
Preclinical Efficacy in Non-Genotyped Models
Recent preclinical research has focused on fosgonimeton's ability to counteract amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[1][2] These studies, primarily conducted in primary rat cortical neurons and a rat model of Alzheimer's disease, have elucidated the drug's mechanism of action and its effects on neuronal survival and function.[1][2]
In Vitro Studies
In primary rat cortical neurons subjected to Aβ toxicity, fosgonimeton's active metabolite, fosgo-AM, demonstrated significant neuroprotective effects.[1][2] Treatment with fosgo-AM led to improved neuronal survival, preservation of neurite networks, and a reduction in tau hyperphosphorylation.[1][2] Mechanistically, fosgo-AM was found to mitigate mitochondrial oxidative stress and decrease the release of cytochrome c, an indicator of apoptosis.[1][2] Furthermore, it enhanced the activation of pro-survival signaling pathways, including ERK and AKT, while reducing the activity of GSK3β, a key kinase involved in tau pathology.[1][2][5] The drug also appeared to positively influence autophagy by mitigating Aβ-induced deficits in ULK1 and Beclin-1.[1][2]
In Vivo Studies
The neuroprotective effects of fosgonimeton were also observed in an in vivo rat model of Alzheimer's disease induced by intracerebroventricular injection of Aβ25-35.[1][2] Administration of fosgonimeton resulted in a significant rescue of cognitive function, as assessed by the passive avoidance test.[1][2] This functional improvement suggests that the neuroprotective mechanisms observed in vitro translate to tangible cognitive benefits in a living model.[6]
Clinical Insights into APOE ε4 Genotype
While preclinical models in the key studies did not stratify by APOE genotype, clinical trials of fosgonimeton in patients with mild-to-moderate Alzheimer's disease have provided some preliminary data on its effects in APOE ε4 carriers versus non-carriers.
The Phase 2/3 LIFT-AD trial, despite not meeting its primary endpoint, revealed some noteworthy trends in a subgroup analysis.[7] Numerically greater treatment effects were observed in patients who were APOE ε4 carriers.[7] Similarly, the ACT-AD study, a Phase 2 trial, conducted a prespecified subgroup analysis that showed no significant differences in treatment effect between APOE ε4 carriers and non-carriers on the primary endpoints.[4] However, it's important to note that these clinical trial subgroup analyses are exploratory and should be interpreted with caution.
Summary of Preclinical Data
| Experimental Model | Key Findings | Quantitative Outcomes |
| Primary Rat Cortical Neurons (In Vitro) | - Improved neuronal survival against Aβ toxicity- Protected neurite networks- Reduced tau hyperphosphorylation- Attenuated mitochondrial oxidative stress and cytochrome c release- Enhanced activation of pro-survival pathways (ERK, AKT)- Reduced activity of GSK3β- Mitigated deficits in autophagy markers (ULK1, Beclin-1) | Specific quantitative data from the primary publication is not available in the provided search results. |
| Aβ25-35 Rat Model (In Vivo) | - Rescued cognitive function | Significant improvement in the passive avoidance test.[1][2] |
Experimental Protocols
In Vitro Aβ Toxicity Model: [1][2]
-
Cell Culture: Primary cortical neurons were harvested from embryonic day 18 Sprague-Dawley rats.
-
Toxicity Induction: Neurons were exposed to oligomerized amyloid-beta 1-42 (Aβ1-42) to induce neurotoxicity.
-
Treatment: The active metabolite of fosgonimeton, fosgo-AM, was co-administered with Aβ1-42.
-
Outcome Measures: Neuronal viability was assessed using microscopy and biochemical assays. Neurite network integrity was quantified through imaging analysis. Protein phosphorylation (tau, ERK, AKT, GSK3β) and levels of autophagy markers (ULK1, Beclin-1) were measured by western blotting. Mitochondrial health was evaluated by measuring oxidative stress and cytochrome c release.
In Vivo Aβ-Induced Cognitive Deficit Model: [1][2]
-
Animal Model: Adult male Sprague-Dawley rats were used.
-
Toxicity Induction: A neurotoxic fragment of amyloid-beta, Aβ25-35, was administered via intracerebroventricular (ICV) injection to induce Alzheimer's-like pathology and cognitive deficits.
-
Treatment: Fosgonimeton was administered systemically following the Aβ25-35 injection.
-
Outcome Measures: Cognitive function was assessed using the passive avoidance test, which measures learning and memory.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for fosgonimeton's neuroprotective effects.
Caption: Workflow of preclinical efficacy studies for fosgonimeton.
References
- 1. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton Being Evaluated for Alzheimer Disease Without Acetylcholinesterase Inhibitors - - Practical Neurology [practicalneurology.com]
- 5. chartmill.com [chartmill.com]
- 6. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 7. neurologylive.com [neurologylive.com]
Head-to-Head In Vitro Comparison of Fosgonimeton and Other Dementia Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of fosgonimeton against other therapeutic agents for dementia, including monoclonal antibodies, cholinesterase inhibitors, and an NMDA receptor antagonist. The data presented is compiled from various preclinical studies to offer a comparative overview of their performance in key cellular assays relevant to neurodegenerative diseases.
Fosgonimeton: A Positive Modulator of the HGF/MET System
Fosgonimeton is a small molecule prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1] This pathway is crucial for neuronal survival, growth, and synaptic function.[2][3] In vitro studies have demonstrated that fosgonimeton's active metabolite promotes neurotrophic and neuroprotective effects in various models of dementia.[2][4]
Signaling Pathway of Fosgonimeton
Caption: Fosgonimeton's mechanism of action.
Comparative In Vitro Data
The following tables summarize the in vitro effects of fosgonimeton and other dementia therapeutics across key neurobiological endpoints. It is important to note that these data are compiled from separate studies and are not from direct head-to-head experiments, which may involve different experimental conditions.
Table 1: Neuroprotection Assays
| Therapeutic Agent | In Vitro Model | Insult | Concentration | Observed Effect | Citation |
| Fosgonimeton (active metabolite) | Primary Cortical Neurons | Amyloid-beta | Not Specified | Protected against neurotoxic insults | [2] |
| Primary Cortical Neurons | Oxidative Stress (H2O2) | Not Specified | Neuroprotective | [4] | |
| Primary Cortical Neurons | Neuroinflammation (LPS) | Not Specified | Neuroprotective | [4] | |
| Primary Cortical Neurons | Excitotoxicity (Glutamate) | Not Specified | Neuroprotective | [4] | |
| Lecanemab | Organotypic Hippocampal Cultures | Amyloid-beta/Fibrinogen Complex | Not Specified | Prevents synaptotoxicity | |
| Donepezil | PC12 Cells | Not Applicable | 1-10 µM | Potentiated neuronal differentiation | [5] |
| Galantamine | SH-SY5Y Neuroblastoma Cells | Amyloid-beta 1-40 | Not Specified | Reduced cytotoxicity and apoptosis | [2] |
| Rat Cortical Neurons | Amyloid-beta 1-40 | Not Specified | Prevented oxidative stress | [6] | |
| Memantine | Primary Neuronal Cultures | Amyloid-beta 1-42 | 1-10 µM | Prevented neuronal death | [7] |
| Cultured Neurons | Hypoxia | 1 µM | Protected against hypoxic damage | [8] | |
| Organotypic Hippocampal Slices | NMDA | 1-50 µM | Protected from NMDA-induced excitotoxicity |
Table 2: Neurite Outgrowth Assays
| Therapeutic Agent | In Vitro Model | Concentration | Observed Effect | Citation |
| Fosgonimeton (active metabolite) | Primary Hippocampal Neurons | Not Specified | Enhanced neurite outgrowth | [2] |
| Donepezil | PC12 Cells | 1-10 µM | Potentiated NGF-induced neurite outgrowth | [4][5] |
| Memantine | Cerebellar Microexplant Cultures | 1-50 µM | Restored 3-NP-impaired neuronal outgrowth | [9] |
Table 3: Synaptogenesis Assays
| Therapeutic Agent | In Vitro Model | Concentration | Observed Effect | Citation |
| Fosgonimeton (active metabolite) | Primary Hippocampal Neurons | Not Specified | Enhanced synaptogenesis | [2] |
| Rivastigmine | Fetal Rat Primary Cortical Cultures | 5-10 µM | Increased levels of synaptic markers (SNAP-25, synaptophysin) | [10][11] |
| Memantine | Fmr1-KO Cerebellar Granule Cells | Not Specified | Stimulated synapse formation, particularly excitatory synapses | [12] |
Table 4: Effects on Tau Phosphorylation
| Therapeutic Agent | In Vitro Model | Concentration | Observed Effect | Citation |
| Fosgonimeton (active metabolite) | Primary Cortical Neurons (Aβ-induced) | Not Specified | Reduction in p-tau accumulation | [4] |
| Lecanemab | Human-induced Basal Forebrain Cholinergic Neurons | Not Specified | Marked reduction in phosphorylated Tau181 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols for common in vitro assays used in dementia research.
Generic Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical workflow for an in vitro neuroprotection assay.
1. Neuronal Cell Culture: Primary neurons (e.g., cortical, hippocampal) are isolated from embryonic or neonatal rodents and cultured in appropriate media. Alternatively, neuronal cell lines (e.g., SH-SY5Y, PC12) can be used.
2. Treatment: Cells are treated with the therapeutic agent at various concentrations for a specified duration. A vehicle control is always included.
3. Induction of Neurotoxicity: A neurotoxic insult is applied to the cell cultures. Common insults include:
-
Amyloid-beta (Aβ) oligomers: To mimic Alzheimer's disease pathology.
-
Oxidative stress: Induced by agents like hydrogen peroxide (H2O2).
-
Excitotoxicity: Induced by high concentrations of glutamate.
-
Neuroinflammation: Simulated by treatment with lipopolysaccharide (LPS).
4. Assessment of Neuronal Viability: Cell viability is quantified using various assays:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
5. Neurite Outgrowth Assay:
-
Neurons are cultured on a suitable substrate and treated with the test compound.
-
After a defined period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin).
-
Images are captured using microscopy, and neurite length and branching are quantified using image analysis software.
6. Synaptogenesis Assay:
-
Mature neuronal cultures are treated with the therapeutic agent.
-
Cells are then fixed and immunostained for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers.
-
Synapses are identified as co-localized puncta of pre- and post-synaptic markers and quantified using high-content imaging and analysis.
Conclusion
The in vitro data compiled in this guide highlight the distinct and sometimes overlapping mechanisms of various dementia therapeutics. Fosgonimeton, through its unique mode of action on the HGF/MET pathway, demonstrates broad neurotrophic and neuroprotective effects. Monoclonal antibodies like lecanemab show promise in directly targeting amyloid-beta and its downstream toxic effects, including tau pathology. Cholinesterase inhibitors and memantine, while having different primary mechanisms, also exhibit neuroprotective and synaptogenic properties in certain in vitro models.
References
- 1. researchgate.net [researchgate.net]
- 2. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil potentiates nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. A novel effect of rivastigmine on pre-synaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Therapeutic effect of Memantine through the Stimulation of Synapse Formation and Dendritic Spine Maturation in Autism and Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating Fosgonimeton's Effects on GSK3β Activity
Fosgonimeton (ATH-1017) is a novel small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, which is under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's.[1][2][3][4] One of its key downstream effects is the modulation of Glycogen Synthase Kinase 3 Beta (GSK3β), a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][5][6] This guide provides a comparative analysis of fosgonimeton's mechanism for modulating GSK3β activity against other known GSK3β inhibitors, supported by relevant experimental protocols and data.
Mechanism of Action: Fosgonimeton's Indirect Modulation of GSK3β
Unlike direct inhibitors, fosgonimeton's active metabolite, fosgo-AM, does not bind to GSK3β. Instead, it enhances the HGF/MET signaling pathway.[3][4][7] This activation of the MET receptor tyrosine kinase stimulates downstream pro-survival signaling cascades, including the PI3K/AKT and MEK/ERK pathways.[1][2] The activation of AKT leads to the inhibitory phosphorylation of GSK3β at its Serine 9 residue (Ser9), which reduces its kinase activity.[8] This indirect mechanism ultimately leads to a decrease in the hyperphosphorylation of tau protein, as observed in preclinical models.[1][5][6][9]
Caption: Fosgonimeton's indirect signaling pathway to inhibit GSK3β activity.
Comparative Analysis with Alternative GSK3β Inhibitors
A variety of compounds have been developed to inhibit GSK3β activity through different mechanisms. Understanding these alternatives provides context for fosgonimeton's unique approach. These inhibitors are broadly classified as ATP-competitive, non-ATP-competitive (allosteric), and metal ions.
| Compound/Class | Mechanism of Action | Reported Effect on GSK3β | Potency (IC50) | Key Experimental Model(s) |
| Fosgonimeton | HGF/MET Positive Modulator | Reduces activity via AKT-mediated inhibitory phosphorylation | N/A (Indirect Modulator) | Primary rat cortical neurons; Aβ rat model[1][5] |
| Lithium | Metal Ion; Competes with Mg2+ | Direct and Indirect Inhibition | ~1-2 mM[10] | Neuronal cultures, Animal models[8][10] |
| Tideglusib | Non-ATP-Competitive (Allosteric) | Direct Inhibition | ~0.6 µM | Transgenic mouse models of AD[8] |
| AR-A014418 | ATP-Competitive | Selective Direct Inhibition | 104 nM | Hippocampal slices[10] |
| Paullones | ATP-Competitive | Direct Inhibition | 4-80 nM | In vitro kinase assays[8] |
| Berberine | Natural Alkaloid | Reduces activity via AKT/GSK3β pathway modulation | Not specified | Ischemia models, AD patient brains[8] |
| Morin | Natural Flavonoid | Inhibits GSK3β-induced tau phosphorylation | Not specified | 3xTg-AD mice, Human neuroblastoma cells[8] |
Experimental Protocols for Validating GSK3β Activity
Validating the effect of a compound like fosgonimeton on GSK3β activity requires specific and reliable methodologies. Below are summaries of common experimental protocols.
Western Blot for Phosphorylated GSK3β (Ser9) and Phospho-Tau
This is an indirect but highly common method to infer GSK3β activity in a cellular context. A reduction in GSK3β activity is correlated with an increase in its inhibitory phosphorylation at Ser9 and a decrease in the phosphorylation of its substrates, such as Tau.
Protocol Summary:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary rat cortical neurons) and treat with the compound of interest (e.g., fosgo-AM) for a specified time. Often, cells are co-treated with an insult, like Amyloid-beta (Aβ), to induce GSK3β activity.[1]
-
Lysate Preparation: Harvest cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by molecular weight on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phospho-GSK3β (Ser9), total GSK3β, phospho-Tau (at specific GSK3β sites like Ser396/Thr231), and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with appropriate secondary antibodies conjugated to HRP.
-
-
Detection: Add a chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein and/or loading control. An increase in the p-GSK3β (Ser9)/total GSK3β ratio indicates inhibition.
Caption: A typical experimental workflow for Western Blot analysis.
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of GSK3β on a specific substrate. They are useful for screening direct inhibitors but can also be used with GSK3β immunoprecipitated from fosgonimeton-treated cells.
Protocol Summary (Luminescence-Based, e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant GSK3β enzyme (or immunoprecipitated GSK3β), a specific peptide substrate, and the test compound (e.g., a direct inhibitor as a positive control).[11][12]
-
Initiate Reaction: Add ATP to start the kinase reaction, where GSK3β phosphorylates the substrate, consuming ATP in the process.[12] Incubate at a controlled temperature (e.g., 30°C) for a set time.[11]
-
Detection: Add a Kinase-Glo® reagent. This reagent contains luciferase and its substrate, which produces light in the presence of the remaining ATP.[12]
-
Measurement: Read the luminescence signal on a microplate reader.
-
Analysis: A lower luminescence signal corresponds to less remaining ATP, indicating higher GSK3β activity. Conversely, a higher signal indicates inhibition of the kinase.[12]
Protocol Summary (Radiolabeled):
-
Immunoprecipitation (for cellular context): Isolate GSK3β from cell lysates using a specific antibody coupled to affinity beads.[13]
-
Kinase Reaction: Incubate the immunoprecipitated kinase with a substrate in the presence of radiolabeled [γ-³²P]ATP.[13][14]
-
Measurement: Measure the incorporation of ³²P into the substrate, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter.[13]
-
Analysis: Higher radioactivity counts indicate greater GSK3β activity.
Mass Spectrometry (MS)-Based Assays
Modern, non-radioactive methods like SELDI-TOF-MS can directly measure the phosphorylation of a peptide substrate.[14]
Protocol Summary:
-
Kinase Reaction: Perform a kinase assay with recombinant or immunoprecipitated GSK3β, a target peptide substrate, and "cold" (non-radiolabeled) ATP.
-
Sample Preparation: Apply the reaction mixture to a specialized chip surface for analysis.
-
MS Analysis: Use a mass spectrometer to measure the mass-to-charge (m/z) ratio of the peptides.
-
Analysis: A molecular weight shift equal to one phosphate group (80 Da) in the target peptide indicates phosphorylation. The magnitude of this shift can be correlated with GSK3β activity.[14] This method can detect dose-dependent responses and inhibition by compounds like lithium chloride.[14]
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Athira Pharma Announces Preclinical Data Highlighting Fosgonimeton Treatment in Models of Alzheimer’s Disease [drug-dev.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. investors.athira.com [investors.athira.com]
- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A novel mass spectrometry-based assay for GSK-3β activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosgonimeton and ATH-1105: Modulators of the HGF/MET Pathway for Neurodegeneration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two investigational small molecules, fosgonimeton (ATH-1017) and ATH-1105, which are being developed as potential therapies for neurodegenerative diseases. Both compounds act as positive modulators of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical system for neuronal health and function.
This document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy in various models of neurodegeneration, and overall therapeutic potential.
Mechanism of Action: Targeting a Common Pathway
Both fosgonimeton and ATH-1105 are designed to enhance the activity of the HGF/MET neurotrophic system. The binding of HGF to its receptor, MET, triggers a cascade of intracellular signaling events that promote neuronal survival, regeneration, and reduce inflammation.[1][2] In neurodegenerative conditions, this signaling pathway may be impaired.[3]
Fosgonimeton is a prodrug that is converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM), which then enters the brain to enhance the HGF/MET system.[1][4] ATH-1105 is a direct-acting, orally available small molecule that also positively modulates this pathway.[5] Activation of the MET receptor by these compounds leads to the phosphorylation of downstream effectors such as AKT and ERK, which are involved in pro-survival and anti-apoptotic processes.[6][7][8]
Below is a diagram illustrating the HGF/MET signaling pathway targeted by both molecules.
References
- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ATH-1105, a small-molecule positive modulator of the neurotrophic HGF system, is neuroprotective, preserves neuromotor function, and extends survival in preclinical models of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATH-1105, a small-molecule positive modulator of the neurotrophic HGF system, is neuroprotective, preserves neuromotor function, and extends survival in preclinical models of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuronal Efficacy of Fosgonimeton: A Comparative Guide to its Mechanism of Action Across Diverse Neuronal Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotrophic and neuroprotective effects of fosgonimeton, a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. We delve into the cross-validation of its mechanism of action in different neuronal populations, presenting supporting experimental data and detailed protocols to facilitate a deeper understanding of its therapeutic potential in neurodegenerative diseases.
Mechanism of Action: Enhancing the HGF/MET Neurotrophic System
Fosgonimeton is a prodrug that is rapidly converted to its active metabolite, ATH-1001 (also referred to as fosgo-AM), in plasma.[1] This active metabolite can cross the blood-brain barrier and positively modulates the HGF/MET neurotrophic system.[1] The binding of HGF to its receptor, MET, a receptor tyrosine kinase, is enhanced by fosgo-AM. This potentiation leads to the phosphorylation of intracellular tyrosine residues on the MET receptor, initiating a cascade of downstream signaling pathways.[1]
Key signaling cascades activated by the HGF/MET system include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1] These pathways are crucial for promoting cell survival, growth, and differentiation. The activation of the HGF/MET system has been shown to have potent neurotrophic effects on various neuron types, including hippocampal, cortical, and dopaminergic neurons.[1][2] The therapeutic strategy behind fosgonimeton is to leverage these neurotrophic and neuroprotective effects to counteract the neurodegeneration seen in conditions like Alzheimer's disease.[2][3]
Cross-Validation of Neurotrophic and Neuroprotective Effects
Fosgonimeton, through its active metabolite fosgo-AM, has demonstrated significant neurotrophic and neuroprotective effects across different primary neuronal cultures. These findings support a broad-spectrum efficacy that is crucial for therapeutic intervention in complex neurodegenerative disorders.
Neurotrophic Effects: Synaptogenesis and Neurite Outgrowth
In primary rat hippocampal neurons, treatment with fosgo-AM has been shown to enhance synaptogenesis and neurite outgrowth.[2][3][4] This is a critical finding as synaptic loss is a key pathological hallmark of Alzheimer's disease.
Neuroprotective Effects Against Various Insults
Fosgo-AM has shown potent neuroprotective capabilities in primary rat cortical neurons against a range of neurotoxic insults that are implicated in the pathology of neurodegenerative diseases.[4][5]
Table 1: Neuroprotective Effects of fosgo-AM on Primary Rat Cortical Neurons
| Neurotoxic Insult | Mechanism of Toxicity | Fosgo-AM Concentration | % Recovery of Cell Viability | Reference |
| MPP+ | Mitochondrial Dysfunction | 1 µM | 85% | [5] |
| Glutamate | Excitotoxicity | 1 µM | 61% | [5] |
| LPS | Neuroinflammation | 1 µM | 93% | [5] |
| H2O2 | Oxidative Stress | 1 µM | 144% | [5] |
| Glutamate | Excitotoxicity | 100 nM | 80% of normal control | [6] |
Data represents the percentage recovery of neuronal viability in the presence of the neurotoxin and fosgo-AM, as compared to the neurotoxin alone.
Comparison with an Alternative HGF/MET Modulator: ATH-1105
To provide a comparative perspective, we examine the effects of ATH-1105, another novel small-molecule positive modulator of the HGF/MET system. ATH-1105 has been investigated for its therapeutic potential in amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects in primary motor neuron cultures.
Table 2: Comparative Effects of Fosgonimeton (fosgo-AM) and ATH-1105 Across Neuronal Types
| Effect | Fosgonimeton (fosgo-AM) | ATH-1105 |
| Neuronal Type | Primary Hippocampal Neurons | Primary Spinal Motor Neurons |
| Neurotrophic Effects | Enhanced synaptogenesis and neurite outgrowth.[2][3][4] | Attenuated glutamate-mediated excitotoxicity in primary motor neurons and motor neuron-astrocyte cocultures.[7] |
| Neuronal Type | Primary Cortical Neurons | Primary Motor Neurons |
| Neuroprotective Effects | Significant improvement in cell viability against MPP+, glutamate, LPS, and H2O2 insults.[5] | Protective effects on motor neurons and neuromuscular junctions in motor neuron-muscle cocultures.[7] |
This comparison highlights the consistent neuroprotective and neurotrophic action of HGF/MET system modulators across different neuronal populations, suggesting a fundamental and conserved mechanism of action.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol is adapted from studies evaluating the neurotrophic effects of fosgo-AM.[2]
Objective: To quantify the effect of fosgo-AM on neurite outgrowth in primary rat hippocampal neurons.
Materials:
-
Primary rat hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
HGF (Hepatocyte Growth Factor)
-
fosgo-AM (active metabolite of fosgonimeton)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Culture: Plate primary rat hippocampal neurons on poly-D-lysine coated plates and culture for 4 days in Neurobasal medium.
-
Treatment: On the first and third day of culture, treat the neurons with vehicle, HGF, fosgo-AM, or a combination of HGF and fosgo-AM.
-
Fixation and Staining: At the end of the 4-day culture period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and block non-specific antibody binding.
-
Immunocytochemistry: Incubate the cells with a primary antibody against β-III tubulin overnight at 4°C. The following day, wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze neurite length and the number of branches per neuron using image analysis software.
Neuroprotection Assay in Primary Cortical Neurons
This protocol is based on studies assessing the neuroprotective effects of fosgo-AM against various neurotoxic insults.[5]
Objective: To determine the ability of fosgo-AM to protect primary cortical neurons from cell death induced by neurotoxins.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
fosgo-AM
-
Neurotoxins (e.g., MPP+, glutamate, LPS, H2O2)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Culture: Plate primary rat cortical neurons in a 96-well plate and culture until mature.
-
Pre-treatment: Treat the neurons with varying concentrations of fosgo-AM for a specified period before introducing the neurotoxin.
-
Neurotoxin Challenge: Add the specific neurotoxin (e.g., MPP+, glutamate) to the wells containing the fosgo-AM treated and untreated control cells.
-
Incubation: Incubate the plate for a duration appropriate for the chosen neurotoxin to induce cell death.
-
Cell Viability Assessment: Measure cell viability using a luminescent assay that quantifies ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability and calculate the neuroprotective effect of fosgo-AM.
Conclusion
The available preclinical data provides strong evidence for the robust neurotrophic and neuroprotective effects of fosgonimeton across different neuronal types, primarily through the positive modulation of the HGF/MET signaling pathway. The cross-validation of its mechanism of action in hippocampal, cortical, and, by extension through related compounds, motor neurons, underscores its potential as a broad-spectrum therapeutic for neurodegenerative diseases. The quantitative data on neuroprotection against various insults further solidifies its profile as a promising candidate for restoring neuronal health and function. Further research, including more direct comparative studies with other neurotrophic agents, will be instrumental in fully elucidating the therapeutic landscape for HGF/MET modulators.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATH-1105, a small-molecule positive modulator of the neurotrophic HGF system, is neuroprotective, preserves neuromotor function, and extends survival in preclinical models of ALS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Analysis of Fosgonimeton and Other Alzheimer's Disease Therapeutics
This guide provides a detailed comparison of the safety and tolerability of fosgonimeton, an investigational small molecule, with established and recently approved Alzheimer's disease (AD) treatments. The analysis is based on data from clinical trials and is intended for researchers, scientists, and drug development professionals.
Introduction to Fosgonimeton
Fosgonimeton (formerly ATH-1017) is a small-molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system.[1] Its mechanism is designed to be neuroprotective and regenerative, promoting synaptic function and neuronal survival.[2][3] This approach differs fundamentally from other major classes of AD drugs, such as anti-amyloid antibodies, cholinesterase inhibitors, and NMDA receptor antagonists. While the Phase 2/3 LIFT-AD trial for fosgonimeton did not meet its primary efficacy endpoints, the safety data collected offers valuable insights.[4][5]
Safety Profile of Fosgonimeton
Clinical trials have consistently shown that fosgonimeton is generally well-tolerated.
-
Phase 1 Studies: In a Phase 1 trial involving 88 healthy volunteers and patients with AD, fosgonimeton was found to be safe across all tested doses. The incidence of treatment-emergent adverse events (TEAEs) was similar between the active and placebo groups. The only TEAEs classified as related to the treatment were injection site pain and pruritus, which are common for subcutaneously administered drugs.[6][7]
-
Phase 2 ACT-AD Trial: In this study, mild-to-moderate adverse events (AEs) occurred in 89% and 100% of participants receiving 40 mg or 70 mg/day of fosgonimeton, respectively, compared to 70% in the placebo group. AEs more frequent with fosgonimeton included injection site reactions, transient eosinophilia, and dizziness. No serious adverse events (SAEs) were reported.[8]
-
Phase 2/3 LIFT-AD Trial: The topline results from the LIFT-AD trial confirmed the favorable safety profile.[4][9] Participants treated with 40 mg of fosgonimeton had a higher incidence of TEAEs compared to placebo, primarily driven by injection site reactions.[4][10] Importantly, the incidence of SAEs was similar between the fosgonimeton and placebo groups, and no deaths were observed in the study.[4][10] The early termination rate for the study was 22%.[4]
Comparative Safety Profiles of Other Alzheimer's Drugs
The safety profiles of other AD drugs are characterized by different sets of adverse events related to their distinct mechanisms of action.
3.1. Anti-Amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab)
This class of drugs targets amyloid-beta plaques. Their most significant safety concern is Amyloid-Related Imaging Abnormalities (ARIA), which manifests as brain edema (ARIA-E) or hemorrhage (microhemorrhages and superficial siderosis, ARIA-H).
-
Aducanumab (Aduhelm): Clinical trials showed that ARIA-E occurred in approximately 35% of patients, with ARIA-H (microhemorrhage) in 19% and ARIA-H (superficial siderosis) in 15%.[11] Other common side effects include headache (21%), falls (15%), and confusion (8%).[11]
-
Lecanemab (Leqembi): The most common adverse events are infusion-related reactions (24.5%), ARIA-H (16.0%), and ARIA-E (13.6%).[12] The risk of ARIA is notably higher in individuals who are carriers of the apolipoprotein E ε4 (ApoE4) gene.[12][13]
-
Donanemab: In clinical trials, the incidence of ARIA-E was 24% and ARIA-H was 31%.[14] Other common AEs included headache (13%) and infusion-related reactions (9%).[14][15] Three deaths in the pivotal trial were considered possibly related to the treatment.[16]
3.2. Cholinesterase Inhibitors (Donepezil)
This class of drugs aims to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. Their side effects are primarily cholinergic.
-
Donepezil (Aricept): The most common adverse events are gastrointestinal, including nausea, diarrhea, and vomiting.[17] Slow dose titration can significantly reduce the incidence of these events to levels comparable with placebo.[18] Other potential side effects include insomnia, weight loss (~5%), and, less commonly, cardiovascular effects like bradycardia.[18][19]
3.3. NMDA Receptor Antagonists (Memantine)
This class works by modulating the activity of glutamate, another neurotransmitter.
-
Memantine (Namenda): Generally well-tolerated, with a low rate of discontinuation compared to placebo.[20] The most common adverse reactions (with an incidence ≥5% and higher than placebo) are dizziness, headache, confusion, and constipation.[21] Seizures have been reported rarely (0.2% vs. 0.5% for placebo).[21]
Data Presentation: Comparative Safety Summary
The following table summarizes the incidence of key adverse events from placebo-controlled clinical trials for fosgonimeton and comparator drugs.
| Adverse Event | Fosgonimeton (LIFT-AD) | Aducanumab (EMERGE/ENGAGE) | Lecanemab (Clarity AD) | Donanemab (TRAILBLAZER-ALZ 2) | Donepezil | Memantine |
| Primary Safety Concern | Injection Site Reactions | ARIA-E / ARIA-H | ARIA-E / ARIA-H | ARIA-E / ARIA-H | GI Events | Dizziness |
| ARIA-E (Edema/Swelling) | Not Reported | ~35%[11][22] | 13.6%[12] | 24%[14][15] | N/A | N/A |
| ARIA-H (Hemorrhage) | Not Reported | 19% (microhemorrhage)[11] | 16.0%[12] | 31% (overall)[14] | N/A | N/A |
| Infusion/Injection Reactions | Most common AE[4][10] | N/A (IV) | 24.5%[12] | 9%[14] | N/A (oral) | N/A (oral) |
| Headache | Not a primary AE | 21%[11] | 10.3%[12] | 13%[15] | Common | ≥5%[21] |
| Gastrointestinal (Nausea/Diarrhea) | Not a primary AE | Diarrhea: 9%[11] | Nausea: Common[23] | N/A | Common[17] | Common |
| Dizziness | More frequent than placebo[8] | Common[24] | Common[23] | N/A | Common | ≥5%[21] |
| Confusion | Not a primary AE | 8%[11] | Common[25] | N/A | Common | ≥5%[21] |
| Serious Adverse Events (SAEs) | Similar to placebo[4][9] | Higher than placebo | Higher than placebo | Higher than placebo[16] | Rare | Rare |
| Treatment-Related Deaths | None reported[4] | Rare[24] | Rare[12] | 3 reported[16] | N/A | N/A |
Note: N/A indicates the adverse event is not applicable to the drug's class or was not a primary reported outcome in key trials. Percentages are approximate and can vary based on the specific study and patient population.
Experimental Protocols for Safety Assessment
The safety of Alzheimer's drugs is rigorously evaluated in clinical trials using standardized protocols.
General Safety Monitoring Protocol:
-
Screening and Baseline Assessment: Participants undergo a thorough medical history review, physical examination, vital signs check, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, urinalysis). For anti-amyloid trials, a baseline brain MRI is mandatory to check for pre-existing abnormalities.[11]
-
Adverse Event (AE) Monitoring: Throughout the trial, all AEs are recorded, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for causality by the investigator.
-
Serious Adverse Event (SAE) Reporting: SAEs—defined as any event that is life-threatening, requires hospitalization, results in persistent disability, or leads to death—are reported to regulatory authorities within a stringent timeframe.
-
Scheduled Assessments: Regular follow-up visits include checks of vital signs, physical exams, and laboratory tests to monitor for any changes from baseline.
-
Dose Modification/Discontinuation Rules: Protocols pre-define rules for dose reduction, temporary interruption, or permanent discontinuation of the treatment based on specific AEs or laboratory abnormalities.
Specific Protocol for ARIA Monitoring (for Anti-Amyloid Antibodies):
-
Baseline MRI: An MRI is performed within one year prior to initiating treatment to rule out acute or subacute hemorrhage.[11]
-
Routine Monitoring MRIs: Brain MRIs are scheduled at specific intervals (e.g., prior to the 5th, 7th, and 12th infusions) to monitor for ARIA.[11]
-
Clinical Vigilance: Patients are monitored for clinical symptoms suggestive of ARIA, such as headache, confusion, dizziness, visual changes, or nausea.[23][26]
-
ARIA Management Algorithm: If ARIA is detected, a pre-specified algorithm is followed.
-
Asymptomatic, Mild-to-Moderate ARIA: Dosing may be continued with increased monitoring.
-
Symptomatic or Severe ARIA: Dosing is typically suspended until radiographic resolution and symptoms resolve. Permanent discontinuation may be required for severe or recurrent cases.[11]
-
Mandatory Visualizations
Fosgonimeton's Mechanism of Action
Caption: Signaling pathway for fosgonimeton's neurotrophic effects.
ARIA Monitoring Workflow in Anti-Amyloid Antibody Trials
References
- 1. researchgate.net [researchgate.net]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Athira Pharma Announces Topline Results from Phase 2/3 LIFT-AD Clinical Trial of Fosgonimeton for Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosgonimeton Well Tolerated With Possible Benefits for Alzheimer Disease in the Absence of Cholinergic Treatment - - Practical Neurology [practicalneurology.com]
- 9. neurologylive.com [neurologylive.com]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. fda.gov [fda.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. expert reaction to results from Eli Lilly on its anti-amyloid drug donanemab | Science Media Centre [sciencemediacentre.org]
- 17. adlarityhcp.com [adlarityhcp.com]
- 18. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. What are the side effects of Aducanumab-avwa? [synapse.patsnap.com]
- 23. leqembi.com [leqembi.com]
- 24. drugs.com [drugs.com]
- 25. Characteristics of adverse events and clinical risks of Lecanemab based on FAERS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Aducanumab: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
Comparative analysis of fosgonimeton's impact on different neurodegenerative biomarkers
Fosgonimeton (ATH-1017) is an investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET neurotrophic system.[1][2] This system is crucial for neuronal health, survival, and regeneration.[3] In the context of neurodegenerative diseases like Alzheimer's, where synaptic disconnection and neuronal loss are key pathologies, fosgonimeton aims to provide a neuroprotective and regenerative effect.[4][5] This guide offers a comparative analysis of fosgonimeton's effects on a panel of key neurodegenerative biomarkers, supported by data from preclinical and clinical studies.
Mechanism of Action: The HGF/MET Pathway
Fosgonimeton is a prodrug that is rapidly converted to its active metabolite. This metabolite crosses the blood-brain barrier and enhances the activity of the HGF/MET signaling pathway.[1][4][6] Activation of the MET receptor by HGF triggers downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[1][6] These pathways are integral to promoting synaptogenesis, neurogenesis, and exerting anti-inflammatory and neuroprotective effects.[3][4][7] Preclinical studies have shown that this mechanism can protect neurons from toxic insults, reduce tau hyperphosphorylation, and improve cognitive function in animal models.[7][8]
Comparative Impact on Fluid Biomarkers
Clinical trials, including the Phase 2 ACT-AD and Phase 2/3 LIFT-AD studies, have evaluated the effect of fosgonimeton on several plasma biomarkers associated with neurodegeneration, neuroinflammation, and protein pathology.[9][10]
Data Summary from Clinical Trials
The following tables summarize the quantitative changes observed in key plasma biomarkers in patients with mild-to-moderate Alzheimer's disease treated with fosgonimeton compared to placebo.
Table 1: Impact on Neurodegeneration and Neuroinflammation Biomarkers
| Biomarker | Associated Pathology | Study | Change from Baseline vs. Placebo | p-value | Citation(s) |
| NfL | Neurodegeneration, Axonal Damage | ACT-AD | -7.9 pg/mL | 0.0059 | [9] |
| LIFT-AD | Directional Improvement | Not Statistically Significant | [10][11] | ||
| GFAP | Neuroinflammation, Astrocyte Activation | ACT-AD | -29.3 pg/mL | 0.312 | [9] |
| LIFT-AD | Directional Improvement | Not Statistically Significant | [10][11] | ||
| YKL-40 | Neuroinflammation | ACT-AD | -34.9 ng/mL | 0.195 | [9] |
Table 2: Impact on Core Alzheimer's Disease Pathology Biomarkers
| Biomarker | Associated Pathology | Study | Change from Baseline vs. Placebo | p-value | Citation(s) |
| pTau217 | Tau Pathology (Hallmark of AD) | LIFT-AD | -0.12 pg/mL | <0.01 | [10][12] |
| pTau181 | Tau Pathology | LIFT-AD | Directional Improvement | Not Statistically Significant | [10][11] |
| Aβ 42/40 Ratio | Amyloid Plaque Pathology | ACT-AD | +0.0066 | 0.064 | [9] |
| LIFT-AD | Directional Improvement | Not Statistically Significant | [10][11] |
-
Neurofilament Light Chain (NfL): Fosgonimeton demonstrated a statistically significant reduction in plasma NfL in the ACT-AD study, suggesting a reduction in ongoing neurodegeneration.[9] This effect showed a favorable trend but did not reach statistical significance in the larger LIFT-AD trial.[10][11]
-
Glial Fibrillary Acidic Protein (GFAP) & YKL-40: These markers of neuroinflammation (GFAP for astrocytic activation) showed trends toward reduction with fosgonimeton treatment, consistent with its proposed anti-inflammatory effects, though these changes were not statistically significant.[9][10][11]
-
Phosphorylated Tau (p-Tau): Notably, the LIFT-AD trial showed that fosgonimeton treatment significantly reduced plasma levels of pTau217, a key and specific biomarker for Alzheimer's disease pathology.[10][12] This finding is supported by preclinical data showing fosgonimeton reduces tau hyperphosphorylation.[7][8]
-
Amyloid Beta (Aβ) 42/40 Ratio: Treatment with fosgonimeton resulted in a directionally favorable improvement in the Aβ 42/40 ratio, trending towards normalization.[9][10][11]
Experimental Protocols
The biomarker data from the fosgonimeton clinical trials were generated from plasma samples collected at baseline and at specified follow-up points (e.g., 26 weeks).[9][11] Analysis was performed using ultra-sensitive immunoassays. While specific lab protocols are proprietary, the methodologies are based on established platforms.
General Protocol for Plasma Biomarker Analysis (Simoa)
The measurement of plasma biomarkers such as NfL, GFAP, and p-Tau is commonly performed using Single Molecule Array (Simoa) technology, which offers femtogram-level sensitivity.
-
Sample Collection & Processing: Whole blood is collected from participants into EDTA-containing tubes. The samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) within two hours of collection. The resulting plasma supernatant is carefully collected, aliquoted, and immediately stored at -80°C until analysis to ensure sample integrity.[7]
-
Immunoassay Procedure: Samples are analyzed using a Simoa HD-X Analyzer. Commercially available kits (e.g., Quanterix Simoa Neurology 4-Plex E for NfL and GFAP, or p-Tau181/p-Tau217 kits) are used according to the manufacturer's instructions.[1][13]
-
Assay Principle: In the assay, paramagnetic beads coated with capture antibodies are mixed with the plasma sample. The target biomarker binds to the beads. A biotinylated detection antibody is then added, followed by a streptavidin-β-galactosidase (SβG) conjugate.
-
Signal Generation: The beads are washed and loaded into an array of femtoliter-sized wells, such that each well contains no more than one bead. A fluorogenic substrate is added, and the wells are sealed. The SβG on the bead hydrolyzes the substrate, generating a fluorescent signal.
-
Data Acquisition & Analysis: The instrument counts the number of "active" wells (those with a bead producing a fluorescent signal). At low concentrations, the percentage of active wells is proportional to the concentration of the biomarker in the sample. This digital readout allows for highly precise quantification.[13]
General Protocol for Aβ 42/40 Ratio (Luminex/MSD)
The Aβ 42/40 ratio is often measured using multiplex immunoassay platforms like Luminex or Meso Scale Discovery (MSD).
-
Sample Preparation: Plasma samples are prepared and diluted as per the assay kit protocol.
-
Multiplex Assay: The Luminex assay uses microspheres (beads) that are internally dyed with different fluorescent colors. Each color corresponds to a specific analyte (e.g., one color for Aβ42, another for Aβ40). The beads are coated with capture antibodies specific to their target.
-
Incubation: The prepared samples are incubated with the mixed bead set, allowing the Aβ peptides to bind. A biotinylated detection antibody cocktail is then added.
-
Detection: A streptavidin-phycoerythrin (SAPE) reporter molecule is added, which binds to the detection antibodies.
-
Instrument Reading: The instrument uses lasers to identify both the color of the bead (identifying the analyte) and the intensity of the SAPE signal (quantifying the amount of analyte).
-
Ratio Calculation: The concentrations of Aβ42 and Aβ40 are determined from standard curves, and the ratio is calculated for each sample.[9]
Logical Relationship: From Drug to Biomarker Effect
The observed changes in biomarkers are logically consistent with fosgonimeton's mechanism of action. By enhancing the neurotrophic and anti-inflammatory signals of the HGF/MET pathway, the drug is hypothesized to improve neuronal resilience and reduce pathological processes. This leads to measurable downstream changes in fluid biomarkers that reflect a reduction in neurodegeneration, neuroinflammation, and specific disease pathologies like tau hyperphosphorylation.
References
- 1. Age specific reference intervals for plasma biomarkers of neurodegeneration and neurotrauma in a Canadian population | Quanterix [quanterix.com]
- 2. Diagnostic performance of automated plasma amyloid-β assays combined with pre-analytical immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Athira Pharma Announces Topline Results from ACT-AD Phase 2 Proof of Concept Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 4. YKL-40 as a biomarker in various inflammatory diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Plasma YKL-40 With MRI, CSF, and Cognitive Markers of Brain Health and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. iris.unibs.it [iris.unibs.it]
- 8. neurology.org [neurology.org]
- 9. Improved protocol for measurement of plasma β-amyloid in longitudinal evaluation of Alzheimer's Disease Neuroimaging Initiative study patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Luminex Assay Detects Amyloid β Oligomers in Alzheimer’s Disease Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma GFAP, NfL and pTau 181 detect preclinical stages of dementia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosgonimeton and Other Small Molecule Neurotrophic Enhancers for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on strategies that promote neuronal survival, regeneration, and synaptic plasticity. Small molecule neurotrophic enhancers, which can cross the blood-brain barrier and modulate signaling pathways crucial for neuronal health, represent a promising class of therapeutics. This guide provides a comparative overview of fosgonimeton, a novel positive modulator of the HGF/MET system, and other prominent small molecule neurotrophic enhancers, including TrkB agonists, p75NTR modulators, and GDNF receptor agonists. The information is intended to aid researchers and drug development professionals in evaluating the relative merits and potential applications of these compounds.
Mechanism of Action and Signaling Pathways
A fundamental differentiator among these small molecules is their primary molecular target and the subsequent signaling cascades they activate.
Fosgonimeton (ATH-1017) is a prodrug that is converted to its active metabolite, which then acts as a positive modulator of the Hepatocyte Growth Factor (HGF) / MET receptor tyrosine kinase system.[1][2] This system is crucial for neuronal survival, regeneration, and anti-inflammatory processes.[1][2]
TrkB Agonists , such as 7,8-dihydroxyflavone (7,8-DHF) and its derivatives, mimic the action of Brain-Derived Neurotrophic Factor (BDNF) by binding to and activating the Tropomyosin receptor kinase B (TrkB).[3][4] This activation is critical for promoting synaptic plasticity, neurogenesis, and neuronal survival.[3]
p75NTR Modulators , like LM11A-31, target the p75 neurotrophin receptor (p75NTR). This receptor can mediate both cell survival and cell death signals. Small molecule modulators aim to selectively inhibit pro-apoptotic signaling while promoting pro-survival pathways.[1][5]
GDNF Receptor Agonists , such as BT13, are designed to mimic the effects of Glial cell line-derived neurotrophic factor (GDNF).[2][6] They act on the RET receptor tyrosine kinase and the GFRα co-receptor, promoting the survival and function of dopaminergic and other neuron populations.[2][6]
Preclinical and Clinical Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies of fosgonimeton and other small molecule neurotrophic enhancers. Direct comparative studies are limited; therefore, data is presented from individual studies to allow for an objective assessment.
Table 1: Preclinical Efficacy in Neurodegeneration Models
| Compound Class | Compound | Model | Key Findings | Reference |
| HGF/MET Modulator | Fosgonimeton | LPS-induced neuroinflammation (mouse) | Rescued cognitive deficits. | [2][7] |
| Aβ-induced toxicity (rat primary cortical neurons) | Improved neuronal survival, protected neurite networks, and reduced tau hyperphosphorylation.[3][8] | [3][8] | ||
| TrkB Agonist | 7,8-DHF | Huntington's disease model (N171-82Q mice) | Improved motor deficits, ameliorated brain atrophy, and extended survival.[3] | [3] |
| 4'-DMA-7,8-DHF | Huntington's disease model (N171-82Q mice) | Improved motor deficits, ameliorated brain atrophy, and extended survival (more potent than 7,8-DHF).[3] | [3] | |
| LM22A-4 | Pediatric traumatic brain injury (mouse) | Ameliorated myelin deficits and tissue volume loss.[9] | [9] | |
| p75NTR Modulator | LM11A-31 | HIV gp120 transgenic mice | Suppressed age- and genotype-dependent microglial activation and reduced dendritic varicosities.[1][10] | [1][10] |
| Aβ-induced neurodegeneration (cultured neurons) | Inhibited Aβ-induced neuritic dystrophy and neuronal death.[11] | [11] | ||
| GDNF Receptor Agonist | BT13 | Experimental neuropathy (rat) | Attenuated neuropathic pain.[2][12] | [2][12] |
| 6-OHDA and MPP+ induced neurotoxicity (cultured dopamine neurons) | Showed significant neuroprotection of RET-expressing dopamine neurons.[13] | [13] |
Table 2: Clinical Trial Data
| Compound | Indication | Phase | Key Findings | Reference |
| Fosgonimeton | Mild-to-moderate Alzheimer's Disease | Phase 2/3 (LIFT-AD) | Did not meet the primary endpoint of change on the Global Statistical Test (GST). Showed numerical improvements in cognition (ADAS-Cog11) and function (ADCS-ADL23) that were not statistically significant. Favorable safety profile.[12][14] | [12][14] |
| Phase 2 (ACT-AD) | Did not meet primary or secondary endpoints when used with standard-of-care acetylcholinesterase inhibitors. As monotherapy, showed a potentially beneficial change in ERP P300 latency.[14] | [14] | ||
| Parkinson's Disease Dementia and Dementia with Lewy Bodies | Phase 2 (SHAPE) | Did not meet the primary endpoint. In a subgroup, showed a statistically significant improvement in ADAS-Cog13. Generally well-tolerated.[15] | [15][16] | |
| LM11A-31 | Mild-to-moderate Alzheimer's Disease | Phase 2a | Met primary endpoint of safety and tolerability. Showed significant drug-placebo differences in biomarkers of AD pathophysiology. No significant effect on cognitive tests.[17] | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for the cited studies.
Fosgonimeton: In Vivo LPS-Induced Neuroinflammation Model
-
Animal Model: Mice were administered lipopolysaccharide (LPS) to induce neuroinflammation and cognitive impairment.
-
Treatment: A cohort of mice received fosgonimeton, while a control group received a placebo.
-
Behavioral Assessment: Cognitive function was assessed using standard behavioral tests such as the Morris water maze or passive avoidance test to measure learning and memory.
-
Biochemical Analysis: Post-mortem brain tissue was analyzed for markers of neuroinflammation (e.g., cytokine levels) and neuronal integrity.
TrkB Agonists: In Vivo Huntington's Disease Model
-
Animal Model: The N171-82Q transgenic mouse model, which expresses a mutant form of the huntingtin protein and exhibits a progressive Huntington's-like phenotype, was used.[3]
-
Treatment: Mice were chronically administered with 7,8-DHF or 4'-DMA-7,8-DHF.[3]
-
Motor Function Assessment: Motor coordination and balance were evaluated using tests like the rotarod test.[3]
-
Survival Analysis: The lifespan of the treated and control mice was monitored.[3]
-
Histological Analysis: Brain sections were examined for signs of neurodegeneration, such as brain atrophy and loss of specific neuronal markers (e.g., DARPP32).[3]
p75NTR Modulators: In Vitro Aβ-Induced Neurodegeneration Model
-
Cell Culture: Primary neurons or neuronal cell lines were cultured.[11]
-
Induction of Neurodegeneration: Cells were exposed to amyloid-beta (Aβ) oligomers to induce neurotoxicity.[11]
-
Treatment: Cultures were treated with LM11A-31 or a vehicle control.[11]
-
Assessment of Neuronal Health: Neuronal viability was assessed using assays such as MTT or by quantifying neurite length and complexity. Apoptotic markers were also measured.[11]
GDNF Receptor Agonists: In Vitro Neuroprotection Assay
-
Cell Culture: Primary dopaminergic neurons were cultured.[13]
-
Induction of Neurotoxicity: Neurons were exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ to model Parkinson's disease-related cell death.[13]
-
Treatment: Cultures were co-treated with BT13 or a vehicle.[13]
-
Assessment of Neuroprotection: The survival of dopaminergic neurons was quantified, typically by counting tyrosine hydroxylase-positive cells.[13]
Conclusion
Fosgonimeton and other small molecule neurotrophic enhancers represent a diverse and promising area of research for the treatment of neurodegenerative diseases. While fosgonimeton's mechanism of action through the HGF/MET pathway is distinct, it shares the common goal of promoting neuronal resilience with TrkB agonists, p75NTR modulators, and GDNF receptor agonists.
The preclinical data for all these classes of compounds are encouraging, demonstrating neuroprotective and functional benefits in various disease models. However, the translation to clinical efficacy remains a significant hurdle, as evidenced by the mixed results from the clinical trials of fosgonimeton and the early stage of development for many other candidates. The Phase 2a results for the p75NTR modulator LM11A-31, showing target engagement through biomarker changes, provide a rationale for further investigation.
Future research should focus on head-to-head preclinical comparisons in standardized models to better delineate the relative efficacy of these different approaches. Furthermore, the development of more robust and translatable biomarkers will be critical for assessing target engagement and therapeutic response in clinical trials. This comparative guide serves as a foundational resource for researchers to navigate the complexities of this evolving field and to inform the design of future studies aimed at bringing effective neurotrophic therapies to patients.
References
- 1. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat [frontiersin.org]
- 3. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small molecule modulation of p75 neurotrophin receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. mdpi.com [mdpi.com]
- 8. GDNF Mimetics | Neurotrophic Factors and Regeneration | University of Helsinki [helsinki.fi]
- 9. Acute treatment with TrkB agonist LM22A-4 confers neuroprotection and preserves myelin integrity in a mouse model of pediatric traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment | PLOS One [journals.plos.org]
- 12. A Novel Small Molecule GDNF Receptor RET Agonist, BT13, Promotes Neurite Growth from Sensory Neurons in Vitro and Attenuates Experimental Neuropathy in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glial Cell Line–Derived Neurotrophic Factor Receptor Rearranged During Transfection Agonist Supports Dopamine Neurons In Vitro and Enhances Dopamine Release In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. louis.uah.edu [louis.uah.edu]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Actions of the TrkB Agonist Antibody ZEB85 in Regulating the Architecture and Synaptic Plasticity in Hippocampal Neurons [frontiersin.org]
- 17. p75 neurotrophin receptor modulation in mild to moderate Alzheimer disease: a randomized, placebo-controlled phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating the Efficacy of Fosgonimeton: A Comparative Analysis of Monotherapy Versus Combination with Acetylcholinesterase Inhibitors
Fosgonimeton (formerly ATH-1017) is a small molecule drug candidate designed to enhance the activity of the Hepatocyte Growth Factor (HGF) and its receptor, MET. This signaling pathway is crucial for neurotrophic and neuroprotective functions in the brain.[1] The initial hypothesis was that fosgonimeton's unique mechanism of action could complement existing Alzheimer's treatments, such as AChEIs, which work by preserving the levels of the neurotransmitter acetylcholine. However, clinical trial data has challenged this assumption.
The Unforeseen Interaction: Clinical Trial Evidence
The exploratory Phase 2 ACT-AD trial (NCT04491006) was designed to assess the safety and efficacy of fosgonimeton in individuals with mild-to-moderate Alzheimer's disease, allowing for the concomitant use of AChEIs. A pre-specified subgroup analysis of the trial data yielded a surprising result: the therapeutic effect of fosgonimeton appeared to be diminished in patients who were also taking AChEIs.[2] Conversely, a post-hoc analysis of the subgroup of patients receiving fosgonimeton as a monotherapy showed encouraging signs of cognitive improvement and a positive effect on a key biomarker of working memory processing speed.[2]
This pivotal finding led to a significant amendment in the subsequent Phase 2/3 LIFT-AD trial (NCT04488419), which was designed to enroll only patients who were not on background AChEI therapy.[3] While the LIFT-AD trial ultimately did not meet its primary endpoint, the data from both studies provide a compelling basis for comparing the effects of fosgonimeton as a monotherapy versus in combination with AChEIs.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from the ACT-AD and LIFT-AD clinical trials, highlighting the differential effects of fosgonimeton with and without concurrent AChEI use.
Table 1: Results from the ACT-AD Phase 2 Trial (Subgroup Analysis)
| Endpoint | Fosgonimeton Monotherapy (Post-hoc analysis) | Fosgonimeton + AChEIs | Placebo |
| Change in ERP P300 Latency (ms) at 26 weeks | -28[2] | No significant change | No significant change |
| Change in ADAS-Cog11 Score at 26 weeks | -3.3[2] | No significant change | No significant change |
Note: ERP P300 latency is a measure of working memory processing speed, with a negative change indicating improvement. ADAS-Cog11 is a measure of cognition, with a negative change indicating improvement.
Table 2: Top-line Results from the LIFT-AD Phase 2/3 Trial (Fosgonimeton Monotherapy)
| Endpoint | Fosgonimeton 40 mg (n=312) | Placebo | p-value |
| Change in Global Statistical Test (GST) at 26 weeks | -0.08 (favoring fosgonimeton) | - | 0.70 |
| Change in ADAS-Cog11 Score at 26 weeks | -1.09[5] | -0.39[5] | 0.35[5] |
| Change in ADCS-ADL23 Score at 26 weeks | +0.65[5] | -0.02[5] | 0.61[5] |
Note: The Global Statistical Test (GST) is a composite score of cognition (ADAS-Cog11) and function (ADCS-ADL23). A lower GST score indicates improvement. ADCS-ADL23 is a measure of activities of daily living, with a higher score indicating improvement.
Experimental Protocols
ACT-AD Trial (NCT04491006)
The ACT-AD trial was an exploratory, randomized, double-blind, placebo-controlled, parallel-group study that enrolled 77 participants with mild-to-moderate Alzheimer's disease.[3] Participants were randomized to receive either 40 mg or 70 mg of fosgonimeton, or a placebo, administered via subcutaneous injection once daily for 26 weeks.[3] The trial allowed for the concomitant use of standard-of-care AChEIs. The primary endpoint was the change in Event-Related Potential (ERP) P300 latency, a functional measure of working memory processing speed. Secondary endpoints included cognitive assessments such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and functional assessments.
LIFT-AD Trial (NCT04488419)
The LIFT-AD trial was a randomized, double-blind, placebo-controlled, parallel-group Phase 2/3 study that enrolled approximately 315 participants with mild-to-moderate Alzheimer's disease.[6] Based on the findings from the ACT-AD trial, the protocol was amended to exclusively enroll patients who were not taking acetylcholinesterase inhibitors.[3] Participants received either 40 mg of fosgonimeton or a placebo via subcutaneous injection once daily for 26 weeks. The primary endpoint was the Global Statistical Test (GST), a composite score combining the ADAS-Cog11 and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).[7]
Mandatory Visualization
Caption: Fosgonimeton HGF/MET Signaling Pathway
Caption: Clinical Trial Experimental Workflow
Caption: Fosgonimeton and AChEIs Logical Relationship
Conclusion
The clinical development of fosgonimeton has provided a valuable, albeit unexpected, lesson in the complexities of drug interactions in neurodegenerative diseases. While the initial premise of combining a novel neurotrophic agent with a standard-of-care neurotransmitter-preserving drug was scientifically sound, the clinical data from the ACT-AD and LIFT-AD trials suggest that, for fosgonimeton, a monotherapy approach may be more beneficial. The observed diminished effect when co-administered with AChEIs underscores the importance of careful evaluation of combination therapies in diverse patient populations. Further research is warranted to elucidate the precise biological mechanisms underlying this negative interaction, which could provide deeper insights into the interplay between the HGF/MET signaling pathway and the cholinergic system in the context of Alzheimer's disease. For researchers and drug development professionals, the story of fosgonimeton and AChEIs serves as a critical reminder that clinical observation must ultimately guide therapeutic strategy, even when it diverges from initial preclinical hypotheses.
References
- 1. HGF–Met Pathway in Regeneration and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Athira Pharma Announces Topline Results from ACT-AD Phase 2 Proof of Concept Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Disease | Athira Pharma [investors.athira.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Athira Pharma Completes LIFT-AD Trial for Fosgonimeton in Alzheimer's [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of Fosgonimeton's Effect on ERP P300 Latency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fosgonimeton's effect on the Event-Related Potential (ERP) P300 latency, a key biomarker of cognitive processing speed, with other therapeutic alternatives. The data presented is based on available clinical trial results, offering a resource for researchers and professionals in the field of neurodegenerative disease drug development.
Executive Summary
Fosgonimeton (formerly ATH-1017) is a small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, which is crucial for neuronal health and function. Clinical trials have investigated its potential to improve cognitive function in patients with Alzheimer's disease, with ERP P300 latency being a primary endpoint. While the overall results of the Phase 2 ACT-AD trial did not meet the primary endpoint, a pre-specified subgroup analysis of patients receiving fosgonimeton as a monotherapy showed a notable reduction in P300 latency. This guide compares this finding with the effects of established Alzheimer's treatments, namely cholinesterase inhibitors (donepezil and rivastigmine) and the NMDA receptor antagonist memantine, on the same biomarker.
Comparative Data on ERP P300 Latency
The following table summarizes the quantitative data from clinical studies on the effect of fosgonimeton and comparator drugs on ERP P300 latency.
| Compound | Study | Population | Dosage | Change in P300 Latency (ms) | p-value |
| Fosgonimeton | ACT-AD (Monotherapy Subgroup) | Mild-to-moderate Alzheimer's Disease | 40 mg/day or 70 mg/day (subcutaneous) | -28 | Not statistically significant in the primary analysis of the full study population.[1] |
| Donepezil | Reeves et al. (1999) | Alzheimer's Disease | 5 mg/day | -8.8 (auditory) | 0.04[2] |
| Cholinesterase Inhibitors (pooled) | Werber et al. (2003) | Dementia (various etiologies) | Tacrine, Donepezil, Rivastigmine | -24 | 0.0001[3] |
| Memantine | - | Alzheimer's Disease | - | Data on specific ms change not readily available, but studies indicate it can influence P300 latency. | - |
Experimental Protocols
The ERP P300 component is typically elicited using an "oddball" paradigm. While specific parameters may vary between studies, the general methodology is consistent.
Standard Auditory Oddball Paradigm
A sequence of auditory tones is presented to the participant. This sequence primarily consists of a frequent, standard tone (e.g., 500 Hz), interspersed with a rare, "oddball" or target tone (e.g., 2000 Hz) at random intervals. The participant is instructed to respond to the target tone, for instance, by pressing a button. Electroencephalography (EEG) is used to record the brain's electrical activity in response to these stimuli. The P300 wave is a positive-going electrical potential that peaks at approximately 300 milliseconds after the presentation of the target stimulus. The latency of this peak is a measure of the speed of cognitive processing.[4][5]
Key Parameters:
-
Stimuli: Two different tones (standard and target).
-
Probability: Standard tone (~80%), Target tone (~20%).
-
Inter-stimulus Interval (ISI): The time between the onset of consecutive stimuli, typically ranging from 1.2 to 1.9 seconds.[5]
-
Task: Respond to the target stimulus.
-
EEG Recording: Scalp electrodes are placed according to the International 10-20 system to measure brain activity.
Fosgonimeton ACT-AD Trial Protocol (General Overview)
The ACT-AD trial was a 26-week, randomized, double-blind, placebo-controlled study. Participants with mild-to-moderate Alzheimer's disease were randomized to receive daily subcutaneous injections of fosgonimeton (40 mg or 70 mg) or a placebo.[6] The primary endpoint was the change in ERP P300 latency.[6] The baseline ERP P300 latency for the study population was 381 milliseconds.[6]
Signaling Pathways and Experimental Workflows
Fosgonimeton's Mechanism of Action: HGF/MET Pathway
Fosgonimeton is a prodrug that is converted to its active metabolite. This metabolite enhances the activity of the HGF/MET neurotrophic system. Activation of the MET receptor by HGF leads to downstream signaling cascades that promote neuronal survival, synaptogenesis, and neuroprotection.
Caption: Fosgonimeton enhances HGF/MET signaling.
Experimental Workflow for ERP P300 Latency Measurement
The following diagram illustrates a typical workflow for measuring ERP P300 latency in a clinical trial setting.
Caption: Workflow for ERP P300 latency measurement.
Discussion
The available data suggests that fosgonimeton, when administered as a monotherapy, may have a beneficial effect on ERP P300 latency in individuals with mild-to-moderate Alzheimer's disease. The observed reduction of 28 milliseconds in the ACT-AD monotherapy subgroup is a notable finding, although it is important to consider that the overall study did not meet its primary endpoint.
In comparison, established treatments like cholinesterase inhibitors have also demonstrated a statistically significant, albeit smaller in some studies, reduction in P300 latency. The pooled analysis of cholinesterase inhibitors showed a reduction of 24 milliseconds, which is comparable to the effect seen with fosgonimeton monotherapy. The study by Reeves et al. (1999) on donepezil showed a more modest reduction of 8.8 milliseconds in auditory P300 latency. While direct comparisons across different studies should be made with caution due to variations in patient populations and methodologies, these findings provide a valuable context for evaluating the potential of new therapeutic agents.
The lack of readily available, specific quantitative data on memantine's effect on P300 latency from large-scale trials makes a direct comparison challenging.
Conclusion
The preliminary findings on fosgonimeton's effect on ERP P300 latency in a monotherapy setting are encouraging and warrant further investigation. The magnitude of the observed effect appears to be in a clinically relevant range when compared to existing therapies. As the field moves towards more objective and quantifiable biomarkers in neurodegenerative disease research, the continued use of ERP P300 latency in clinical trials will be crucial for evaluating the efficacy of novel treatments like fosgonimeton. Independent validation from ongoing and future studies will be essential to confirm these initial observations.
References
- 1. Athira Pharma Presents Data From ACT-AD Phase 2 Proof-of-Concept Clinical Study of Fosgonimeton in Mild-to-Moderate Alzheimer’s Patients [drug-dev.com]
- 2. The effects of donepezil on the P300 auditory and visual cognitive evoked potentials of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. starlab.es [starlab.es]
- 5. researchgate.net [researchgate.net]
- 6. biospace.com [biospace.com]
A Comparative Analysis of the Oral Bioavailability of Fosgonimeton and ATH-1020
This guide provides a detailed comparison of the pharmacokinetic profiles, specifically focusing on the oral bioavailability, of two investigational drug candidates, fosgonimeton (ATH-1017) and ATH-1020. Both compounds are small molecule positive modulators of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, which is implicated in neuronal health and regeneration. This comparison is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Fosgonimeton and ATH-1020, both developed by Athira Pharma, are designed to enhance the activity of the HGF/MET system, a pathway crucial for neurotrophic and neuroprotective effects.[1] While they share a common mechanism of action, a key differentiating factor lies in their intended routes of administration, a decision largely dictated by their respective oral bioavailability. Fosgonimeton is administered via subcutaneous injection, while ATH-1020 is formulated for oral administration.[2][3]
Data Summary Table
| Feature | Fosgonimeton (ATH-1017) | ATH-1020 |
| Route of Administration | Subcutaneous injection[3][4] | Oral[2][5] |
| Bioavailability Focus | Developed as a prodrug to bypass poor oral bioavailability of its active metabolite.[6] | Designed to be orally available and brain-penetrant.[5] |
| Active Metabolite | Fosgo-AM (ATH-1001)[6][7] | Not explicitly detailed in provided information. |
| Clinical Development | Investigated for Alzheimer's disease, Parkinson's disease dementia, and Dementia with Lewy bodies.[4][8] | Under development for neuropsychiatric indications such as depression and schizophrenia.[2][5] |
| Reported Bioavailability Data | The active metabolite, fosgo-AM, has poor oral bioavailability with only 7.8% and 0.1% remaining after 1 hour of exposure to simulated gastric and intestinal fluid, respectively.[6] | Currently in Phase I clinical trials to evaluate safety, tolerability, and pharmacokinetics, including its properties as an orally available compound.[5][9][10] Specific quantitative oral bioavailability data from human studies is not yet publicly available. |
Experimental Protocols
While specific experimental data comparing the oral bioavailability of fosgonimeton and ATH-1020 is not available, a general methodology for determining oral bioavailability in preclinical and clinical settings is outlined below.
Preclinical Assessment of Oral Bioavailability
-
Objective: To determine the fraction of an orally administered dose of a compound that reaches systemic circulation.
-
Animal Model: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species.
-
Methodology:
-
Dosing: A known dose of the test compound (e.g., ATH-1020) is administered orally (e.g., via gavage) to one group of animals. A second group receives the same dose intravenously.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing from both groups.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both the oral (AUCoral) and intravenous (AUCIV) administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Phase I Clinical Trial for Oral Bioavailability Assessment
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of a new drug candidate (e.g., ATH-1020) in healthy human volunteers.[9][10]
-
Study Design: A randomized, placebo-controlled, double-blind study.[10]
-
Methodology:
-
Dosing: Participants are administered the oral formulation of the drug (e.g., capsule).[2]
-
Pharmacokinetic Sampling: Blood and/or urine samples are collected at predetermined time points to measure the concentration of the drug and its metabolites.
-
Data Analysis: Key pharmacokinetic parameters are determined, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC.
-
Safety and Tolerability Monitoring: Vital signs, clinical laboratory measurements, and adverse events are closely monitored throughout the study.[10]
-
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the HGF/MET signaling pathway, which is the target for both fosgonimeton and ATH-1020, and a general experimental workflow for assessing oral bioavailability.
Caption: HGF/MET signaling pathway positively modulated by fosgonimeton and ATH-1020.
Caption: General experimental workflow for assessing oral bioavailability.
Conclusion
The comparison between fosgonimeton and ATH-1020 with respect to oral bioavailability is fundamentally a comparison of their drug design and intended clinical application. Fosgonimeton was developed for subcutaneous administration due to the poor oral bioavailability of its active metabolite, fosgo-AM.[6] In contrast, ATH-1020 has been specifically designed as an orally available therapeutic candidate.[5] The ongoing Phase I clinical trials for ATH-1020 will provide crucial data on its pharmacokinetic profile in humans, further elucidating its potential as an oral treatment for neuropsychiatric conditions.[9][10] Researchers and drug developers can appreciate the distinct strategies employed for these two molecules to optimize their delivery and therapeutic potential based on their inherent physicochemical properties.
References
- 1. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATH-1020 by Athira Pharma for Neurodegenerative Diseases: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Athira Pharma Doses First Subject in Phase 1 Clinical Trial of HGF/MET Positive Modulator, ATH-1020, an Orally Available Small Molecule for Neuropsychiatric Conditions | Athira Pharma [investors.athira.com]
- 6. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Athira Pharma Announces Publication of Phase 1 Results for Fosgonimeton (ATH-1017) in The Journal of Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 9. Safety, Tolerability, and Pharmacokinetics Study of ATH-1020 · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fosgonimeton Sodium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling and proper disposal of fosgonimeton sodium in a laboratory setting. The following procedures are based on available chemical safety information and standard best practices for the disposal of research compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is critical for understanding its potential hazards and environmental impact.
| Property | Value | Source |
| Molecular Formula | C27H44N4NaO8P | [1] |
| Molecular Weight | 606.6 g/mol | [1] |
| IUPAC Name | sodium hydrogen 4-[(2S)-3-({(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1- oxopentan-2-yl}amino)-2-hexanamido-3-oxopropyl]phenyl phosphate | [1] |
| CAS Registry Number | 2091773-96-3 | [1] |
Hazard Identification
Based on available data, fosgonimeton is classified with the following hazards:
-
H302: Harmful if swallowed[2]
-
H311: Toxic in contact with skin[2]
-
H314: Causes severe skin burns and eye damage[2]
Given these significant hazards, meticulous adherence to safety protocols during handling and disposal is imperative to prevent accidental exposure and environmental contamination.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated vials, and cleaning materials).
3. Small Quantities (Research Scale):
-
For trace amounts, such as residual material in empty vials, rinse the container three times with a suitable solvent (e.g., ethanol or a buffered aqueous solution). Collect the rinsate as hazardous waste.
-
Decontaminate surfaces that may have come into contact with this compound using a suitable cleaning agent. All cleaning materials must be disposed of as hazardous waste.
4. Bulk Quantities:
-
Bulk quantities of this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
The compound should be securely packaged in a sealed, labeled container and transferred to your institution's environmental health and safety (EHS) department for final disposal by a licensed hazardous waste contractor.
5. Decontamination of Labware:
-
Glassware and equipment that have been in contact with this compound should be decontaminated. This can be achieved by soaking in a suitable cleaning solution followed by thorough rinsing. The initial rinsate should be collected as hazardous waste.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide is intended to provide essential operational and disposal information. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the precautionary measures outlined above should be followed.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Fosgonimeton Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling Fosgonimeton sodium, a novel small molecule positive modulator of the HGF/MET system. Adherence to these guidelines is critical for personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Handling
When working with this compound in a research setting, appropriate personal protective equipment is the first line of defense against potential exposure. While specific occupational exposure limits have not been established, the following recommendations are based on general laboratory safety principles for handling chemical compounds.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). It is crucial to inspect gloves for any tears or punctures before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If working with the solid compound where dust generation is possible, or when preparing solutions outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a workplace safety professional based on a risk assessment.
All handling of this compound should ideally be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize the risk of inhalation.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound. Based on supplier information, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | 1 month | Protect from light, store under nitrogen |
| -80°C | 6 months | Protect from light, store under nitrogen | |
| In Solvent | -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Data sourced from MedChemExpress product information.[1]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations for chemical waste. As a research compound, it should not be disposed of down the drain or in regular trash.
General Disposal Guidelines:
-
Segregation: Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, gloves) in a clearly labeled, sealed, and appropriate waste container.
-
Waste Characterization: The waste must be characterized as chemical waste. Consult your institution's hazardous waste management program for specific labeling and documentation requirements.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Experimental Protocol Overview: In Vivo Study in a Mouse Model of Neuroinflammation
The following provides a high-level overview of an experimental protocol used in a published study to evaluate the effects of Fosgonimeton in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. For detailed, step-by-step instructions, please refer to the original publication.
Objective: To assess the impact of Fosgonimeton on cognitive deficits in a mouse model of neuroinflammation.
Methodology:
-
Animal Model: CD-1 mice are used for this study.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (0.25 mg/kg) is administered to the mice. A control group receives a saline injection.
-
Treatment Administration: Fosgonimeton is administered daily via subcutaneous injection at various doses (e.g., 0.125, 0.25, 0.5, 1, or 1.25 mg/kg) for a period of 14 days, beginning one day after the LPS injection.
-
Behavioral Testing: Cognitive function is assessed using the T-maze spontaneous alternation task. This test is typically performed 60 minutes after the final dose of Fosgonimeton.
Fosgonimeton and the HGF/MET Signaling Pathway
Fosgonimeton acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This pathway plays a crucial role in cell growth, survival, and motility. The diagram below illustrates the key components and interactions within this pathway.
Caption: HGF/MET Signaling Pathway Modulation by Fosgonimeton.
Logistical Workflow for Handling this compound
To ensure a safe and efficient research process, a clear logistical workflow for handling this compound is essential. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
